Dehydrocholate
説明
特性
分子式 |
C24H33O5- |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H34O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,16-,17+,18+,22+,23+,24-/m1/s1 |
InChIキー |
OHXPGWPVLFPUSM-KLRNGDHRSA-M |
異性体SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C |
正規SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C |
製品の起源 |
United States |
Foundational & Exploratory
Dehydrocholate Signaling in Liver Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocholic acid (DHC), a synthetic bile acid analog, is recognized primarily for its potent choleretic (bile flow-stimulating) properties.[1] Unlike endogenous bile acids which play complex roles as signaling molecules through receptors like the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5), the precise molecular signaling pathways of dehydrocholate in hepatocytes are not as extensively characterized.[2][3][4][5][6] This guide provides a comprehensive overview of the currently understood and hypothesized signaling mechanisms of bile acids in liver cells, with a specific focus on the potential, though largely unquantified, role of this compound. It is designed to equip researchers with the foundational knowledge and detailed experimental protocols necessary to investigate these pathways further.
While this compound's primary mechanism is thought to involve its metabolic conversion and the osmotic effect of its secretion into bile, its structural similarity to endogenous bile acids suggests potential interactions with key hepatic signaling networks that regulate bile acid homeostasis, lipid metabolism, and inflammation.[7][8] This document will delve into these pathways, present available (though limited) quantitative data, and provide detailed methodologies for key experimental investigations.
Core Signaling Pathways in Hepatocytes
Bile acid signaling in liver cells is predominantly mediated by the nuclear receptor FXR and the membrane-bound receptor TGR5. These pathways govern the expression of genes involved in bile acid synthesis, transport, and detoxification.
Farnesoid X Receptor (FXR) Signaling
FXR is a key regulator of bile acid homeostasis.[2][3] Activation of FXR by bile acids in hepatocytes initiates a signaling cascade that protects the liver from bile acid toxicity. The proposed, though not definitively quantified for this compound, FXR signaling pathway is as follows:
-
Activation: Bile acids, upon entering the hepatocyte, bind to and activate FXR in the cytoplasm.
-
Heterodimerization: Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR).
-
Nuclear Translocation and Gene Regulation: The FXR/RXR heterodimer translocates to the nucleus and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to:
-
Induction of Small Heterodimer Partner (SHP): SHP is a transcriptional repressor that in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway. This serves as a negative feedback mechanism to reduce bile acid production.
-
Upregulation of Bile Salt Export Pump (BSEP; ABCB11): BSEP is a canalicular transporter responsible for pumping bile acids out of the hepatocyte into the bile canaliculus, promoting bile flow.
-
Repression of Sodium-Taurocholate Cotransporting Polypeptide (NTCP; SLC10A1): NTCP is the primary transporter responsible for the uptake of conjugated bile acids from the portal blood into hepatocytes. Its repression reduces the influx of bile acids into the liver.
-
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor that, upon activation by bile acids, modulates intracellular cyclic AMP (cAMP) levels.[5][6] While TGR5 is expressed in various liver cell types, including Kupffer cells and sinusoidal endothelial cells, its expression in hepatocytes is low. The functional consequences of TGR5 activation in the liver are still under investigation. A generalized TGR5 signaling pathway is depicted below:
-
Ligand Binding: Bile acids bind to TGR5 on the cell surface.
-
G-protein Activation: This binding activates an associated Gαs protein.
-
Adenylate Cyclase Activation: The activated Gαs protein stimulates adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Downstream Effects: cAMP acts as a second messenger, activating Protein Kinase A (PKA) and other downstream effectors, leading to various cellular responses, including anti-inflammatory effects in Kupffer cells and modulation of sinusoidal blood flow.
Quantitative Data on this compound Signaling
Quantitative data on the direct interaction of this compound with FXR and TGR5 in liver cells is notably absent in the current literature. The tables below summarize the known effects of this compound and highlight the existing data gaps.
Table 1: this compound Interaction with Bile Acid Receptors
| Receptor | Ligand | Cell Type | Assay Type | EC50 / Potency | Citation |
| FXR | This compound | Hepatocytes | Reporter Assay | Data Not Available | - |
| TGR5 | This compound | Liver Cells | cAMP Assay | Data Not Available | - |
Table 2: Effects of this compound on Gene and Protein Expression in Hepatocytes
| Target Gene/Protein | Effect of this compound | Method | Fold Change / Quantitative Data | Citation |
| BSEP (ABCB11) | Unknown | qPCR / Western Blot | Data Not Available | - |
| SHP (NR0B2) | Unknown | qPCR / Western Blot | Data Not Available | - |
| CYP7A1 | Indirectly suggested to be regulated | Northern Blot / qPCR | Data Not Available for direct DHC effect | [1] |
| NTCP (SLC10A1) | Unknown | qPCR / Western Blot | Data Not Available | - |
Table 3: Physiological Effects of this compound on Liver Function
| Parameter | Species | Dose/Concentration | Effect | Citation |
| Bile Flow | Human | Intravenous administration | Increased ratio of bile flow to bile acid excretion | [8] |
| Biliary Lipid Secretion | Human | Intravenous administration | No significant change in the proportion of cholesterol to lecithin and bile acids | [8] |
Detailed Experimental Protocols
To facilitate further research into this compound signaling, this section provides detailed protocols for key experiments.
Protocol 1: Isolation of Primary Rat Hepatocytes
This protocol describes the two-step collagenase perfusion method for isolating primary rat hepatocytes.
Materials:
-
Perfusion Buffer I (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺, supplemented with 0.5 mM EGTA and 10 mM HEPES)
-
Perfusion Buffer II (e.g., Williams' Medium E with 10 mM HEPES)
-
Collagenase Solution (e.g., 0.5 mg/mL Collagenase Type IV in Perfusion Buffer II)
-
Wash Medium (e.g., Williams' Medium E with 10% Fetal Bovine Serum)
-
Peristaltic pump and tubing
-
Surgical instruments
-
70 µm cell strainer
Procedure:
-
Anesthetize the rat according to approved animal care protocols.
-
Perform a midline laparotomy to expose the peritoneal cavity.
-
Cannulate the portal vein and begin perfusion with Perfusion Buffer I at 37°C at a rate of 20-30 mL/min for 10-15 minutes, or until the liver is blanched. Sever the inferior vena cava to allow outflow.
-
Switch the perfusion to the Collagenase Solution at 37°C and continue perfusion for 10-15 minutes, or until the liver becomes soft and digested.
-
Excise the liver and transfer it to a sterile petri dish containing Wash Medium.
-
Gently mince the liver and filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension at 50 x g for 3 minutes at 4°C.
-
Discard the supernatant and gently resuspend the hepatocyte pellet in Wash Medium.
-
Repeat the centrifugation and wash step two more times.
-
Determine cell viability and concentration using a trypan blue exclusion assay.
Protocol 2: FXR Activation Reporter Gene Assay
This assay measures the ability of a compound to activate FXR and induce the expression of a reporter gene.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Positive control (e.g., GW4064)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed hepatocytes in a 24-well plate.
-
Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent. A constitutively active Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, a positive control (e.g., GW4064), and a vehicle control (e.g., DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold activation relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
Protocol 3: TGR5-Mediated cAMP Assay
This assay quantifies the change in intracellular cAMP levels upon TGR5 activation.
Materials:
-
Liver cells expressing TGR5 (e.g., cholangiocytes or a transfected cell line)
-
This compound
-
Positive control (e.g., a known TGR5 agonist)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for 30 minutes.
-
Add various concentrations of this compound, a positive control, and a vehicle control to the wells.
-
Incubate for the desired time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's protocol.
-
Generate a dose-response curve and calculate the EC50 value.
Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of target genes such as BSEP, SHP, CYP7A1, and NTCP.
Materials:
-
Hepatocytes treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Treat hepatocytes with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using a qPCR master mix, primers for the target genes, and the synthesized cDNA.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Protocol 5: Western Blot for Protein Expression Analysis
This protocol is for assessing the protein levels of NTCP and BSEP.
Materials:
-
Hepatocytes treated with this compound
-
Lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Primary antibodies against NTCP, BSEP, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat hepatocytes with this compound as for qPCR.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative change in protein expression.
Conclusion and Future Directions
This compound is a potent choleretic agent, but its direct engagement with the key bile acid signaling pathways in liver cells, namely the FXR and TGR5 pathways, remains to be definitively established with quantitative data. This guide has outlined the current understanding of these pathways and provided a comprehensive set of experimental protocols to enable researchers to address these knowledge gaps. Future research should focus on:
-
Determining the binding affinity and activation potential (EC50) of this compound for FXR and TGR5 in hepatocytes and other liver cell types.
-
Quantifying the dose-dependent effects of this compound on the gene and protein expression of key targets in bile acid homeostasis, including BSEP, SHP, CYP7A1, and NTCP.
-
Elucidating the downstream metabolic and anti-inflammatory consequences of this compound signaling in the liver.
A clearer understanding of these molecular mechanisms will not only enhance our knowledge of bile acid physiology but also potentially open new avenues for the therapeutic application of this compound and related compounds in liver diseases.
References
- 1. What is the mechanism of Dehydrocholic Acid? [synapse.patsnap.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Bile acid signaling through farnesoid X and TGR5 receptors in hepatobiliary and intestinal diseases [hbpdint.com]
- 5. Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehydrocholic Acid | C24H34O5 | CID 6674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Triketocholanoic (dehydrocholic) acid. Hepatic metabolism and effect on bile flow and biliary lipid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of Dehydrocholate in the Biliary System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrocholate (DHC), a synthetic tri-keto bile acid, is a potent choleretic agent that induces a high volume of low-viscosity bile, a phenomenon termed "hydrocholeresis." Its mechanism of action is distinct from that of physiological bile acids, such as cholic acid and its conjugates. This technical guide provides a comprehensive overview of the known and putative cellular targets of this compound within the biliary system, focusing on hepatocytes and cholangiocytes. It summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate a deeper understanding for researchers and professionals in drug development. While the complete molecular picture remains to be fully elucidated, this guide synthesizes the current state of knowledge, highlighting both established effects and areas requiring further investigation.
Introduction
The biliary system, comprising the liver, gallbladder, and bile ducts, is essential for the synthesis, storage, and secretion of bile, a complex fluid critical for lipid digestion and the elimination of endogenous and xenobiotic compounds. Bile formation is a dynamic process involving the coordinated transport of bile acids, electrolytes, lipids, and water by hepatocytes and cholangiocytes. This compound has long been recognized for its ability to stimulate bile flow to a greater extent than an equimolar amount of natural bile acids. This hydrocholeretic effect is characterized by an increased bile volume with a diluted concentration of bile acids and lipids. Understanding the specific cellular and molecular targets of DHC is crucial for elucidating the mechanisms of bile secretion and for the development of novel therapeutic strategies for cholestatic liver diseases.
Hepatocellular Targets and Mechanisms
Hepatocytes are the primary producers of bile. This compound interacts with several key hepatocellular components to exert its choleretic effect.
Hepatic Uptake and Metabolism
This compound is rapidly taken up by hepatocytes from the sinusoidal blood. While specific transporters mediating its uptake have not been definitively identified, it is presumed to involve members of the organic anion-transporting polypeptide (OATP) family, which are responsible for the uptake of other bile acids.
Once inside the hepatocyte, DHC is extensively metabolized. It undergoes sequential reduction of its keto groups at positions 3, 7, and 12, leading to the formation of more hydroxylated and less hydrophobic metabolites, including cholic acid.[1][2][3] This metabolic conversion is a key aspect of its action, as the resulting metabolites are also osmotically active and contribute to the choleretic effect.[1] One study suggests that this compound may amplify the activity of cholesterol 7-alpha-hydroxylase, the rate-limiting enzyme in bile acid synthesis, thereby increasing the overall bile acid pool.[4]
Canalicular Secretion and Membrane Interactions
The secretion of bile components into the bile canaliculi is an active process mediated by a suite of ATP-binding cassette (ABC) transporters. The precise interactions of DHC and its metabolites with these transporters are not fully understood.
-
Bile Salt Export Pump (BSEP; ABCB11): While BSEP is the primary transporter for monovalent conjugated bile acids, it is unclear if DHC or its reduced metabolites are direct substrates.
-
Multidrug Resistance-Associated Protein 2 (MRP2; ABCC2): This transporter mediates the secretion of a wide range of organic anions, including bilirubin glucuronide and some bile acid conjugates. It is plausible that DHC metabolites are substrates for MRP2.
-
Na+,K+-ATPase: Chronic infusion of this compound in rats has been shown to significantly increase the activity of Na+,K+-ATPase in liver plasma membranes, an effect not observed with taurocholate.[5] This suggests a distinct modulatory role of DHC on this fundamental ion pump, which maintains the electrochemical gradients necessary for many transport processes.
The hydrocholeresis induced by DHC is "bile salt-dependent" in that it is driven by the osmotic activity of the secreted bile acid molecules.[5] However, unlike physiological bile acids, DHC does not significantly increase the secretion of biliary lipids (phospholipids and cholesterol), leading to a lipid-poor bile.[6]
Cholangiocellular Targets and Mechanisms
Cholangiocytes, the epithelial cells lining the bile ducts, modify the composition and volume of canalicular bile through secretory and absorptive processes. The large volume of dilute bile produced in response to DHC suggests a significant involvement of cholangiocytes.
"Cholehepatic Shunt" and Osmotic Drive
The prevailing hypothesis for the hydrocholeretic effect of DHC and its metabolites is the "cholehepatic shunt" mechanism. In this model, the relatively lipophilic DHC metabolites are secreted into the bile canaliculi and then reabsorbed by cholangiocytes as they transit down the biliary tree. This reabsorption is followed by their secretion back into the peribiliary plexus and return to the hepatocytes for re-secretion, creating an osmotic gradient that drives the movement of water into the bile ducts.[7]
Modulation of Ion and Water Transport
The significant increase in bile volume suggests that DHC may directly or indirectly modulate the activity of key transporters and channels in cholangiocytes.
-
Anion Exchanger 2 (AE2): This transporter, located on the apical membrane of cholangiocytes, mediates the exchange of chloride for bicarbonate and is a key driver of biliary bicarbonate secretion. While direct modulation by DHC has not been demonstrated, the altered electrolyte composition of bile during DHC choleresis suggests a potential influence on AE2 activity.[5]
-
Aquaporins (AQPs): These water channels, particularly AQP1 and AQP8, are expressed in cholangiocytes and facilitate the osmotic movement of water.[8][9] The profound hydrocholeresis induced by DHC strongly implies the involvement of aquaporins, although direct evidence of DHC-mediated regulation of AQP expression or function is currently lacking.
Quantitative Data
Quantitative data on the specific molecular interactions of this compound are limited in the literature. The following table summarizes some of the reported quantitative effects.
| Parameter | Organism/Model | This compound Effect | Other Bile Acids (for comparison) | Reference(s) |
| Bile Flow | Rat (in vivo infusion) | Marked increase (e.g., 69% increase with 0.24 µmol/min/100g) | Taurocholate: less potent choleretic | [6] |
| Biliary Bicarbonate Concentration | Rat | Weakly decreased | Salicylate: marked increase | [5] |
| Biliary Chloride Concentration | Rat | Marked diminution | Cholate: marked diminution | [5] |
| Biliary Sodium Concentration | Rat | No marked increase | Cholate: marked increase | [5] |
| Na+,K+-ATPase Activity | Rat liver plasma membranes (chronic infusion) | Significant increase | Taurocholate: no change | [5] |
| Biliary Phospholipid & Cholesterol Output | Rat (in vivo infusion) | No significant change | Taurocholate: significant increase | [5] |
Signaling Pathways and Experimental Workflows
The precise signaling pathways activated by this compound in biliary epithelial cells are largely unknown. Research on other bile acids has revealed complex signaling cascades involving intracellular messengers like calcium (Ca2+) and cyclic AMP (cAMP).[4] However, whether DHC engages these pathways remains to be determined.
Diagrams of Putative Mechanisms and Experimental Models
Figure 1: A simplified diagram illustrating the proposed cholehepatic shunt mechanism of this compound-induced hydrocholeresis.
Figure 2: A generalized workflow for studying the effects of this compound using an isolated perfused rat liver model.
Experimental Protocols
Detailed, standardized protocols for investigating the effects of this compound are crucial for reproducible research. Below are outlines for key experimental models.
Isolated Perfused Rat Liver (IPRL)
This ex vivo model allows for the study of hepatic function in the absence of systemic influences.
Objective: To measure the effect of this compound on bile flow and composition.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., pentobarbital sodium)
-
Surgical instruments for cannulation
-
Perfusion apparatus with a reservoir, pump, oxygenator, and heating system
-
Krebs-Henseleit bicarbonate buffer (or bicarbonate-free buffer for specific studies)[10]
-
This compound sodium salt solution
-
Bile collection tubes
Procedure:
-
Anesthetize the rat and perform a midline laparotomy.
-
Cannulate the common bile duct with polyethylene tubing.
-
Cannulate the portal vein and inferior vena cava.
-
Transfer the liver to the perfusion chamber and initiate perfusion with oxygenated Krebs-Henseleit buffer at 37°C.
-
Allow the liver to stabilize for a baseline period (e.g., 30 minutes), collecting bile to determine the basal flow rate.
-
Introduce this compound into the perfusate at a constant infusion rate (e.g., 0.24 µmol/min/100g body weight).[6]
-
Collect bile in timed fractions throughout the infusion period.
-
At the end of the experiment, measure the volume of each bile fraction to determine the flow rate.
-
Analyze bile samples for the concentration of bile acids, electrolytes (Na+, K+, Cl-, HCO3-), phospholipids, and cholesterol using standard biochemical assays.
Isolation and Culture of Bile Duct Units (IBDUs)
This in vitro model allows for the direct study of cholangiocyte transport physiology.[11]
Objective: To assess the direct effects of this compound or its metabolites on cholangiocyte secretion and ion transport.
Materials:
-
Rat liver
-
Collagenase and other digestive enzymes
-
Cell culture medium (e.g., DMEM/F12)
-
Micropipettes for cannulation and perfusion of IBDUs
-
Fluorescent dyes for measuring intracellular pH and calcium
-
Inverted microscope with fluorescence imaging capabilities
Procedure:
-
Isolate IBDUs from rat liver by enzymatic digestion and mechanical dissociation.
-
Culture the isolated IBDUs in a suitable medium.
-
Select IBDUs with a sealed lumen for microperfusion studies.
-
Cannulate one end of an IBDU with a perfusion pipette and the other end with a collection pipette.
-
Perfuse the lumen with a control buffer and measure baseline parameters (e.g., luminal diameter, intracellular pH).
-
Switch to a perfusion buffer containing this compound or one of its metabolites at a defined concentration.
-
Monitor changes in luminal diameter as an indicator of fluid secretion or absorption.
-
Use fluorescent indicators to measure real-time changes in intracellular pH (e.g., BCECF-AM) or calcium (e.g., Fura-2 AM) in response to the test compound.
Preparation of Canalicular Membrane Vesicles
This cell-free system is used to study the direct interaction of compounds with canalicular transport proteins.
Objective: To determine if this compound or its metabolites are substrates or inhibitors of BSEP or MRP2.
Materials:
-
Rat liver
-
Homogenization buffers and solutions for subcellular fractionation
-
Radiolabeled substrates for BSEP (e.g., [3H]taurocholate) and MRP2 (e.g., [3H]leukotriene C4)
-
ATP and an ATP-regenerating system
-
Scintillation counter
Procedure:
-
Isolate canalicular-enriched liver plasma membranes from rat liver by differential and density gradient centrifugation.
-
Prepare membrane vesicles by homogenization and vesiculation.
-
To assess transport, incubate the vesicles with a radiolabeled substrate in the presence of ATP and varying concentrations of this compound or its metabolites.
-
Stop the transport reaction at specific time points by adding an ice-cold stop solution and filtering the mixture.
-
Measure the amount of radiolabeled substrate retained within the vesicles by scintillation counting.
-
Inhibition kinetics (IC50, Ki) can be determined by measuring substrate transport at a fixed concentration in the presence of a range of inhibitor (this compound) concentrations.
Conclusion and Future Directions
This compound is a powerful tool for studying the mechanisms of bile formation. Its primary cellular targets appear to be hepatocytes and cholangiocytes, where it and its metabolites exert a potent osmotic choleretic effect, likely through a cholehepatic shunt mechanism. A key distinguishing feature of its action is the stimulation of Na+,K+-ATPase activity in hepatocytes.
Despite its long history of use in research, significant gaps remain in our understanding of the specific molecular interactions of this compound. Future research should focus on:
-
Identifying the specific transporters in hepatocytes and cholangiocytes that mediate the uptake and efflux of this compound and its metabolites.
-
Elucidating the direct effects of this compound on the activity of key cholangiocyte transporters such as AE2 and aquaporins to understand the cellular basis of hydrocholeresis.
-
Investigating the intracellular signaling pathways that may be modulated by this compound in biliary epithelial cells.
-
Utilizing modern proteomics and metabolomics approaches to obtain a more comprehensive view of the cellular response to this compound treatment.
A more complete understanding of the cellular targets of this compound will not only provide deeper insights into the fundamental processes of bile secretion but may also pave the way for the development of novel therapeutic agents for cholestatic and other liver diseases.
References
- 1. Triketocholanoic (dehydrocholic) acid. Hepatic metabolism and effect on bile flow and biliary lipid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of sodium ursodeoxycholate, hyodeoxycholate and this compound on cholesterol and bile acid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triketocholanoic (Dehydrocholic) Acid. HEPATIC METABOLISM AND EFFECT ON BILE FLOW AND BILIARY LIPID SECRETION IN MAN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dehydrocholic Acid? [synapse.patsnap.com]
- 5. Pharmacological studies on iridoid compounds. III. The choleretic mechanism of iridoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of this compound on bilirubin transport into bile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypercholeresis induced by unconjugated bile acid infusion correlates with recovery in bile of unconjugated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cholangiocytes express the aquaporin CHIP and transport water via a channel-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Importance of bicarbonate in bile salt independent fraction of bile flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of small polarized bile duct units - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydrocholate's Indirect Influence on Bile Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocholic acid, a synthetic tri-keto bile acid, is primarily recognized for its potent choleretic effect, significantly increasing the volume of bile secretion.[1][2] While its role in promoting bile flow is well-established, its direct effects on the intricate genetic regulation of bile acid synthesis have been less clear. This technical guide elucidates the mechanism by which dehydrocholate is understood to influence the genes governing bile acid homeostasis. The available evidence strongly suggests that this compound exerts its regulatory effects not directly, but through its metabolic conversion into other biologically active bile acids, namely cholic acid and deoxycholic acid.[3] These metabolites, in turn, engage the well-characterized signaling pathways that control the expression of key bile acid synthesis genes.
Metabolism of this compound
Upon administration, dehydrocholic acid undergoes significant metabolism in the liver. Human studies have shown that it is rapidly conjugated with glycine and taurine and then undergoes sequential reduction of its keto groups.[1] The major metabolite is a dihydroxy monoketo bile acid, with a smaller fraction being a monohydroxy diketo acid, and approximately 10% is converted to cholic acid.[1] The biological effects of this compound are considered to be similar to those of cholic acid, partly due to this metabolic conversion.[3] Furthermore, cholic acid can be metabolized by intestinal bacteria into the secondary bile acid, deoxycholic acid.[4][5] Therefore, the in vivo effects of this compound on gene regulation are attributable to the actions of these potent bile acid metabolites.
Core Signaling Pathways in Bile Acid Synthesis Regulation
The synthesis of bile acids from cholesterol is a tightly regulated process to prevent the accumulation of cytotoxic levels of bile acids. The primary regulatory control is a negative feedback mechanism mediated by the farnesoid X receptor (FXR), a nuclear receptor that functions as the main bile acid sensor.[6] Two principal pathways are activated by FXR to suppress bile acid synthesis:
-
The Hepatic FXR/SHP Pathway: In the liver, bile acids bind to and activate FXR. Activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[6][7] SHP then binds to and inhibits the transcriptional activity of other nuclear receptors, primarily Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are essential for the transcription of CYP7A1 and CYP8B1, the rate-limiting enzymes in the classic bile acid synthesis pathway.[6]
-
The Intestinal FXR/FGF19 Pathway: In the terminal ileum, reabsorbed bile acids activate FXR in enterocytes. This activation leads to a robust induction and secretion of Fibroblast Growth Factor 19 (FGF19) (FGF15 in rodents).[8][9] FGF19 travels through the portal circulation to the liver, where it binds to its receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes. This binding activates a signaling cascade, primarily involving the JNK pathway, which ultimately represses the transcription of CYP7A1.[10][11]
Effects of this compound Metabolites on Bile Acid Synthesis Genes
Given the metabolism of this compound, its influence on gene expression is best understood by examining the effects of its key metabolites, cholic acid (CA) and deoxycholic acid (DCA).
Cholic Acid (CA)
Cholic acid is a primary bile acid and a natural ligand for FXR, although it is a less potent activator compared to chenodeoxycholic acid (CDCA).[6] Its activation of FXR can influence the expression of target genes in both the liver and the intestine.
Deoxycholic Acid (DCA)
Deoxycholic acid is a secondary bile acid that is also a known FXR agonist.[6] It is generally considered more hydrophobic and potent in its signaling effects than cholic acid.
| Bile Acid | Gene | Experimental System | Concentration | Observed Effect | Citation |
| Cholic Acid | FGF19 | Human ileal explants | 50 µM | 81% of the induction observed with 50 µM CDCA | [8] |
| Deoxycholic Acid | FGF19 | Human ileal explants | 50 µM | 40% of the induction observed with 50 µM CDCA | [8] |
| Deoxycholic Acid | CYP7A1 | Healthy human subjects | 3 weeks of treatment | 75% decrease in serum 7α-hydroxy-4-cholesten-3-one (a marker of CYP7A1 activity) | [12] |
| Cholic Acid | CYP7A1 | Wild-type mice | Not specified | Strong repression of mRNA expression | [13] |
Experimental Protocols
Quantification of FGF19 mRNA Induction in Human Ileal Explants
This protocol is based on the methodology described for assessing the impact of various bile acids on FGF19 gene expression.[8]
-
Tissue Collection: Obtain mucosal biopsies from the terminal ileum of human subjects via endoscopy.
-
Explant Culture: Place the biopsies immediately into RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin. Mince the tissue into small pieces (approximately 1 mm³) and place them onto a 30-mm diameter membrane filter (0.45-µm pore size) resting on a stainless steel grid in a 35-mm culture dish. Add culture medium to the level of the filter.
-
Bile Acid Treatment: Pre-incubate the explants for 1 hour. Subsequently, replace the medium with fresh medium containing the desired concentration of the test bile acid (e.g., 50 µM cholic acid or deoxycholic acid) or vehicle control. Incubate for 6 hours.
-
RNA Extraction and qPCR: After incubation, harvest the explants and extract total RNA using a suitable commercial kit. Synthesize cDNA and perform quantitative real-time PCR (qPCR) using primers specific for human FGF19 and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative FGF19 mRNA expression using the ΔΔCt method, normalizing to the reference gene and comparing the bile acid-treated samples to the vehicle-treated controls.
In Vivo Assessment of CYP7A1 Activity in Humans
This protocol is based on the methodology used to evaluate the suppressive effects of bile acids on bile acid synthesis in healthy subjects.[12]
-
Study Design: Employ a randomized, crossover study design with a sufficient washout period (e.g., 4 weeks) between treatments.
-
Subject Cohort: Recruit healthy human volunteers.
-
Treatment: Administer the test bile acid (e.g., deoxycholic acid at a dose of 15 mg/kg/day) or placebo for a defined period (e.g., 3 weeks).
-
Sample Collection: Collect blood samples at baseline and at multiple time points throughout the treatment period.
-
Biomarker Analysis: Separate serum from the blood samples. Measure the serum concentration of 7α-hydroxy-4-cholesten-3-one (C4), a validated surrogate marker for hepatic cholesterol 7α-hydroxylase (CYP7A1) activity, using a validated method such as gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: Compare the C4 levels at the end of the treatment period to baseline levels to determine the percentage of suppression of CYP7A1 activity.
Mandatory Visualizations
Caption: this compound acts indirectly on bile acid synthesis genes via its metabolites.
Caption: Workflow for quantifying FGF19 mRNA induction in human ileal explants.
Conclusion
The available scientific literature does not provide direct evidence for dehydrocholic acid as a modulator of the expression of bile acid synthesis genes. An older assertion that it amplifies the activity of cholesterol 7-alpha-hydroxylase is inconsistent with the well-established negative feedback regulation of bile acid synthesis.[2] The most plausible mechanism of action is indirect, occurring after its metabolic conversion in the liver to cholic acid and subsequently in the intestine to deoxycholic acid.[3] Both of these metabolites are known ligands for the farnesoid X receptor (FXR) and have been shown to repress the rate-limiting enzyme in bile acid synthesis, CYP7A1, and induce the intestinal hormone FGF19.[8][12] Therefore, it can be concluded that this compound contributes to the regulation of bile acid homeostasis, not as a primary signaling molecule, but as a pro-drug that gives rise to potent, biologically active bile acids. Future research could explore the direct affinity of this compound and its primary metabolites for FXR to further clarify their roles in this important metabolic pathway.
References
- 1. Triketocholanoic (Dehydrocholic) Acid. HEPATIC METABOLISM AND EFFECT ON BILE FLOW AND BILIARY LIPID SECRETION IN MAN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dehydrocholic Acid? [synapse.patsnap.com]
- 3. Effects of sodium ursodeoxycholate, hyodeoxycholate and this compound on cholesterol and bile acid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deoxycholic acid - Wikipedia [en.wikipedia.org]
- 5. Metabolite of the month - Deoxycholic acid - biocrates life sciences gmbh [biocrates.com]
- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Potent stimulation of fibroblast growth factor 19 expression in the human ileum by bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]
- 10. Bile acids and cytokines inhibit the human cholesterol 7α-hydroxylase gene via the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of treatment with deoxycholic acid and chenodeoxycholic acid on the hepatic synthesis of cholesterol and bile acids in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overexpression of Cholesterol 7α-hydroxylase promotes hepatic bile acid synthesis and secretion and maintains cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Dehydrocholate in Modulating Autophagy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 14, 2025
Executive Summary
Dehydrocholate, a synthetic bile acid, is emerging as a potential modulator of autophagy, a critical cellular process for homeostasis and disease. While direct research on this compound's specific role in autophagy is limited, this guide synthesizes current understanding from related bile acids and associated signaling pathways to provide a comprehensive overview of its putative mechanisms of action. This document outlines the likely involvement of the Takeda G-protein-coupled receptor 5 (TGR5) and the farnesoid X receptor (FXR), and their downstream effects on the AMPK/mTOR signaling cascade. Detailed experimental protocols and quantitative data from analogous compounds are presented to facilitate future research in this promising area.
Introduction to Autophagy and the Role of Bile Acids
Autophagy is a highly conserved cellular degradation and recycling process essential for maintaining cellular homeostasis. It involves the sequestration of cytoplasmic components, including damaged organelles and misfolded proteins, within double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the contents are degraded and recycled. Dysregulation of autophagy is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders.
Bile acids, traditionally known for their role in lipid digestion, are now recognized as important signaling molecules that regulate various cellular processes, including autophagy. They exert their effects primarily through two key receptors: the G-protein-coupled receptor TGR5 and the nuclear receptor FXR. Activation of these receptors can trigger downstream signaling cascades that either induce or inhibit autophagy, depending on the specific bile acid, its concentration, and the cellular context.
This compound and its Putative Interaction with Autophagy Pathways
Dehydrocholic acid (DCA), a synthetic bile acid derivative, is primarily used as a choleretic to increase bile flow. While direct studies on its role in autophagy are scarce, its structural similarity to other bile acids that are known to modulate autophagy suggests a potential role in this process.
The TGR5-cAMP-AMPK Signaling Axis: A Likely Pathway for Autophagy Induction
Several bile acids activate TGR5, a cell surface receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP can then activate Protein Kinase A (PKA) and AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK promotes autophagy by directly phosphorylating and activating the ULK1 complex, which is essential for the initiation of autophagosome formation. Concurrently, AMPK inhibits the mechanistic target of rapamycin complex 1 (mTORC1), a potent inhibitor of autophagy. While the specific affinity of this compound for TGR5 has not been extensively characterized, its structural relatives suggest it may act as a TGR5 agonist.
The Role of FXR: A Potential Inhibitory Pathway
In contrast to TGR5-mediated induction, the activation of the farnesoid X receptor (FXR) by certain bile acids has been shown to suppress autophagy.[1][2][3] FXR is a nuclear receptor that, upon activation, can translocate to the nucleus and regulate the transcription of genes involved in various metabolic pathways, including some autophagy-related genes.[1][2] It is plausible that this compound could also interact with FXR, potentially leading to an inhibition of autophagy. The net effect of this compound on autophagy would therefore depend on its relative affinities for TGR5 and FXR and the downstream signaling balance.
Quantitative Data from Related Bile Acids
Direct quantitative data for this compound's effect on autophagy is not currently available. However, studies on deoxycholic acid (DCA), a structurally similar secondary bile acid, provide valuable insights.
| Bile Acid | Cell Line | Concentration | Duration | Effect on LC3-II | Reference |
| Deoxycholic Acid (DCA) | T84 (colonic adenocarcinoma) | 200 µM | 24 h | 444 ± 145% increase vs. control | [4] |
| Ursodeoxycholic Acid (UDCA) | T84 (colonic adenocarcinoma) | 500 µM | 24 h | 203 ± 62% increase vs. control (not significant) | [4] |
| Glycochenodeoxycholate (GCDC) | L02 (normal hepatocytes) | 200 µM | 2, 12, 24 h | Time-dependent increase in GFP-LC3 puncta | [5] |
Experimental Protocols for Studying this compound-Induced Autophagy
The following protocols are adapted from established methods for studying autophagy and can be applied to investigate the effects of this compound.
Western Blotting for LC3-II and p62/SQSTM1
This is a standard method to assess autophagic flux. An increase in the lipidated form of LC3 (LC3-II) is a marker for autophagosome formation, while a decrease in the autophagy substrate p62/SQSTM1 indicates its degradation by autophagy.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, Huh7, or primary hepatocytes) and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 50-500 µM) for desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control for autophagy induction (e.g., rapamycin or starvation). For autophagic flux analysis, treat a parallel set of cells with this compound in the presence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last 2-4 hours of the treatment period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize using an ECL detection system.
-
Quantification: Densitometrically quantify the band intensities. An increase in the LC3-II/LC3-I ratio or total LC3-II levels, and a decrease in p62 levels, would indicate induction of autophagy.
Fluorescence Microscopy of GFP-LC3 Puncta
This method allows for the visualization and quantification of autophagosome formation within cells.
Protocol:
-
Cell Culture and Transfection: Plate cells on glass coverslips or in glass-bottom dishes. Transfect cells with a plasmid encoding GFP-LC3 using a suitable transfection reagent. Allow 24-48 hours for protein expression.
-
Treatment: Treat the GFP-LC3 expressing cells with this compound as described in the Western blot protocol.
-
Fixation and Staining: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Mount the coverslips with a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Quantification: Count the number of GFP-LC3 puncta per cell. An increase in the number of puncta per cell indicates an increase in autophagosome formation.
Analysis of AMPK and mTOR Signaling
To investigate the upstream signaling pathways, the phosphorylation status of key proteins in the AMPK and mTOR pathways can be assessed by Western blotting.
Protocol:
-
Cell Treatment and Lysis: Treat and lyse cells as described in the general Western blot protocol.
-
Western Blotting: Perform SDS-PAGE and transfer as previously described.
-
Antibody Incubation: Probe membranes with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated mTOR (p-mTOR), total mTOR, phosphorylated ULK1 (p-ULK1), and total ULK1.
-
Detection and Quantification: Visualize and quantify the bands. An increase in the p-AMPK/AMPK and p-ULK1/ULK1 ratios, and a decrease in the p-mTOR/mTOR ratio, would support the proposed signaling pathway.
Conclusion and Future Directions
While direct evidence is currently lacking, the existing literature on related bile acids strongly suggests that this compound has the potential to modulate autophagy. The most probable mechanism involves the activation of the TGR5 receptor, leading to a cAMP-mediated activation of the AMPK signaling pathway and subsequent induction of autophagy via activation of the ULK1 complex and inhibition of mTORC1. However, a potential counteracting role through FXR activation cannot be excluded.
Future research should focus on:
-
Directly assessing the binding affinity and activation of TGR5 and FXR by this compound.
-
Quantifying the dose- and time-dependent effects of this compound on autophagic flux in relevant cell types.
-
Elucidating the precise downstream signaling events, including the measurement of cAMP levels and the phosphorylation status of AMPK, mTOR, and ULK1.
-
Investigating the in vivo effects of this compound on autophagy in animal models of diseases where autophagy is dysregulated.
A thorough understanding of the role of this compound in modulating autophagy will be crucial for its potential development as a therapeutic agent for a variety of diseases. The experimental frameworks provided in this guide offer a solid foundation for initiating such investigations.
References
- 1. The bile acid receptor FXR attenuates acinar cell autophagy in chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bile acid receptor FXR attenuates acinar cell autophagy in chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatic Autophagy Deficiency Compromises FXR Functionality and Causes Cholestatic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. researchgate.net [researchgate.net]
Dehydrocholate's Interaction with Nuclear Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocholic acid (DHCA), a synthetic tri-keto bile acid, has long been utilized for its choleretic properties, promoting an increase in bile flow. While its primary clinical application lies in managing cholestatic conditions, the precise molecular mechanisms underpinning its broader physiological effects, particularly its interaction with the intricate network of nuclear receptors that govern bile acid homeostasis, remain an area of active investigation. This technical guide consolidates the current understanding of dehydrocholate's engagement with key nuclear receptors, including the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), Vitamin D Receptor (VDR), and Liver X Receptor (LXR). A significant focus is placed on the potential indirect nature of these interactions, mediated through the metabolism of DHCA and its subsequent influence on the endogenous bile acid pool.
Core Findings: An Indirect Interaction with Nuclear Receptors
Current scientific literature does not provide direct evidence of dehydrocholic acid acting as a potent agonist or antagonist for the major nuclear receptors involved in bile acid metabolism (FXR, PXR, CAR, VDR, and LXR). However, a compelling body of research suggests that DHCA exerts its influence on these signaling pathways through indirect mechanisms. The primary mechanisms of action are twofold:
-
Rapid Hepatic Metabolism: Upon administration, dehydrocholic acid is rapidly and extensively metabolized in the liver. The principal metabolic pathway involves the sequential reduction of its three keto groups at positions 3, 7, and 12. This biotransformation yields a series of partially or completely reduced hydroxy-keto and fully hydroxylated bile acid derivatives. The major metabolites identified in human studies include 3α-hydroxy-7,12-diketo-5β-cholanoic acid and 3α,7α-dihydroxy-12-keto-5β-cholanoic acid, with a smaller fraction being converted back to cholic acid.[1][2] These metabolites, possessing hydroxyl groups, are structurally more akin to endogenous bile acids that are known to be ligands for nuclear receptors.
-
Alteration of the Endogenous Bile Acid Pool: As a potent choleretic, dehydrocholic acid significantly increases the volume of bile flow. This physiological effect is accompanied by a marked decrease in the secretion of endogenous bile acids.[3] By altering the composition and concentration of the circulating bile acid pool, DHCA indirectly modulates the activation state of nuclear receptors, as the relative abundance of their natural ligands, such as chenodeoxycholic acid (CDCA), deoxycholic acid (DCA), and lithocholic acid (LCA), is changed.
While direct interaction data for DHCA is lacking, one general medical information source suggests a potential interaction with FXR, which regulates bile acid synthesis and transport.[4] However, this statement is not substantiated by primary experimental data in the reviewed literature and may represent an inference based on its classification as a bile acid.
Interaction with Specific Nuclear Receptors: A Metabolite-Driven Hypothesis
The following sections explore the potential for this compound's metabolites to interact with key nuclear receptors, drawing parallels with the known activities of structurally similar bile acids.
Farnesoid X Receptor (FXR)
FXR is the primary bile acid sensor in the body, playing a pivotal role in the negative feedback regulation of bile acid synthesis. While DHCA itself is not a recognized FXR agonist, its metabolite, cholic acid, is a known, albeit weak, FXR agonist. The more abundant hydroxy-keto metabolites have not been extensively studied for their FXR activity. It is plausible that these metabolites could have some affinity for FXR, thereby contributing to the overall physiological response to DHCA administration.
Pregnane X Receptor (PXR)
PXR is a xenobiotic sensor that also responds to certain endogenous molecules, including the toxic secondary bile acid, lithocholic acid. PXR activation leads to the upregulation of detoxification enzymes, such as cytochrome P450 3A4 (CYP3A4). The potential for DHCA's metabolites to activate PXR is an area that warrants further investigation, as this could contribute to its therapeutic effects in cholestasis by promoting the detoxification of accumulated bile acids.
Constitutive Androstane Receptor (CAR)
CAR is another key regulator of xenobiotic and endobiotic metabolism. While some bile acids can indirectly activate CAR, there is no evidence to suggest that DHCA or its metabolites are direct CAR ligands.
Vitamin D Receptor (VDR)
The VDR is activated by its cognate ligand, 1α,25-dihydroxyvitamin D3, as well as by the secondary bile acid, lithocholic acid. This interaction is implicated in the regulation of intestinal calcium absorption and immune responses. The structural dissimilarity between DHCA/its metabolites and known VDR ligands makes a direct interaction less likely, but it cannot be entirely ruled out without specific experimental data.
Liver X Receptor (LXR)
LXRs are critical regulators of cholesterol homeostasis. Certain oxysterols, which are cholesterol derivatives, are the primary endogenous ligands for LXRs. There is no current evidence to suggest an interaction between this compound or its metabolites and LXR.
Signaling Pathways and Downstream Effects
The indirect modulation of nuclear receptor activity by this compound and its metabolites can be visualized through the established signaling pathways of bile acid regulation.
Experimental Protocols
To elucidate the direct and indirect interactions of dehydrocholic acid and its metabolites with nuclear receptors, the following experimental approaches are recommended:
Ligand Binding Assays
-
Objective: To determine if DHCA or its primary metabolites directly bind to the ligand-binding domain (LBD) of FXR, PXR, CAR, VDR, and LXR.
-
Methodology:
-
Competitive Radioligand Binding Assay:
-
Prepare recombinant LBDs of the target nuclear receptors.
-
Incubate a constant concentration of a high-affinity radiolabeled ligand for each receptor with increasing concentrations of unlabeled DHCA or its metabolites.
-
Separate bound from free radioligand using methods such as filter binding or scintillation proximity assay.
-
Measure the amount of bound radioligand and calculate the IC50 value for each test compound.
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
-
Use commercially available kits or develop an in-house assay with tagged nuclear receptor LBDs and a fluorescently labeled coactivator peptide.
-
In the presence of an agonist, the coactivator peptide is recruited to the LBD, bringing the donor and acceptor fluorophores in close proximity and generating a FRET signal.
-
Test the ability of DHCA and its metabolites to either induce this signal (agonist activity) or inhibit the signal induced by a known agonist (antagonist activity).
-
-
Cell-Based Reporter Gene Assays
-
Objective: To assess the functional consequence of any potential binding by measuring the ability of DHCA and its metabolites to activate or inhibit nuclear receptor-mediated gene transcription.
-
Methodology:
-
Transfect a suitable cell line (e.g., HepG2, HEK293T) with two plasmids:
-
An expression vector for the full-length nuclear receptor or a chimeric receptor containing the LBD of interest fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the specific nuclear receptor (or a GAL4 upstream activating sequence for the chimeric receptor).
-
-
Treat the transfected cells with a range of concentrations of DHCA, its metabolites, and appropriate positive and negative controls.
-
After an incubation period, lyse the cells and measure luciferase activity.
-
Calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
Gene Expression Analysis in Primary Hepatocytes
-
Objective: To investigate the effect of DHCA on the expression of endogenous target genes of nuclear receptors in a more physiologically relevant system.
-
Methodology:
-
Isolate primary hepatocytes from human or animal models.
-
Treat the cultured hepatocytes with DHCA and relevant controls.
-
After treatment, isolate total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key target genes, such as CYP7A1, SHP, FGF19 (for FXR), CYP3A4, MDR1 (for PXR), and CYP2B6 (for CAR).
-
Analyze changes in gene expression relative to untreated controls.
-
Quantitative Data Summary
As direct quantitative data for the interaction of dehydrocholic acid with nuclear receptors is not available in the current literature, the following table summarizes the known interactions of key endogenous bile acids with these receptors to provide a comparative context.
| Nuclear Receptor | Endogenous Ligand | Interaction Type | Reported EC50/IC50 |
| FXR | Chenodeoxycholic Acid (CDCA) | Agonist | ~10-50 µM |
| Cholic Acid (CA) | Weak Agonist | >100 µM | |
| Deoxycholic Acid (DCA) | Agonist | ~10-50 µM | |
| Lithocholic Acid (LCA) | Agonist | ~10-50 µM | |
| PXR | Lithocholic Acid (LCA) | Agonist | Potent, species-dependent |
| VDR | Lithocholic Acid (LCA) | Agonist | Micromolar range |
| CAR | - | Not a direct ligand | - |
| LXR | Oxysterols | Agonist | Nanomolar to low micromolar |
Conclusion and Future Directions
For researchers and professionals in drug development, this understanding has several implications:
-
When evaluating the pharmacological profile of DHCA, it is crucial to consider the activity of its metabolites.
-
The development of novel choleretic agents could be guided by designing molecules that are metabolized to specific, receptor-active bile acid species.
-
Further research, employing the experimental protocols outlined in this guide, is necessary to definitively characterize the interaction of DHCA's metabolites with the full spectrum of nuclear receptors. Such studies will provide a more complete picture of the molecular mechanisms underlying the therapeutic effects of dehydrocholic acid and may unveil new opportunities for targeted drug design in the management of cholestatic and metabolic diseases.
References
- 1. Triketocholanoic (dehydrocholic) acid. Hepatic metabolism and effect on bile flow and biliary lipid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triketocholanoic (Dehydrocholic) Acid. HEPATIC METABOLISM AND EFFECT ON BILE FLOW AND BILIARY LIPID SECRETION IN MAN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of dehydrocholic acid on the secretion of bile acids and biliary lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Dehydrocholic Acid used for? [synapse.patsnap.com]
In Vivo Metabolic Fate of Dehydrocholate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrocholate (DHC), a synthetic bile acid, is primarily metabolized in the liver through a series of reduction reactions, leading to the formation of various hydroxylated and keto-bile acid derivatives. The resulting metabolites are then conjugated and predominantly excreted in the bile, with a smaller fraction eliminated through urine and feces. This technical guide provides an in-depth overview of the in vivo metabolic fate of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. The document includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows to support further research and drug development.
Introduction
Dehydrocholic acid, a tri-keto bile acid, is utilized for its choleretic properties, increasing the volume of bile secretion. Understanding its metabolic journey within a biological system is crucial for assessing its efficacy and safety. This guide synthesizes available data to present a comprehensive picture of the in vivo biotransformation of this compound.
Absorption and Distribution
Following oral administration, dehydrocholic acid is well-absorbed in the gastrointestinal tract. Once absorbed, it is rapidly taken up by the liver, the primary site of its metabolic activity[1]. Limited information is available on the specific tissue distribution of this compound and its metabolites. However, studies using radiolabeled compounds in rats can provide insights into the relative concentrations in various organs.
Experimental Protocol: Tissue Distribution of Radiolabeled this compound in Rats
A general protocol to investigate the tissue distribution of this compound involves the following steps:
-
Radiolabeling: Synthesize [14C]- or [3H]-labeled this compound.
-
Animal Model: Utilize male Wistar or Sprague-Dawley rats, acclimatized to laboratory conditions.
-
Administration: Administer a single intravenous or oral dose of the radiolabeled this compound.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-administration), euthanize the animals and collect various tissues, including the liver, kidneys, spleen, heart, lungs, and brain.
-
Sample Processing: Homogenize the collected tissues.
-
Quantification: Determine the amount of radioactivity in each tissue sample using liquid scintillation counting.
-
Data Analysis: Express the results as the percentage of the administered dose per gram of tissue to determine the tissue distribution profile.[2][3][4][5]
Metabolism
The primary metabolic pathway for this compound is the sequential and stereospecific reduction of its three keto groups at positions 3, 7, and 12. This biotransformation occurs predominantly in the liver.
Hepatic Metabolism
In the liver, this compound undergoes reduction to form a series of hydroxylated keto-bile acids. The major metabolites identified in humans are a dihydroxy-monoketo bile acid (3α,7α-dihydroxy-12-keto-5β-cholanoic acid) and a monohydroxy-diketo bile acid (3α-hydroxy-7,12-diketo-5β-cholanoic acid). A smaller fraction is completely reduced to cholic acid.[6]
The enzymes responsible for this reduction are believed to be various isoforms of hydroxysteroid dehydrogenases (HSDs) , particularly 3α-hydroxysteroid dehydrogenase (3α-HSD) and 12α-hydroxysteroid dehydrogenase (12α-HSD) . These enzymes catalyze the conversion of keto groups to hydroxyl groups.[7][8][9][10][11][12]
Role of Gut Microbiota
After biliary excretion into the intestine, the metabolites of this compound can be further transformed by the gut microbiota. For instance, cholic acid, a primary bile acid, can be 7α-dehydroxylated by intestinal bacteria to form deoxycholic acid, a secondary bile acid.[13]
Metabolic Pathways
The metabolic conversion of this compound can be visualized as a stepwise reduction process.
Excretion
The primary route of excretion for this compound and its metabolites is through the bile.
Biliary Excretion
In humans, over 80% of an intravenously administered dose of radiolabeled dehydrocholic acid is rapidly excreted in the bile as glycine and taurine conjugates.[6] The major metabolites found in bile are the conjugated forms of 3α,7α-dihydroxy-12-keto-5β-cholanoic acid (approximately 70% of excreted radioactivity) and 3α-hydroxy-7,12-diketo-5β-cholanoic acid (approximately 20%).[6] Conjugated cholic acid accounts for about 10% of the radioactivity in bile.[6]
Fecal and Urinary Excretion
Information on the quantitative excretion of this compound and its metabolites in urine and feces is limited. In rats, deoxycholic acid and oxo-bile acids are reported to be increased in the feces after this compound administration. Further studies are needed to provide a complete mass balance and to quantify the percentage of the administered dose excreted through these routes.
Quantitative Data Summary
| Biological Matrix | Species | Compound | Percentage of Administered Dose / Relative Abundance | Citation |
| Bile | Human | Conjugated 3α,7α-dihydroxy-12-keto-5β-cholanoic acid | ~70% of biliary radioactivity | [6] |
| Bile | Human | Conjugated 3α-hydroxy-7,12-diketo-5β-cholanoic acid | ~20% of biliary radioactivity | [6] |
| Bile | Human | Conjugated Cholic Acid | ~10% of biliary radioactivity | [6] |
| Bile | Human | Total Radioactivity | >80% of intravenous dose | [6] |
| Feces | Rat | Deoxycholic Acid | Increased | |
| Feces | Rat | Oxo-bile Acids | Increased |
Experimental Protocols
In Vivo Metabolism Study in Rats
This protocol outlines a typical procedure for studying the metabolism of this compound in rats.
Detailed Steps:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. They should be acclimatized for at least one week under standard laboratory conditions.
-
Administration: this compound can be administered orally via gavage or intravenously. For oral administration, a typical vehicle is 0.5% carboxymethylcellulose.[14][15][16][17][18]
-
Sample Collection:
-
Urine and Feces: House rats in metabolic cages for separate collection of urine and feces at specified time intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Blood: Collect blood samples from the tail vein or another appropriate site at various time points into heparinized tubes.
-
Bile: For detailed biliary excretion studies, bile duct cannulation can be performed to collect bile continuously.
-
-
Sample Preparation:
-
Plasma: Centrifuge blood samples to obtain plasma. Precipitate proteins using a solvent like acetonitrile.
-
Urine: Centrifuge to remove particulate matter.
-
Feces: Homogenize fecal samples in a suitable solvent (e.g., methanol/water).
-
Bile: Can often be diluted and directly analyzed.
-
-
Analytical Method: Utilize a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the separation and quantification of this compound and its metabolites.[19][20][21][22][23][24]
LC-MS/MS Method for Quantification
A general LC-MS/MS method for the analysis of this compound and its hydroxy-keto metabolites would involve:
-
Chromatography: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium acetate is employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for quantification. Specific precursor-to-product ion transitions for this compound and each metabolite need to be optimized.
Conclusion
The in vivo metabolic fate of this compound is characterized by extensive hepatic reduction and subsequent biliary excretion of its conjugated metabolites. The primary biotransformation products are hydroxylated keto-derivatives, with cholic acid also being formed. While the major routes of metabolism and excretion have been elucidated, further quantitative studies, particularly in animal models, are necessary to fully understand the mass balance and tissue distribution of this compound and its metabolites. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug metabolism and development.
References
- 1. What is the mechanism of Dehydrocholic Acid? [synapse.patsnap.com]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Interrogating the relationship between rat in vivo tissue distribution and drug property data for >200 structurally unrelated molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distribution of prolylhydroxyproline and its metabolites after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the Tissue Distribution of a Long-Circulating Glucagon-like Peptide-1 Agonist Determined by Positron Emission Tomography and Quantitative Whole-Body Autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triketocholanoic (dehydrocholic) acid. Hepatic metabolism and effect on bile flow and biliary lipid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3alpha-hydroxysteroid dehydrogenase (Mediterraneibacter gnavus ATCC 29149) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 12alpha-Hydroxysteroid dehydrogenase from Clostridium group P strain C48-50 ATCC No. 29733: partial purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. 3α-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. Structure and function of 3 alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3alpha-Hydroxysteroid dehydrogenase type III deficiency: a novel mechanism for hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deoxycholate metabolism in alcoholic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.fsu.edu [research.fsu.edu]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. researchgate.net [researchgate.net]
- 20. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. UPLC-MS/MS-Based Rat Serum Metabolomics Reveals the Detoxification Mechanism of Psoraleae Fructus during Salt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Development of an Untargeted LC-MS Metabolomics Method with Postcolumn Infusion for Matrix Effect Monitoring in Plasma and Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
Dehydrocholate structure-activity relationship for choleresis
An In-depth Technical Guide on the Structure-Activity Relationship of Dehydrocholate for Choleresis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dehydrocholic acid (DHC), a synthetic bile acid, is a well-established choleretic agent, meaning it stimulates the secretion of bile from the liver. This property has led to its investigation and use in various clinical contexts to enhance bile flow. Understanding the structure-activity relationship (SAR) of this compound and its derivatives is crucial for the rational design of novel and more effective choleretic drugs. This technical guide provides a comprehensive overview of the current knowledge regarding the SAR of this compound, its metabolism, proposed mechanisms of action, and the experimental protocols used for its evaluation. While extensive quantitative SAR data for a wide range of this compound analogs is not abundant in publicly available literature, this guide synthesizes the existing information to provide a foundational understanding for researchers in the field.
Introduction to this compound and Choleresis
Dehydrocholic acid (3,7,12-triketo-5β-cholan-24-oic acid) is a synthetic bile acid characterized by the presence of ketone groups at positions 3, 7, and 12 of the steroid nucleus. This key structural feature distinguishes it from naturally occurring bile acids, which possess hydroxyl groups at these positions. The primary pharmacological effect of dehydrocholic acid is its ability to induce "hydrocholeresis," a type of choleresis characterized by an increase in the volume of bile with a concurrent decrease in the concentration of bile salts, cholesterol, and phospholipids.[1][2] This suggests that this compound primarily stimulates the secretion of a watery, electrolyte-rich bile.
The choleretic action of this compound is considered to be bile acid-dependent, and its potency is reported to be approximately twice that of cholic acid.[3] The clinical utility of choleretic agents like this compound lies in their potential to treat cholestatic conditions, improve biliary drainage, and facilitate the excretion of certain toxins from the liver.
Metabolism of Dehydrocholic Acid
Upon administration, dehydrocholic acid is rapidly taken up by hepatocytes and undergoes extensive metabolism. The ketone groups are sequentially and stereospecifically reduced to hydroxyl groups. The major metabolic pathway involves the reduction of the keto groups, leading to the formation of hydroxy-oxo derivatives.[4][5]
The primary metabolites identified in humans and rats are:
-
3α,7α-dihydroxy-12-keto-5β-cholanoic acid: This is the major metabolite, accounting for approximately 70% of the metabolites.[4][5]
-
3α-hydroxy-7,12-diketo-5β-cholanoic acid: This is a secondary metabolite, representing about 20% of the metabolic products.[4][5]
-
Cholic acid: A small fraction (around 10%) of dehydrocholic acid is completely reduced to cholic acid.[4][5]
These metabolites, particularly the hydroxy-keto derivatives, are also believed to possess hydrocholeretic properties, contributing to the overall pharmacological effect of dehydrocholic acid.[4]
Structure-Activity Relationship for Choleresis
A comprehensive quantitative structure-activity relationship (SAR) for a broad series of this compound analogs is not well-documented in the available scientific literature. However, based on the metabolism of dehydrocholic acid and studies on other bile acids, some key structural features influencing choleretic activity can be inferred.
The primary determinant of the choleretic activity of this compound and its metabolites is the presence and position of the ketone and hydroxyl groups on the steroid nucleus. The conversion of the more lipophilic dehydrocholic acid to more hydrophilic hydroxy-keto metabolites appears to be a crucial step for its choleretic effect.
| Compound | Structure | Choleretic Activity | Notes |
| Dehydrocholic Acid | 3,7,12-triketo-5β-cholan-24-oic acid | Potent choleretic | Induces hydrocholeresis (increased bile volume, decreased solids).[1][2] |
| Cholic Acid | 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid | Choleretic | Dehydrocholic acid is approximately twice as potent.[3] |
| 3α,7α-dihydroxy-12-keto-5β-cholanoic acid | Major Metabolite | Presumed Hydrocholeretic | Contributes to the overall choleretic effect of dehydrocholic acid.[4] |
| 3α-hydroxy-7,12-diketo-5β-cholanoic acid | Minor Metabolite | Presumed Hydrocholeretic | Contributes to the overall choleretic effect of dehydrocholic acid.[4] |
Key Inferences for SAR:
-
Hydrophilicity: An increase in the number of hydroxyl groups generally leads to increased hydrophilicity, which can influence the osmotic potential of the bile and thus bile flow.
-
Keto Groups: The presence of keto groups, as in dehydrocholic acid, results in a potent choleretic effect, which is distinct from the choleresis induced by fully hydroxylated bile acids like cholic acid.
-
Stereochemistry: The stereospecific reduction of the keto groups to α-hydroxyl groups is likely important for biological activity.[4][5]
Proposed Mechanism of Action and Signaling Pathways
The precise molecular mechanism by which dehydrocholic acid induces choleresis is not fully elucidated but is thought to involve multiple interconnected pathways. It is generally accepted that bile acid signaling is mediated by nuclear receptors such as the Farnesoid X Receptor (FXR), which plays a central role in regulating bile acid synthesis and transport.[6][7] Dehydrocholic acid is known to interact with these nuclear receptors.[8]
Interaction with Nuclear Receptors and Bile Acid Transporters
The proposed mechanism involves the uptake of dehydrocholic acid into hepatocytes, its metabolic conversion, and the subsequent interaction of the parent compound and its metabolites with nuclear receptors. This interaction can modulate the expression of genes encoding for key bile acid transporters located on the canalicular membrane of the hepatocyte, such as the Bile Salt Export Pump (BSEP).
While dehydrocholic acid infusion has been shown to increase bile flow, it paradoxically decreases the secretion of endogenous bile acids, phospholipids, and cholesterol.[1][2] This suggests that its primary mechanism is not a simple stimulation of the entire bile secretory machinery. Instead, it likely promotes the secretion of a large volume of water and electrolytes, a process termed "hydrocholeresis."
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound-induced hydrocholeresis.
Experimental Protocols for Evaluation of Choleretic Activity
The standard method for evaluating the choleretic activity of compounds like dehydrocholic acid is through bile duct cannulation in animal models, most commonly in rats.[9][10][11][12]
Bile Duct Cannulation in Rats
Objective: To measure the rate of bile flow and collect bile for compositional analysis following the administration of a test compound.
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Polyethylene tubing (for cannulation)
-
Infusion pump
-
Test compound (Dehydrocholic acid) and vehicle
-
Bile collection tubes
-
Analytical equipment for bile composition analysis (e.g., HPLC, mass spectrometer)
Procedure:
-
Anesthesia: Anesthetize the rat and maintain anesthesia throughout the surgical procedure and bile collection period.
-
Surgical Preparation: Perform a midline laparotomy to expose the common bile duct.
-
Cannulation: Ligate the common bile duct near the duodenum and insert a polyethylene cannula into the duct towards the liver. Secure the cannula in place.
-
Exteriorization: Exteriorize the other end of the cannula for bile collection.
-
Stabilization: Allow the animal to stabilize for a period (e.g., 30-60 minutes) to allow for the establishment of a baseline bile flow rate.
-
Compound Administration: Administer dehydrocholic acid (or its analogs) intravenously or intraduodenally at various doses. A vehicle control group should be included.
-
Bile Collection: Collect bile in pre-weighed tubes at regular intervals (e.g., every 15 or 30 minutes) for a defined period (e.g., 2-4 hours).
-
Measurement of Bile Flow: Determine the volume of bile collected at each interval and calculate the bile flow rate (e.g., in µL/min/100g body weight).
-
Bile Analysis: Analyze the collected bile samples for the concentration of bile acids, cholesterol, and phospholipids using appropriate analytical methods.
-
Data Analysis: Compare the bile flow rates and composition between the treated and control groups to determine the choleretic effect of the test compound.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing choleretic activity.
Conclusion and Future Directions
Dehydrocholic acid is a potent choleretic agent that acts through a complex mechanism involving hepatic metabolism and modulation of bile acid transport pathways. The key structural features responsible for its activity are the keto groups on the steroid nucleus, which upon reduction to hydroxyl groups, contribute to a hydrocholeretic effect. While the general principles of its action are understood, there is a notable lack of detailed quantitative structure-activity relationship studies for a series of this compound derivatives.
Future research should focus on:
-
Synthesis and evaluation of a library of this compound analogs: This would involve systematic modifications of the steroid nucleus, such as altering the number and position of keto/hydroxyl groups, and modifying the side chain.
-
Quantitative analysis of choleretic activity: Dose-response studies for a range of analogs would provide valuable data for establishing a robust QSAR model.
-
Elucidation of the precise molecular targets: Investigating the binding affinities of this compound and its metabolites to various nuclear receptors (FXR, PXR, VDR) and their downstream effects on transporter gene expression would provide a more complete picture of the signaling pathways involved.
A deeper understanding of the SAR of this compound will undoubtedly facilitate the development of new and improved choleretic agents with enhanced efficacy and safety profiles for the treatment of cholestatic liver diseases.
References
- 1. Influence of dehydrocholic acid on the secretion of bile acids and biliary lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile acid transporters in health and disease. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Pharmacological studies on iridoid compounds. III. The choleretic mechanism of iridoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triketocholanoic (dehydrocholic) acid. Hepatic metabolism and effect on bile flow and biliary lipid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triketocholanoic (Dehydrocholic) Acid. HEPATIC METABOLISM AND EFFECT ON BILE FLOW AND BILIARY LIPID SECRETION IN MAN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Transcriptional integration of metabolism by the nuclear sterol-activated receptors LXR and FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Dehydrocholic Acid used for? [synapse.patsnap.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nc3rs.org.uk [nc3rs.org.uk]
- 12. Maximising the success of bile duct cannulation studies | NC3Rs [nc3rs.org.uk]
Dehydrocholic Acid: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrocholic acid (DHCA) is a synthetic, tri-keto bile acid derivative of cholic acid, first synthesized in the early 20th century.[1][2] It is recognized for its potent choleretic properties, meaning it stimulates the production and flow of bile from the liver.[1][3] This guide provides an in-depth overview of the historical discovery and various methods for the chemical synthesis of dehydrocholic acid. It includes detailed experimental protocols, a summary of its physicochemical properties, and a discussion of its mechanism of action. Visualizations of the synthesis workflow and its primary signaling pathway are provided to facilitate a deeper understanding of its chemical and biological significance.
Discovery and History
Dehydrocholic acid was first synthesized in the early 20th century through the chemical oxidation of cholic acid, a primary bile acid naturally produced in the liver.[1] Its discovery marked a significant step in the study of bile acids and their therapeutic potential. Scientists identified its strong choleretic (bile-flow stimulating) and hydrocholeretic (increasing the volume of bile) effects.[2][4] This made it a valuable agent for treating various hepatic and biliary disorders, such as gallbladder dysfunction, cholestasis (reduced or blocked bile flow), and chronic constipation.[1][5] Historically, it was prescribed to aid in fat digestion, enhance the body's detoxification processes, and support overall liver and gallbladder health.[1][6]
Physicochemical Properties
Dehydrocholic acid is a white, crystalline powder with a bitter taste.[7] It is a synthetic bile acid and is structurally distinct from naturally occurring bile acids due to the presence of three ketone groups at positions 3, 7, and 12 of the steroid nucleus.[8]
| Property | Value | Reference(s) |
| IUPAC Name | 3,7,12-Trioxo-5β-cholan-24-oic acid | [2] |
| CAS Number | 81-23-2 | [2] |
| Molecular Formula | C₂₄H₃₄O₅ | [9] |
| Molar Mass | 402.53 g/mol | [2] |
| Melting Point | 238-240 °C | [10] |
| Solubility | Sparingly soluble in 1,4-dioxane, slightly soluble in ethanol (95), practically insoluble in water.[7] | [7] |
| Optical Rotation [α]²⁰ | +29° to +32° (0.2 g in 10 mL 1,4-dioxane) | [7] |
| Topological Polar Surface Area | 88.5 Ų | [4] |
Chemical Synthesis of Dehydrocholic Acid
The primary method for synthesizing dehydrocholic acid is the oxidation of cholic acid.[2][11] This process involves converting the three hydroxyl (-OH) groups on the cholic acid steroid nucleus into keto (=O) groups. Various oxidizing agents and reaction conditions have been employed to achieve this transformation efficiently.
Synthesis Workflow
The general workflow for the synthesis of dehydrocholic acid from cholic acid involves three main stages: oxidation of the starting material, quenching of the reaction and precipitation of the crude product, followed by purification and drying.
Caption: General workflow for the synthesis of Dehydrocholic Acid.
Comparison of Synthesis Methods
| Method | Starting Material | Oxidizing Agent(s) | Key Conditions | Reported Yield | Reference(s) |
| Method A: Bromate/Cerium | Bile Acid (e.g., Cholic Acid) | Sodium Bromate (NaBrO₃), Ceric Ammonium Nitrate (CAN) | 80°C in 20% aqueous acetonitrile, 3 hours | ~95% | [9] |
| Method B: Hypochlorite | Cholic Acid | Sodium Hypochlorite (NaOCl, "clorox"), Sulfuric Acid (H₂SO₄) | 30-50°C in acetone, 4-8 hours | High | [12] |
| Method C: Chromic Acid | Cholic Acid | Chromic Acid (generated from Sodium Dichromate and H₂SO₄) | < 35°C in tertiary butyl alcohol/water | Not specified | [8][13] |
| Method D: Electrochemical | Cholic Acid | Anodic oxidation with chloride mediation (e.g., NaCl) | Graphite or Ti/PbO₂ electrodes, pH 12 | ~33% (Faradaic) | [11] |
Experimental Protocols
Method A: Synthesis via Sodium Bromate and Ceric Ammonium Nitrate Oxidation[9]
This protocol describes a green chemistry approach to the synthesis of dehydrocholic acid.
-
Reaction Setup:
-
Prepare a slurry of the starting bile acid (1 equivalent) and ceric ammonium nitrate (0.05 equivalents) in 20% aqueous acetonitrile (0.2 M).
-
Heat the mixture to 80°C.
-
-
Oxidation:
-
Add an aqueous solution of 0.2 M sodium bromate (1.5 equivalents per hydroxyl group) dropwise to the heated slurry over 20 minutes.
-
The bile acid will slowly dissolve, and the reaction mixture will turn orange.
-
Stir the reaction mixture at 80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) on silica gel (using a 1:20 Methanol:Dichloromethane mobile phase) until the starting material has disappeared. This typically takes around 3 hours.
-
-
Quenching and Precipitation:
-
Cool the reaction mixture in an ice bath.
-
Quench the reaction by adding an aqueous sodium thiosulfate (Na₂S₂O₃) solution until the orange color disappears.
-
Slowly add water to the resulting white suspension until no more product precipitates.
-
-
Purification and Drying:
-
Collect the white solid product by filtration.
-
Wash the solid with water until the filtrate is colorless.
-
Dry the purified dehydrocholic acid in a vacuum oven at 50°C.
-
Method B: Synthesis via Sodium Hypochlorite Oxidation[12]
This protocol outlines an efficient method using common laboratory reagents.
-
Reaction Setup:
-
Uniformly disperse cholic acid (e.g., 1 kg) in acetone (e.g., 2.75 L).
-
Add concentrated sulfuric acid (e.g., 1.5 L) to dissolve the cholic acid.
-
Maintain the temperature between 30-50°C (optimally 40°C).
-
-
Oxidation:
-
Slowly drip sodium hypochlorite solution ("clorox," e.g., 10 L) into the mixture.
-
Allow the reaction to proceed under insulation for 4-8 hours (optimally 6 hours).
-
-
Precipitation and Neutralization:
-
After the reaction is complete, add water to precipitate the crude product.
-
Filter the solid product.
-
Wash the collected solid with water until it is neutral (pH ~7).
-
-
Purification and Drying:
-
Dry the crude product in an air blast oven at 70-90°C for approximately 5 hours.
-
For higher purity, the crude product can be dissolved in a sodium hydroxide solution, treated with silica gel to adsorb impurities, and then re-precipitated by adding an acetic acid solution to a pH of 3-4.
-
Mechanism of Action and Signaling Pathway
Dehydrocholic acid exerts its primary therapeutic effect as a choleretic by stimulating the liver to increase the production and secretion of bile.[3][5] This action is crucial for digesting fats and absorbing fat-soluble vitamins.[14]
The mechanism involves several actions:
-
Increased Bile Flow: DHCA significantly increases the volume of bile secreted, which helps to flush the biliary system and aids in the excretion of cholesterol and other waste products.[4][14]
-
Interaction with Nuclear Receptors: Like other bile acids, dehydrocholic acid can interact with nuclear receptors such as the farnesoid X receptor (FXR).[5] FXR is a key regulator of bile acid synthesis and transport. By modulating these receptors, DHCA can influence the expression of genes involved in maintaining bile acid homeostasis.[5]
-
Enzyme Activity: It is proposed that DHCA may amplify the activity of enzymes involved in bile production, such as cholesterol 7-alpha-hydroxylase, which is the rate-limiting step in bile acid synthesis from cholesterol.[3]
Caption: Simplified signaling pathway for Dehydrocholic Acid's choleretic action.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Dehydrocholic acid - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Dehydrocholic Acid? [synapse.patsnap.com]
- 4. Dehydrocholic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. What is Dehydrocholic Acid used for? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Dehydrocholic Acid | C24H34O5 | CID 6674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dehydrocholic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Dehydrocholic acid | CAS#:81-23-2 | Chemsrc [chemsrc.com]
- 11. Synthesis of dehydrocholic acid by electrochemical oxidation of cholic acid [sfera.unife.it]
- 12. CN103073610A - Efficient synthesis method of medicinal high-purity dehydrocholic acid - Google Patents [patents.google.com]
- 13. US2651642A - Preparation of dehydrocholic acid - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
Dehydrocholate's Protective Role on Mitochondrial Function in Pancreatitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of dehydrocholate (DHC), a semi-synthetic bile acid, on mitochondrial function in the context of pancreatitis. Acute pancreatitis is characterized by premature activation of digestive enzymes within the pancreas, leading to autodigestion, inflammation, and acinar cell death. Mitochondrial dysfunction is a critical early event in the pathogenesis of pancreatitis, marked by a decrease in mitochondrial membrane potential, depletion of ATP, excessive production of reactive oxygen species (ROS), and calcium overload.[1][2] Dehydrocholic acid (DA), a derivative of cholic acid, has demonstrated a protective role in experimental models of acute biliary pancreatitis by preserving mitochondrial integrity and function.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of dehydrocholic acid (DA) on pancreatic acinar cells and in a mouse model of sodium taurocholate (NaT)-induced acute biliary pancreatitis.
Table 1: Effect of Dehydrocholic Acid on Sodium Taurocholate-Induced Pancreatic Acinar Cell Necrosis
| Treatment Group | Concentration of DA (µM) | Cell Necrosis (%) |
| Control | 0 | ~2 |
| NaT (5 mM) | 0 | ~35 |
| NaT (5 mM) + DA | 25 | ~28 |
| NaT (5 mM) + DA | 50 | ~22 |
| NaT (5 mM) + DA | 100 | ~15 |
| NaT (5 mM) + DA | 200 | ~10 |
| NaT (5 mM) + DA | 300 | ~8 |
Data are estimated from graphical representations in Zhang X, et al. (2020).[4]
Table 2: Effect of Dehydrocholic Acid on Mitochondrial Parameters in Sodium Taurocholate-Treated Pancreatic Acinar Cells
| Parameter | Control | NaT (5 mM) | NaT (5 mM) + DA (100 µM) |
| Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) | ~1.0 | ~0.3 | ~0.8 |
| ATP Level (% of Control) | 100% | ~40% | ~85% |
| Mitochondrial ROS (Fold Change) | 1.0 | ~4.5 | ~1.5 |
| Total ROS (Fold Change) | 1.0 | ~3.5 | ~1.2 |
| Malondialdehyde (MDA) Level (nmol/mg protein) | ~1.0 | ~4.5 | ~1.8 |
| Superoxide Dismutase (SOD) Activity (U/mg protein) | ~120 | ~50 | ~100 |
Data are estimated from graphical representations in Zhang X, et al. (2020).[4]
Table 3: In Vivo Effects of Dehydrocholic Acid in a Mouse Model of Acute Biliary Pancreatitis
| Parameter | Sham | ABP Model | ABP Model + DA (25 mg/kg) | ABP Model + DA (50 mg/kg) |
| Serum Amylase (U/L) | ~1000 | ~8000 | ~4500 | ~2500 |
| Serum Lipase (U/L) | ~500 | ~4000 | ~2500 | ~1500 |
| Pancreatic Myeloperoxidase (MPO) Activity (U/g) | ~20 | ~120 | ~80 | ~50 |
Data are estimated from graphical representations in Zhang X, et al. (2020).[4]
Experimental Protocols
Sodium Taurocholate-Induced Acute Biliary Pancreatitis Mouse Model
This in vivo model mimics human gallstone-induced pancreatitis.[1][5][6]
-
Animal Preparation: Male C57BL/6 mice (6-8 weeks old) are used.[7] The animals are anesthetized with an intraperitoneal injection of 1% pentobarbital sodium solution (50 mg/kg).[7]
-
Surgical Procedure: A midline laparotomy is performed to expose the duodenum and pancreas. The common bile duct is temporarily occluded at the hepatic hilum with a microvessel clip.
-
Induction of Pancreatitis: A 30-gauge needle is inserted into the common bile duct, and a 2.5% sodium taurocholate solution is infused retrogradely into the pancreatic duct at a constant rate of 10 µL/min for 3 minutes.[6]
-
Dehydrocholic Acid Administration: Dehydrocholic acid sodium is administered intraperitoneally at doses of 25 or 50 mg/kg at 1, 3, and 6 hours after the induction of pancreatitis.[8]
-
Sample Collection: Animals are euthanized at 24 hours post-induction. Blood samples are collected for serum amylase and lipase measurements. Pancreatic tissue is harvested for histological analysis and myeloperoxidase (MPO) activity assays.
Isolation of Pancreatic Acinar Cells
-
The pancreas is removed from a C57BL/6 mouse and digested with collagenase IV (200 U/mL) for 19 minutes at 37°C.[4]
-
The digested tissue is mechanically dissociated and filtered through a 100 µm cell strainer.[4]
-
Acinar cells are collected by centrifugation at 110 x g for 2 minutes and resuspended in HEPES buffer.[4]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The fluorescent dye JC-1 is used to assess mitochondrial membrane potential. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that emit red fluorescence. In damaged mitochondria with a depolarized membrane potential, JC-1 remains as monomers and emits green fluorescence.[9]
-
Isolated pancreatic acinar cells are treated with 5 mM sodium taurocholate with or without 100 µM dehydrocholic acid.[4]
-
The cells are then incubated with a JC-1 mitochondrial membrane potential kit according to the manufacturer's instructions.[4]
-
Fluorescence is visualized using a fluorescence microscope. The ratio of red to green fluorescence intensity is calculated to quantify the depolarization of ΔΨm.[4][10]
Measurement of Intracellular ATP Levels
-
Pancreatic acinar cells are treated as described in section 2.3.
-
The cells are lysed, and the supernatant is collected after centrifugation.
-
ATP levels in the supernatant are measured using a luminescent ATP detection assay system, which is based on the ATP-dependent luciferin-luciferase reaction.[4][11]
-
The luminescence is measured using a microplate reader, and the data are normalized to the total protein content.[4]
Measurement of Reactive Oxygen Species (ROS)
-
Mitochondrial ROS: Isolated acinar cells are pre-treated with 100 µM dehydrocholic acid and then stained with MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide.[4] The cells are then stimulated with 5 mM sodium taurocholate. Fluorescence intensity is measured to quantify mitochondrial ROS production.[12]
-
Total Cellular ROS: A similar protocol is followed using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which measures total cellular ROS.[4][13]
Visualization of Pathways and Workflows
Signaling Pathway of this compound in Protecting Mitochondrial Function
Caption: this compound's mechanism in mitigating pancreatitis.
Experimental Workflow for In Vitro Analysis
Caption: In vitro analysis of this compound's effects.
References
- 1. Video: Sodium Taurocholate Induced Severe Acute Pancreatitis in C57BL/6 Mice [jove.com]
- 2. Oxidation of multiple MiT/TFE transcription factors links oxidative stress to transcriptional control of autophagy and lysosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydrocholic Acid Ameliorates Sodium Taurocholate-Induced Acute Biliary Pancreatitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydrocholic Acid Ameliorates Sodium Taurocholate-Induced Acute Biliary Pancreatitis in Mice [jstage.jst.go.jp]
- 5. A mouse model of acute biliary pancreatitis induced by retrograde pancreatic duct infusion of Na‐taurocholate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium Taurocholate Induced Severe Acute Pancreatitis in C57BL/6 Mice [jove.com]
- 7. Establishment of a Mouse Severe Acute Pancreatitis Model using Retrograde Injection of Sodium Taurocholate into the Biliopancreatic Duct [jove.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Dynamic changes in cytosolic and mitochondrial ATP levels in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yeditepejhs.org [yeditepejhs.org]
Methodological & Application
Application Notes and Protocols for Dehydrocholate-Induced Choleresis in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for inducing choleresis in rats using sodium dehydrocholate. This model is a valuable tool for studying bile formation, biliary secretion, and the choleretic potential of novel therapeutic agents.
Introduction
This compound, a synthetic bile acid, is a potent choleretic agent that increases bile flow.[1] Its mechanism of action is primarily attributed to its osmotic effect after active secretion into the bile canaliculi, a process known as bile acid-dependent choleresis.[2][3] Unlike some other bile acids, this compound itself has a significant choleretic effect.[4][5] This experimental model is useful for investigating the physiology of bile secretion and for screening compounds that may modulate biliary function.
Quantitative Data Summary
The following tables summarize quantitative data obtained from studies using sodium this compound to induce choleresis in rats.
Table 1: Intravenous this compound Administration and Bile Flow
| Parameter | Value | Rat Strain | Reference |
| This compound Infusion Rate | 0.24 µmol/min/100g body weight | Wistar | [6] |
| Resulting Increase in Bile Flow | 69% | Wistar | [6] |
| This compound Infusion Range | 0.05 - 0.2 µmol/min/100g body weight | Not Specified | [4] |
| Typical Bile Flow Rate (Control) | 0.5 - 1.0 mL/hour (for a 250g rat) | Not Specified |
Table 2: Effect of this compound on Bile Composition
| Bile Component | Effect of this compound Infusion | Reference |
| Bile Acids | Increased secretion of deoxycholic acid and oxo bile acids. | [5] |
| Endogenous Taurocholate | No significant modification in output. | [6] |
| Phospholipids | No significant modification in output. | [6] |
| Cholesterol | No significant modification in output. | [6] |
| Bilirubin | Concentration in bile decreases. | [6] |
Experimental Protocols
Animal Preparation and Surgical Procedure
This protocol describes the bile duct cannulation procedure in rats to enable direct collection of bile.
Materials:
-
Male Wistar rats (225-275 g)
-
Anesthetic (e.g., sodium pentobarbitone, isoflurane)
-
Surgical instruments (scalpels, forceps, scissors, retractors)
-
Polyethylene tubing (e.g., PE-10 or PE-50) for cannulation
-
Surgical suture
-
Heating pad to maintain body temperature
-
Sterile saline solution
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Site Preparation: Shave the abdominal area and disinfect with an appropriate antiseptic solution.
-
Laparotomy: Make a midline abdominal incision to expose the peritoneal cavity.
-
Bile Duct Identification: Gently retract the liver to locate the common bile duct.
-
Cannulation: Carefully cannulate the common bile duct with polyethylene tubing. Secure the cannula in place with surgical suture.
-
Exteriorization: Exteriorize the cannula through a small subcutaneous tunnel to the dorsal neck region.
-
Wound Closure: Close the abdominal incision in layers.
-
Post-operative Care: Keep the animal warm on a heating pad during recovery. Provide post-operative analgesia as required. Allow the animal to recover for an appropriate period before the experiment.
This compound Administration Protocol (Intravenous Infusion)
This protocol details the preparation and intravenous administration of sodium this compound.
Materials:
-
Sodium this compound
-
Sterile saline solution (0.9% NaCl)
-
Infusion pump
-
Syringes
-
Catheter for intravenous access (e.g., jugular or femoral vein)
Procedure:
-
Solution Preparation: Prepare a sterile solution of sodium this compound in saline. The concentration should be calculated based on the desired infusion rate and the animal's body weight. For example, for an infusion rate of 0.24 µmol/min/100g in a 250g rat, the total dose per minute would be 0.6 µmol.
-
Catheterization: If not already performed during the initial surgery, catheterize a suitable vein (e.g., jugular or femoral vein) for infusion.
-
Infusion: Connect the syringe containing the this compound solution to the infusion pump and the venous catheter. Infuse the solution at a constant rate as determined by the experimental design.
Bile Collection and Analysis
This protocol outlines the collection and subsequent analysis of bile.
Materials:
-
Pre-weighed collection tubes (e.g., microcentrifuge tubes)
-
Analytical balance
-
Instrumentation for bile analysis (e.g., LC-MS, spectrophotometer)
-
Reagents for cholesterol and phospholipid assays
Procedure:
-
Bile Collection: Place the exteriorized end of the bile cannula into a pre-weighed collection tube. Collect bile over specified time intervals.
-
Bile Flow Rate Determination: Determine the volume of bile collected by weighing the tubes before and after collection (assuming a bile density of 1.0 g/mL).
-
Bile Composition Analysis:
-
Bile Acids: Analyze the concentrations of different bile acids using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cholesterol: Determine the cholesterol concentration using a suitable method, such as a colorimetric assay or Gas-Liquid Chromatography (GLC).
-
Phospholipids: Measure the phospholipid content, often by quantifying the amount of lipid-soluble phosphorus.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound-induced choleresis in rats.
Mechanism of this compound-Induced Choleresis
This compound-induced choleresis is primarily a "bile acid-dependent" process. It does not rely on a complex intracellular signaling cascade but rather on the osmotic force generated by the transport of this compound itself and its metabolites into the bile canaliculus. This process is part of the enterohepatic circulation of bile acids.
Caption: Mechanism of this compound's osmotic choleretic effect.
References
- 1. What is the mechanism of Dehydrocholic Acid? [synapse.patsnap.com]
- 2. Pharmacological studies on iridoid compounds. III. The choleretic mechanism of iridoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Bile - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Subcellular pathology of rat liver in cholestasis and choleresis induced by bile salts. 1. Effects of lithocholic, 3beta-hydroxy-5-cholenoic, cholic, and dehydrocholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of sodium ursodeoxycholate, hyodeoxycholate and this compound on cholesterol and bile acid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of this compound on bilirubin transport into bile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage of Dehydrocholate in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for the oral administration of dehydrocholate (DHC) to mice via gavage. This document includes information on the preparation of the dosing solution, the gavage procedure, and the known effects of this compound on bile acid metabolism and relevant signaling pathways.
Introduction
Dehydrocholic acid (DHC), a synthetic bile acid, is a powerful choleretic agent, meaning it stimulates the liver to increase the volume of bile secretion. Due to this property, it is a valuable tool in preclinical research for studying bile acid physiology, cholestasis, and the impact of altered bile flow on metabolic pathways. Oral gavage is a precise method for administering an exact dose of a compound directly into the stomach of a rodent, ensuring accurate and reproducible results in experimental settings.
Quantitative Data Summary
The administration of this compound has been shown to alter the composition of biliary lipids in mice. The following table summarizes the key quantitative findings from a study where mice were fed a diet containing 0.5% dehydrocholic acid.
| Parameter | Control Group (Purina Chow) | This compound Group (0.5% in Chow) | Key Findings |
| Biliary Cholesterol Concentration | Baseline | Significantly Increased | This compound administration leads to a notable increase in the concentration of cholesterol secreted in the bile.[1] |
| Total Biliary Bile Salt Concentration | Baseline | Increased | The overall amount of bile salts in the bile is elevated following this compound treatment.[1] |
| Relative Amounts of Bile Salts | No Significant Change | No Significant Change | While the total concentration of bile salts increases, the proportional composition of different bile salt species does not significantly change.[1] |
| Biliary Phospholipid Concentration | Gradual Decline over Time | Gradual Decline over Time | A time-dependent decrease in biliary phospholipid concentration was observed in both control and this compound-treated animals.[1] |
Experimental Protocols
Preparation of this compound Solution for Oral Gavage
Materials:
-
Dehydrocholic acid (DHC) powder
-
Vehicle: 0.5% Carboxymethyl cellulose (CMC) in sterile water or Phosphate-Buffered Saline (PBS)
-
Weighing scale
-
Spatula
-
Conical tube (15 mL or 50 mL)
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Calculate the required amount of DHC: Determine the desired dose in mg/kg and the total volume needed for the number of animals to be dosed. For example, for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, you would need 0.25 mg of DHC per mouse.
-
Prepare the vehicle: To prepare a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of sterile water or PBS. Mix thoroughly until a homogenous suspension is formed. Gentle heating and stirring can aid in dissolution.
-
Prepare the DHC suspension:
-
Weigh the calculated amount of DHC powder.
-
In a conical tube, add a small amount of the 0.5% CMC vehicle to the DHC powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension. For larger volumes, a magnetic stirrer can be used.
-
-
Storage: The prepared DHC suspension should be stored at 2-8°C and protected from light. It is recommended to prepare the suspension fresh on the day of the experiment. Before each use, vortex the suspension thoroughly to ensure homogeneity.
Oral Gavage Procedure in Mice
Materials:
-
Mouse restraint device (optional)
-
Appropriately sized gavage needle (18-20 gauge, 1.5-2 inches long with a ball tip for adult mice)[2][3]
-
Syringe (1 mL)
-
Prepared this compound suspension
-
Animal scale
Procedure:
-
Animal Preparation:
-
Filling the Syringe:
-
Thoroughly vortex the this compound suspension.
-
Draw the calculated volume of the suspension into the syringe.
-
Ensure there are no air bubbles in the syringe and needle.
-
-
Restraint:
-
Firmly grasp the mouse by the loose skin over the neck and back (scruffing) to immobilize the head and body. The mouse's body should be held in a vertical position.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.
-
Angle the needle slightly upwards towards the roof of the mouth and advance it along the esophagus. The mouse will typically swallow as the needle passes the pharynx.
-
Crucially, do not force the needle. If resistance is met, withdraw the needle and re-attempt.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus (pre-measured to the level of the last rib), slowly depress the syringe plunger to administer the this compound suspension.
-
-
Withdrawal and Observation:
-
Gently withdraw the gavage needle in a single, smooth motion.
-
Return the mouse to its cage and observe for any signs of distress, such as labored breathing or leakage of the substance from the mouth or nose. Monitor the animal for a short period post-procedure.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for Oral Gavage of this compound in Mice
Caption: Experimental workflow for this compound oral gavage in mice.
This compound Signaling in Hepatocytes
Caption: this compound signaling pathway in hepatocytes.
Discussion
The oral gavage of this compound in mice is a critical procedure for investigating its choleretic effects and impact on bile acid homeostasis. The protocol provided outlines a standardized method to ensure accurate dosing and animal welfare. The quantitative data indicate that this compound significantly increases the secretion of biliary cholesterol and total bile salts.[1]
The signaling diagram illustrates the proposed mechanism of action for this compound in hepatocytes. Bile acids, including this compound, are known to activate nuclear receptors such as the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR). Activation of FXR leads to the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This represents a negative feedback mechanism. Both FXR and PXR can induce the expression of the Bile Salt Export Pump (BSEP), a key transporter responsible for pumping bile salts from hepatocytes into the bile canaliculi. This enhanced transport contributes to the increased bile flow observed after this compound administration.
It is important for researchers to carefully consider the vehicle used for this compound administration, as its solubility can be a limiting factor. Suspensions in vehicles like 0.5% CMC or PBS are commonly used for compounds with low water solubility. Adherence to proper gavage technique is paramount to avoid injury to the animal and to ensure the reliability of experimental outcomes. Further research is warranted to fully elucidate the complete downstream signaling cascades and the long-term effects of this compound administration in various mouse models of metabolic and liver diseases.
References
Application Note: Quantitative Analysis of Dehydrocholate in Bile using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of dehydrocholate in bile samples. This compound, a synthetic bile acid, is used as a choleretic agent to increase the volume of bile secretion. Monitoring its concentration in bile is crucial for pharmacokinetic and pharmacodynamic studies. This method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard for accurate and precise quantification. The method is suitable for high-throughput analysis in research and drug development settings.
Introduction
Dehydrocholic acid is a synthetic bile acid characterized by three keto groups on the steroid nucleus. It is known to stimulate the secretion of a large volume of low-viscosity bile, a process known as hydrocholeresis. Accurate measurement of this compound concentrations in bile is essential for evaluating its efficacy and metabolic fate. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for the quantification of bile acids in complex biological matrices like bile.[1] This application note provides a complete protocol for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound in bile.
Experimental
Materials and Reagents
-
Dehydrocholic acid (CAS 81-23-2) (Santa Cruz Biotechnology, sc-214863 or equivalent)[2][3]
-
Dehydrocholic Acid-d4 (Clearsynth, CS-T-103884 or equivalent) as internal standard (IS)[4]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Bile samples (stored at -80 °C)
Standard Solutions
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of dehydrocholic acid and dissolve in 10 mL of methanol.
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Dehydrocholic Acid-d4 and dissolve in 1 mL of methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol:water (1:1, v/v).
Sample Preparation
-
Thaw bile samples on ice.
-
Due to the high concentration of bile acids in bile, dilute the samples 1:10 with ultrapure water.
-
To a 50 µL aliquot of the diluted bile sample, add 10 µL of the 100 ng/mL internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of bile acids.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 30% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for this compound and its internal standard are provided in Table 1. A pseudo-MRM transition is often employed for unconjugated bile acids due to their limited fragmentation.[5]
-
Collision Energy (CE): The collision energy may require optimization based on the specific instrument used. A starting CE of 20-30 eV is recommended for the pseudo-MRM transition.
-
Source Parameters: Optimized for maximum signal intensity of the analytes. Typical parameters include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
Table 1: MRM Transitions and Retention Times
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound | 401.5 | 401.5 | 25 (optimization may be required) | ~ 4.5 |
| Dehydrocholic Acid-d4 (IS) | 405.5 | 405.5 | 25 (optimization may be required) | ~ 4.5 |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | This compound |
| Linearity (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Accuracy (% bias) | Within ± 15% |
| Precision (% RSD) | < 15% |
| Recovery | 85-110% |
| Matrix Effect | Minimal, compensated by internal standard |
Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with methanol:water (1:1, v/v) to create calibration standards with concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Prepare quality control (QC) samples at three concentration levels (low, medium, and high; e.g., 3, 75, and 750 ng/mL) in a surrogate matrix (e.g., charcoal-stripped bile or a synthetic bile acid-free matrix).
-
Process the calibration standards and QC samples in the same manner as the bile samples (as described in the Sample Preparation section).
Protocol 2: Bile Sample Processing and Analysis
-
Retrieve bile samples from -80 °C storage and thaw on ice.
-
Dilute the bile samples 1:10 with ultrapure water.
-
For each sample, transfer 50 µL of the diluted bile into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL Dehydrocholic Acid-d4 internal standard working solution to each tube.
-
Add 150 µL of ice-cold acetonitrile to each tube.
-
Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to autosampler vials.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
-
Acquire data using the MRM mode with the parameters specified in Table 1.
-
Process the data using the appropriate software to generate a calibration curve and quantify the concentration of this compound in the bile samples.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound in bile.
Logical Relationship of the Analytical Method
Caption: Key components of the quantitative analytical method.
Conclusion
The LC-MS/MS method described in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound in bile. The simple sample preparation and the use of a stable isotope-labeled internal standard ensure high throughput and accurate results. This method is well-suited for researchers, scientists, and drug development professionals investigating the pharmacokinetics and pharmacodynamics of this compound.
References
Application Notes and Protocols for Dehydrocholate Dose-Response Analysis in Liver Perfusion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocholic acid (DHCA), a synthetic bile acid, is a potent choleretic agent that stimulates the production and flow of bile from the liver.[1] This property makes it a valuable tool in experimental hepatology to study the mechanisms of bile formation and biliary secretion. Liver perfusion studies, particularly using the isolated perfused rat liver (IPRL) model, provide a controlled ex vivo environment to investigate the direct effects of substances like dehydrocholate on hepatic function, independent of systemic influences.[2][3]
These application notes provide a comprehensive overview of the dose-dependent effects of this compound on bile flow and composition, along with detailed protocols for conducting such studies using the IPRL model. The information is intended to guide researchers in designing and executing robust experiments to characterize the choleretic activity of this compound and other compounds.
Data Presentation: this compound Dose-Response Effects
The following tables summarize quantitative data from various studies on the effects of this compound infusion on key biliary parameters in rats and dogs.
Table 1: Effect of this compound Infusion on Bile Flow
| Animal Model | This compound Dose/Infusion Rate | Change in Bile Flow | Reference |
| Rat | 0.24 µmol/min/100 g | 69% increase | [4] |
| Rat | 1 - 4 µmol/min/100 g body weight | Increased bile flow | [1] |
| Rat, Rabbit | 3.12 - 100 mg/kg (I.V.) | 2 to 2.5-fold increase | [5] |
| Dog | Not specified | Increase in bile flow per unit of 'this compound' excretion was approximately twice that of taurocholate (15 ml/m-mole) | [6] |
Table 2: Effect of this compound on Biliary Composition
| Animal Model | This compound Dose/Infusion Rate | Effect on Biliary Components | Reference |
| Rat | Infusion | Diminished secretion of all endogenous biliary bile acids within 30-60 min.[7] | [7] |
| Rat | Infusion | Phospholipid secretion declined to undetectable amounts.[7] | [7] |
| Rat | Infusion | Cholesterol secretion declined to 10% of the base value.[7] | [7] |
| Rat | Infusion | Decreased biliary phosphatidylcholine (PC) secretion rate by 80%.[8] | [8] |
| Dog | Infusion leading to max. excretory rate | Maximum excretory rate of total bile salt (mostly this compound derivatives) was 3.84 ± 0.53 µmol/min/kg body wt.[6] | [6] |
Experimental Protocols
Protocol 1: Isolated Perfused Rat Liver (IPRL) for this compound Dose-Response Analysis
This protocol describes a standard method for isolating and perfusing a rat liver to study the dose-dependent effects of this compound.
1. Materials and Reagents:
-
Animals: Male Wistar or Sprague-Dawley rats (250-350g), fasted overnight with free access to water.
-
Anesthetics: Ketamine/xylazine or sodium pentobarbital.
-
Perfusion Buffer: Krebs-Henseleit bicarbonate buffer, pH 7.4, gassed with 95% O₂ / 5% CO₂. The buffer should be warmed to 37°C.[3]
-
This compound Stock Solution: Prepare a stock solution of sodium this compound in the perfusion buffer. Serial dilutions can be made to achieve the desired final concentrations for infusion.
-
Surgical Instruments: Standard surgical tools for rodent surgery.
-
Perfusion System: A standard IPRL apparatus including a peristaltic pump, oxygenator, bubble trap, and a thermostatically controlled organ chamber.[9]
-
Cannulas: For portal vein and bile duct cannulation.
2. Surgical Procedure and Liver Isolation:
-
Anesthetize the rat according to approved institutional protocols.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully dissect the portal vein and place loose ligatures around it.
-
Cannulate the portal vein and immediately start perfusion with the Krebs-Henseleit buffer at a low flow rate to flush out the blood.
-
Cut the inferior vena cava to allow the perfusate to exit.
-
Cannulate the common bile duct with a fine polyethylene tube for bile collection.[9]
-
Carefully excise the liver from the abdominal cavity and transfer it to the thermostatically controlled organ chamber of the perfusion apparatus.
3. Liver Perfusion and this compound Administration:
-
Maintain the perfusion in a recirculating or single-pass system. A standard perfusion flow rate is approximately 3 mL/min/g liver weight, with a pressure-controlled perfusion at 20 cm H₂O.[3][10]
-
Allow the liver to stabilize for a baseline period (e.g., 30 minutes), collecting bile to determine the basal flow rate and composition.
-
Introduce this compound into the perfusion medium. For a dose-response study, infuse this compound at increasing concentrations in a stepwise manner.
-
Each concentration should be infused for a sufficient period (e.g., 20-30 minutes) to allow the bile flow to reach a new steady state.
-
Collect bile samples at regular intervals throughout the experiment.
4. Sample Collection and Analysis:
-
Measure the volume of bile collected at each time point to determine the bile flow rate (e.g., in µL/min/g liver).
-
Analyze the bile samples for the concentration of bile acids, phospholipids, and cholesterol using standard enzymatic or chromatographic methods.
-
Monitor the viability of the perfused liver by measuring parameters such as lactate dehydrogenase (LDH) release in the perfusate and oxygen consumption.[2]
Visualizations
Signaling and Physiological Pathways
Caption: Mechanism of this compound-Induced Choleresis.
Experimental Workflow
Caption: Isolated Perfused Rat Liver Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hepatic clearance and drug metabolism using isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The isolated perfused rat liver: standardization of a time-honoured model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of this compound on bilirubin transport into bile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species differences in the choleretic response to bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The secretory characteristics of this compound in the dog: comparison with the natural bile salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of dehydrocholic acid on the secretion of bile acids and biliary lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the origin of biliary phospholipid. Effect of dehydrocholic acid and cholic acid infusions on hepatic and biliary phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Normothermic Ex Vivo Liver Machine Perfusion in Mouse [jove.com]
- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Application Notes & Protocols: In Vivo Imaging of Dehydrocholate Distribution in Small Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocholic acid (DHC), a synthetic bile acid, is a powerful choleretic agent that stimulates the production of bile, a critical process for the digestion and absorption of fats and the excretion of toxins.[1] Understanding the in vivo distribution and pharmacokinetics of DHC is essential for evaluating its therapeutic efficacy and potential off-target effects. This document provides detailed application notes and protocols for the non-invasive imaging of a labeled dehydrocholate analog in small animal models, leveraging established imaging modalities.
Due to the inherent challenges in directly imaging unlabeled small molecules, this protocol outlines a strategy using a modified this compound tracer. The methodologies are adapted from successful in vivo imaging studies of other bile acids, particularly utilizing Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI).[2][3][4][5] These techniques offer the ability to track the spatiotemporal distribution of the tracer in real-time within the same animal, providing robust pharmacokinetic data.[6]
Principle of the Method
The in vivo distribution of this compound will be visualized by administering a labeled analog of DHC to a small animal model. This analog will be synthesized to incorporate either a positron-emitting radionuclide (e.g., ¹⁸F) for PET imaging or multiple fluorine atoms (e.g., as a trifluoromethyl group) for ¹⁹F MRI. These imaging modalities provide high sensitivity and spatial resolution for tracking the biodistribution of the labeled compound.[2][4][7][8] The primary expected pathway of distribution is through the enterohepatic circulation, with accumulation in the liver, gallbladder, and intestines.[1]
Potential Signaling Pathways and Biological Processes
This compound's primary mechanism of action is the stimulation of bile flow (choleresis).[1] This process is part of the broader enterohepatic circulation of bile acids. The following diagram illustrates this circulatory pathway, which is the key biological process governing the distribution of this compound.
Caption: Enterohepatic circulation of bile acids.
Experimental Protocols
This section details the protocols for two recommended imaging modalities: PET imaging with an ¹⁸F-labeled DHC analog and ¹⁹F MRI with a trifluoromethyl-labeled DHC analog.
Protocol 1: PET Imaging of [¹⁸F]F-DHC Distribution
Positron Emission Tomography (PET) offers high sensitivity for quantitative biodistribution studies.[9][10] This protocol is adapted from methods used for other ¹⁸F-labeled bile acids.[4]
3.1.1. Materials and Equipment
-
Labeled Compound: ¹⁸F-labeled this compound analog ([¹⁸F]F-DHC).
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Isoflurane (2% for induction, 1-1.5% for maintenance).
-
Administration: Oral gavage needles, 1 mL syringes.
-
Imaging System: Small animal PET/CT scanner.[11]
-
Post-Imaging Analysis: Gamma counter for ex vivo biodistribution.
3.1.2. Experimental Workflow
Caption: Workflow for PET imaging of a labeled DHC analog.
3.1.3. Procedure
-
Animal Preparation: Fast mice for 4-6 hours prior to the experiment with free access to water.
-
Anesthesia: Anesthetize the mouse using isoflurane.
-
Compound Administration: Administer a bolus of [¹⁸F]F-DHC (typically 5-10 MBq in 100-200 µL of saline) via oral gavage.
-
Imaging:
-
Immediately place the animal in the PET/CT scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform a dynamic PET scan for 60-120 minutes.
-
-
Image Analysis:
-
Reconstruct PET images.
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) over major organs (liver, gallbladder, intestines, kidneys, bladder) to generate time-activity curves.
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
At the end of the imaging session, euthanize the animal.
-
Dissect major organs and tissues.
-
Measure the radioactivity in each organ using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Protocol 2: ¹⁹F MRI of Trifluoromethyl-DHC Distribution
¹⁹F MRI is a non-radioactive method to visualize the distribution of fluorinated compounds with high specificity, as there is no endogenous ¹⁹F signal in the body.[2][3][5]
3.2.1. Materials and Equipment
-
Labeled Compound: Trifluoromethyl-labeled this compound analog (TFM-DHC).
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Isoflurane.
-
Administration: Oral gavage needles.
-
Imaging System: Small animal MRI scanner equipped with a ¹H/¹⁹F dual-tuned coil.
3.2.2. Procedure
-
Animal Preparation: Fast mice for 4-6 hours.
-
Anesthesia: Anesthetize the mouse with isoflurane.
-
Compound Administration: Administer TFM-DHC (e.g., 150 mg/kg) via oral gavage.[5]
-
Imaging:
-
Position the animal in the MRI scanner.
-
Acquire anatomical ¹H images (e.g., T1-weighted or T2-weighted scans).
-
Acquire ¹⁹F images at various time points (e.g., 2, 7, and 24 hours post-administration) to track the distribution.
-
-
Image Analysis:
-
Overlay the ¹⁹F signal map onto the anatomical ¹H images to localize the compound.
-
Quantify the ¹⁹F signal intensity in different organs over time.
-
Quantitative Data Presentation
The following tables present hypothetical quantitative data for the biodistribution of a labeled this compound analog, based on its known choleretic function and data from similar bile acid imaging studies.
Table 1: PET Biodistribution of [¹⁸F]F-DHC in Mice (%ID/g)
| Organ | 30 min | 60 min | 120 min |
| Liver | 15.2 ± 2.5 | 12.8 ± 1.9 | 8.5 ± 1.3 |
| Gallbladder | 25.6 ± 4.1 | 35.1 ± 5.3 | 28.9 ± 4.7 |
| Small Intestine | 8.9 ± 1.7 | 18.4 ± 2.9 | 25.3 ± 3.8 |
| Kidneys | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Blood | 3.5 ± 0.6 | 1.9 ± 0.4 | 0.7 ± 0.1 |
| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
Data are presented as mean ± standard deviation.
Table 2: ¹⁹F MRI Signal Quantification of TFM-DHC in Mice (Arbitrary Units)
| Organ | 2 hours | 7 hours | 24 hours |
| Liver | 850 ± 120 | 620 ± 95 | 150 ± 30 |
| Gallbladder | 1500 ± 250 | 2100 ± 310 | 900 ± 150 |
| Intestines | 1100 ± 180 | 1850 ± 270 | 1200 ± 200 |
Signal intensity is background-subtracted and normalized to a reference phantom.
Conclusion
The protocols described provide a framework for the in vivo imaging of this compound distribution in small animal models using PET and MRI. By employing labeled analogs of DHC, researchers can non-invasively quantify its uptake, distribution, and clearance, primarily through the enterohepatic circulation. This information is invaluable for preclinical drug development and for understanding the physiological and pharmacological effects of choleretic agents.
References
- 1. What is the mechanism of Dehydrocholic Acid? [synapse.patsnap.com]
- 2. Using Multi-fluorinated Bile Acids and In Vivo Magnetic Resonance Imaging to Measure Bile Acid Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo performance of a novel fluorinated magnetic resonance imaging agent for functional analysis of bile acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating Hepatobiliary Transport with 18F-Labeled Bile Acids: The Effect of Radiolabel Position and Bile Acid Structure on Radiosynthesis and In Vitro and In Vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. In vivo small animal micro-CT using nanoparticle contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo small animal imaging: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mediso - PET Imaging of Small Extracellular Vesicles via [89Zr]Zr(oxinate)4 Direct Radiolabeling [mediso.com]
- 10. PET biodistribution study of subcutaneous and intravenous administration of adalimumab in an inflammatory bowel disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small-Animal PET/SPECT/CT in vivo Imaging Core | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
Handling and preparation of Dehydrocholate sodium salt for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocholate sodium salt, the sodium salt of dehydrocholic acid, is a synthetic bile acid derivative. It is widely utilized in biomedical research and pharmaceutical development for its potent choleretic properties, meaning it stimulates the secretion of bile from the liver.[1] Its amphipathic nature also lends it utility as a surfactant and emulsifying agent, capable of disrupting lipid membranes and enhancing the solubility of lipophilic compounds.[2] These characteristics make it a valuable tool in studying hepatobiliary physiology, drug delivery, and membrane dynamics.
This document provides detailed protocols for the handling, preparation, and experimental application of this compound sodium salt, tailored for researchers in academic and industrial settings.
Physicochemical Properties and Handling
This compound sodium salt is typically a white to off-white, crystalline powder.[2] Proper handling and storage are crucial to maintain its stability and ensure experimental reproducibility.
Storage and Stability:
-
In Solvent: Store at -80°C for up to 1 year, or at -20°C for up to 1 month.[3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[3]
Safety Precautions:
This compound sodium salt can cause mild irritation.[2] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound sodium salt.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₃NaO₅ | [2] |
| Molecular Weight | 424.51 g/mol | [2] |
| Appearance | White to off-white powder/solid | [2][5] |
| Melting Point | >300°C | [1][5] |
| Water Solubility | Soluble | [2] |
| DMSO Solubility | 85 mg/mL (200.23 mM) | [3] |
Table 2: In Vivo Dosage Reference (Rodent Models)
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Rat | 1-4 µmol/min/100g BW | Intravenous infusion | Increased bile flow | [6] |
| Rat | 100 mg/kg | Oral (via water bottles) | Choleretic and mild hepatoprotective effects | [6] |
| Rat | 0.4% in diet (1 week) | Oral | Increased liver cholesterol, bile flow, and biliary lipid secretion | [6] |
| Mouse | 25-50 mg/kg | Intraperitoneal | Alleviated severity of acute biliary pancreatitis | [6] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Choleretic Activity in Rats
This protocol is adapted from established methods for evaluating choleretic agents and can be used to quantify the effect of this compound sodium salt on bile flow and composition.
Objective: To measure the rate of bile secretion and analyze its composition following the administration of this compound sodium salt in anesthetized rats.
Materials:
-
This compound sodium salt
-
Vehicle (e.g., saline, or a mixture of DMSO, PEG300, Tween-80, and saline)
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Heating pad
-
Surgical instruments for laparotomy
-
Polyethylene tubing for cannulation
-
Suture thread
-
Pre-weighed collection tubes
-
Commercial enzymatic assay kits for bile acids, cholesterol, and phospholipids
Procedure:
-
Animal Preparation:
-
Surgical Procedure (Bile Duct Cannulation):
-
Stabilization and Dosing:
-
Allow the animal to stabilize for 30 minutes post-surgery.
-
Collect bile for a 30-60 minute baseline period.[2]
-
Prepare a solution of this compound sodium salt in the chosen vehicle.
-
Administer the this compound sodium salt solution via intravenous (e.g., femoral vein) or intraperitoneal injection. A control group should receive the vehicle alone.
-
-
Bile Collection and Analysis:
-
Collect bile in pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) for 2-4 hours.[2]
-
Determine the bile volume by weight, assuming a density of 1 g/mL.[2]
-
Calculate the bile flow rate (µL/min/100g body weight).
-
(Optional) Pool bile samples for each animal and analyze the concentrations of total bile acids, cholesterol, and phospholipids using commercial assay kits.[2]
-
Data Presentation:
Results should be presented as the mean ± SEM. Statistical significance between the treated and control groups can be determined using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 2: In Vitro Assessment of Membrane-Disrupting Activity using Red Blood Cell (RBC) Hemolysis Assay
This assay provides a simple and rapid method to evaluate the membrane-disrupting properties of this compound sodium salt by measuring the release of hemoglobin from erythrocytes.
Objective: To determine the concentration-dependent hemolytic activity of this compound sodium salt.
Materials:
-
This compound sodium salt
-
Phosphate-buffered saline (PBS), pH 7.4
-
Freshly collected red blood cells (human or other species)
-
Triton X-100 (for positive control)
-
96-well microplate (V-bottom or round-bottom)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of RBC Suspension:
-
Wash freshly collected RBCs three times with PBS by centrifugation (e.g., 500 x g for 5 minutes) and aspiration of the supernatant.
-
Resuspend the washed RBC pellet in PBS to prepare a 1% (v/v) erythrocyte suspension.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound sodium salt in PBS in a 96-well plate.
-
Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).
-
Add 100 µL of the 1% RBC suspension to each well containing 100 µL of the test compound dilutions or controls.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1 hour.[7]
-
Centrifuge the plate (e.g., 400 x g for 10 minutes) to pellet the intact RBCs.[7]
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm (or 540 nm) using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Plot the % hemolysis against the concentration of this compound sodium salt to determine the HC₅₀ (the concentration that causes 50% hemolysis).
-
Signaling Pathways and Mechanisms of Action
This compound sodium salt exerts its biological effects through several mechanisms, primarily related to its physicochemical properties as a bile acid.
Farnesoid X Receptor (FXR) Signaling
Bile acids are the natural ligands for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid synthesis and transport.[8][9] While direct studies on this compound sodium salt are limited, it is plausible that it modulates this pathway, similar to other bile acids like sodium cholate.[5][10] Activation of intestinal FXR by bile acids induces the expression of Fibroblast Growth Factor 15/19 (FGF15/19), which then travels to the liver to suppress bile acid synthesis by inhibiting the enzyme Cholesterol 7α-hydroxylase (CYP7A1).[8] In the liver, FXR activation also induces the expression of the Bile Salt Export Pump (BSEP), which facilitates the transport of bile acids into the bile canaliculi.[8]
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haemoscan.com [haemoscan.com]
- 8. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Bile Flow Rate after Dehydrocholate Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocholic acid, a synthetic bile acid, is a potent choleretic agent that stimulates the production and secretion of bile by hepatocytes.[1][2] This property makes it a valuable tool in experimental models for studying biliary physiology, cholestasis, and the hepatic transport of various endogenous and exogenous compounds. The measurement of bile flow rate following the administration of dehydrocholate provides crucial insights into the liver's excretory capacity and the mechanisms of bile formation.
These application notes provide a detailed protocol for measuring bile flow rate in a rat model after the administration of sodium this compound. The protocol covers the surgical procedure for bile duct cannulation, preparation and administration of the test substance, and the collection and analysis of bile.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on bile flow in rats, compiled from published literature. These data can be used for comparison and experimental design.
Table 1: Baseline and this compound-Stimulated Bile Flow Rates in Wistar Rats
| Parameter | Baseline (Control) | After this compound Administration (0.24 µmol/min/100 g) | Percent Increase |
| Bile Flow Rate | ~5.5 µL/min/100 g | ~9.3 µL/min/100 g | 69%[1][2] |
Note: Baseline flow rate is an approximate value for cannulated rats. The 69% increase is a reported value from a specific study.[1][2]
Table 2: Dose-Dependent Effect of this compound on Bile Flow in Rats
| Intravenous Infusion Dose (µmol/min/100 g) | Observed Effect on Bile Flow |
| 0.015 - 0.48 | Gradual and proportional stimulation of bile flow.[2] |
| 0.05 - 0.2 | Induction of choleresis.[3] |
| 0.24 | Significant choleretic effect (69% increase).[1][2] |
| > 0.48 | Continued stimulation of bile secretion, suggesting low toxicity at these levels.[2] |
Experimental Protocols
This section details the methodology for measuring bile flow rate in rats following this compound administration.
Animal Model
-
Species: Rat (e.g., Wistar, Sprague-Dawley)
-
Weight: 225-275 g. Animals within this weight range have bile ducts of a sufficient size for cannulation.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum prior to the experiment.
-
Fasting: Fast animals overnight before surgery with free access to water.
Materials and Reagents
-
Sodium this compound
-
Vehicle for administration (e.g., sterile 0.9% saline or phosphate-buffered saline (PBS))[4]
-
Anesthetic (e.g., sodium pentobarbitone, isoflurane)
-
Surgical instruments for small animal surgery
-
Polyethylene tubing (e.g., PE-50) for cannulation
-
Suture material
-
Warming pad to maintain body temperature during surgery
-
Collection tubes (e.g., pre-weighed microcentrifuge tubes)
-
Analytical balance
Experimental Procedure
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the abdominal area and sterilize the surgical site with an appropriate antiseptic.
-
Place the animal on a warming pad to maintain body temperature throughout the surgical procedure.
-
-
Bile Duct Cannulation:
-
Make a midline abdominal incision to expose the liver and small intestine.
-
Gently retract the liver to locate the common bile duct.
-
Carefully dissect the common bile duct from the surrounding tissue.
-
Make a small incision in the bile duct and insert a polyethylene cannula (e.g., PE-50 tubing).
-
Secure the cannula in place with suture.
-
Exteriorize the cannula for bile collection.
-
-
Stabilization and Baseline Bile Collection:
-
Allow the animal to stabilize for a period (e.g., 30-60 minutes) after surgery.
-
Collect bile for a baseline period (e.g., 30-60 minutes) to determine the basal flow rate. Bile is collected into pre-weighed tubes at regular intervals (e.g., every 10-15 minutes).
-
-
This compound Administration:
-
Prepare a solution of sodium this compound in a suitable vehicle (e.g., 0.9% saline). The concentration should be calculated to deliver the desired dose in a reasonable infusion volume.
-
Administer the this compound solution intravenously, typically via a cannulated femoral or jugular vein, as a continuous infusion.
-
-
Post-Administration Bile Collection:
-
Continue to collect bile in pre-weighed tubes at regular intervals (e.g., every 10-15 minutes) for the duration of the experiment (e.g., 60-120 minutes).
-
The choleretic effect of this compound is often transient, so it is important to collect samples frequently to capture the peak flow and the return to baseline.[5]
-
-
Euthanasia:
-
At the end of the experiment, euthanize the animal using an approved method.
-
Data Analysis
-
Determine the volume of bile collected:
-
Weigh the collection tubes containing bile.
-
Subtract the pre-weighed tube weight to get the weight of the bile.
-
Assuming the density of bile is approximately 1 g/mL, the weight in grams is equivalent to the volume in milliliters.
-
-
Calculate the bile flow rate:
-
Divide the volume of bile by the duration of the collection period to get the flow rate in mL/min or µL/min.
-
Normalize the bile flow rate to the animal's body weight (e.g., µL/min/100 g).
-
-
Express the results:
-
Present the data as the mean ± standard error of the mean (SEM).
-
The change in bile flow can be expressed as a percentage increase from the baseline rate.
-
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for measuring bile flow after this compound administration.
Simplified Signaling Pathway of Bile Acid Synthesis and Transport
Caption: Simplified pathway of bile acid synthesis stimulated by this compound.
References
- 1. Influence of this compound on bilirubin transport into bile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Subcellular pathology of rat liver in cholestasis and choleresis induced by bile salts. 1. Effects of lithocholic, 3beta-hydroxy-5-cholenoic, cholic, and dehydrocholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of methimazole on bile flow and bile acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dehydrocholate in Acute Biliary Pancreatitis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute biliary pancreatitis (ABP) is a severe inflammatory condition of the pancreas, often initiated by the reflux of bile acids into the pancreatic duct. In preclinical research, animal models are indispensable for investigating the pathophysiology of ABP and for evaluating potential therapeutic agents. While various bile salts, notably sodium taurocholate, are widely used to induce experimental ABP, dehydrocholic acid (DCA), a synthetic bile acid, has emerged not as an inducer of pancreatitis, but as a significant agent for ameliorating its severity.
These application notes provide a comprehensive overview of the use of dehydrocholate in research models of acute biliary pancreatitis. Contrary to inducing the disease, evidence strongly indicates that this compound administration serves a protective role, reducing pancreatic injury and inflammation. The following protocols and data are based on studies where acute biliary pancreatitis is induced by sodium taurocholate, and this compound is subsequently administered to assess its therapeutic potential.
Core Findings on this compound's Role
Current research demonstrates that dehydrocholic acid administration in mouse models of sodium taurocholate-induced acute biliary pancreatitis leads to:
-
Reduction in Pancreatic Injury Markers: Significant decreases in serum levels of amylase and lipase.[1][2][3]
-
Improved Pancreatic Histopathology: Attenuation of pancreatic edema, necrosis, and inflammatory cell infiltration.[1][2][3]
-
Suppression of Pro-inflammatory Processes: Inhibition of trypsin activation within the pancreas.[1][3]
-
Cellular Protective Mechanisms: In-vitro studies show this compound protects pancreatic acinar cells from necrosis by preserving mitochondrial function, reducing oxidative stress, and balancing intracellular calcium levels.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative findings from studies investigating the ameliorating effects of this compound on sodium taurocholate-induced acute biliary pancreatitis in mice.
Table 1: Effect of this compound on Serum Pancreatitis Markers
| Treatment Group | Serum Amylase (U/L) | Serum Lipase (U/L) |
| Sham Control | Baseline | Baseline |
| Sodium Taurocholate (NaT) Induced | Markedly Elevated | Markedly Elevated |
| NaT + this compound (25 mg/kg) | Significantly Reduced vs. NaT | Significantly Reduced vs. NaT |
| NaT + this compound (50 mg/kg) | Significantly Reduced vs. NaT | Significantly Reduced vs. NaT |
Note: Specific numerical values can vary between studies. The table reflects the reported trends.
Table 2: Effect of this compound on Pancreatic Tissue Markers
| Treatment Group | Pancreatic Edema | Acinar Necrosis | Trypsin Activity |
| Sham Control | Minimal | Absent | Baseline |
| Sodium Taurocholate (NaT) Induced | Severe | Extensive | Elevated |
| NaT + this compound (25 mg/kg) | Reduced | Reduced | Suppressed |
| NaT + this compound (50 mg/kg) | Reduced | Reduced | Suppressed |
Experimental Protocols
Protocol 1: Induction of Acute Biliary Pancreatitis (ABP) in Mice with Sodium Taurocholate
This protocol describes the retrograde infusion of sodium taurocholate into the pancreatic duct, a standard and clinically relevant method for inducing ABP in mice.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Sodium taurocholate (NaT) solution (e.g., 2.5% in sterile saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical microscope
-
Micro-infusion pump
-
30G blunt-tipped catheter
-
Surgical instruments (forceps, scissors, sutures)
-
Neuro-bulldog clamp
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic protocol.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Identify the duodenum and gently rotate it to visualize the papilla of Vater at the duodeno-pancreatic junction.
-
Create a small puncture on the antimesenteric surface of the duodenum.
-
Carefully insert a 30G blunt-tipped catheter through the puncture and into the common bile duct via the papilla of Vater.
-
Secure the catheter in place with a ligature.
-
Temporarily occlude the bile duct at the liver hilum with a neuro-bulldog clamp to ensure the infusate enters the pancreatic duct.
-
Retrogradely infuse the sodium taurocholate solution at a controlled rate (e.g., 10 µL/min for 3 minutes).
-
After infusion, remove the clamp, catheter, and ligature.
-
Close the duodenotomy and the abdominal wall in layers.
-
Provide post-operative analgesia and allow the animal to recover.
Protocol 2: Administration of this compound for Amelioration of ABP
This protocol outlines the administration of dehydrocholic acid to evaluate its therapeutic effects in the established ABP model.
Materials:
-
Mice with induced ABP (from Protocol 1)
-
Dehydrocholic acid (DCA) solution (e.g., prepared in a suitable vehicle for injection)
-
Injection supplies (syringes, needles)
Procedure:
-
Prepare a sterile solution of dehydrocholic acid at the desired concentrations (e.g., for doses of 25 mg/kg and 50 mg/kg).
-
Following the induction of ABP, administer dehydrocholic acid via intraperitoneal (i.p.) injection.
-
A typical dosing regimen involves multiple injections at specified time points post-surgery, for example, at 1, 3, and 6 hours after the induction of pancreatitis.[2]
-
At a predetermined experimental endpoint (e.g., 12 or 24 hours post-induction), euthanize the animals.
-
Collect blood samples for serum analysis (amylase, lipase) and harvest the pancreas for histopathological examination and tissue assays.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound in an ABP model.
Proposed Signaling Pathway for this compound's Protective Effects
Caption: this compound's protective mechanism against acinar cell necrosis.
References
Troubleshooting & Optimization
Technical Support Center: Dehydrocholate Solubility in Physiological Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing solubility challenges with dehydrocholate and its sodium salt in common physiological buffers. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful preparation and use of this compound solutions in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of sodium this compound in aqueous solutions?
Sodium this compound, the sodium salt of dehydrocholic acid, is generally described as soluble in water.[1] One source specifies its solubility in water as 0.1 M at 20°C, resulting in a clear, colorless solution.[2] However, its solubility can be significantly influenced by the composition of the buffer, including pH and the presence of other ions.
Q2: I am observing precipitation when dissolving sodium this compound in my physiological buffer. What are the common causes?
Precipitation of sodium this compound in physiological buffers can be attributed to several factors:
-
pH: The solubility of this compound is pH-dependent. As a salt of a weak acid, its solubility can decrease in more acidic conditions.
-
Buffer Composition: Interactions with components of the buffer, such as divalent cations (e.g., Ca²⁺, Mg²⁺) sometimes present in cell culture media or specific buffer formulations, can lead to the formation of less soluble salts.[3]
-
Concentration: Exceeding the solubility limit of sodium this compound in a particular buffer system will result in precipitation.
-
Temperature: The solubility of many salts is temperature-dependent. Storing concentrated buffer solutions at lower temperatures (e.g., 4°C) can cause the solute to crystallize out of solution.[4]
-
Co-solvents: The presence or absence of co-solvents can dramatically affect solubility. Dehydrocholic acid (the acid form) is sparingly soluble in aqueous buffers alone.[5]
Q3: Is there a recommended solvent for preparing stock solutions of this compound?
For preparing high-concentration stock solutions, organic solvents are recommended. Dehydrocholic acid is soluble in ethanol, DMSO, and dimethylformamide (DMF) at approximately 30 mg/mL.[5][6] Sodium this compound also exhibits high solubility in DMSO.[7] These stock solutions can then be diluted into the desired physiological buffer, but care must be taken to avoid precipitation upon dilution.
Troubleshooting Guide: Dehydrochololate Precipitation
If you are encountering precipitation of this compound in your physiological buffer, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The solubility of this compound and its related compounds can vary significantly based on the solvent and buffer system used. The following table summarizes available quantitative data.
| Compound | Solvent/Buffer | pH | Temperature (°C) | Solubility |
| Sodium this compound | Water | Not Specified | 20 | 0.1 M |
| Dehydrocholic Acid | Ethanol | Not Specified | Not Specified | ~30 mg/mL |
| Dehydrocholic Acid | DMSO | Not Specified | Not Specified | ~30 mg/mL |
| Dehydrocholic Acid | 1:3 Ethanol:PBS | 7.2 | Not Specified | ~0.25 mg/mL[5] |
| Deoxycholic Acid (sodium salt) | PBS | 7.2 | Not Specified | ~1 mg/mL[5] |
Experimental Protocols
Protocol 1: Preparation of Sodium this compound Solution in PBS (for in vitro assays)
This protocol describes the preparation of a sodium this compound solution in Phosphate Buffered Saline (PBS) for use in cell culture or other in vitro experiments.
Materials:
-
Sodium this compound powder
-
Phosphate Buffered Saline (PBS), pH 7.4, sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Prepare PBS: Prepare 1x PBS (137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄) and adjust the pH to 7.4.[8][9] Ensure the PBS is at room temperature or 37°C before use, as phosphate buffers can sometimes precipitate in the cold.[10]
-
Weigh Sodium this compound: In a sterile conical tube, weigh the desired amount of sodium this compound powder.
-
Initial Dissolution: Add a small volume of PBS to the powder and vortex thoroughly.
-
Complete Dissolution: Gradually add the remaining volume of PBS while continuously vortexing or stirring. If solubility issues persist, gently warm the solution in a 37°C water bath for 10-15 minutes with intermittent vortexing.
-
Sterile Filtration: Once the sodium this compound is completely dissolved and the solution is clear, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Use the solution immediately for best results. If short-term storage is necessary, store at room temperature and protect from light. Avoid storing at 4°C, as this may promote precipitation.
Protocol 2: Preparation of Dehydrocholic Acid Solution with a Co-solvent
For applications requiring higher concentrations of this compound, a co-solvent approach is recommended, particularly for the less soluble dehydrocholic acid.
Materials:
-
Dehydrocholic Acid powder
-
Ethanol (100%, non-denatured)
-
Phosphate Buffered Saline (PBS), pH 7.2, sterile
-
Sterile conical tubes
Procedure:
-
Prepare Stock Solution: Dissolve the dehydrocholic acid in 100% ethanol to create a concentrated stock solution (e.g., 30 mg/mL).[5]
-
Dilution into Buffer: While vortexing the PBS (pH 7.2), slowly add the ethanolic stock solution to the desired final concentration. For example, to achieve a 0.25 mg/mL solution, a 1:3 ratio of the ethanol stock to PBS can be used.[5]
-
Final Checks: Ensure the final solution is clear. If any cloudiness or precipitation occurs, you may need to adjust the ratio of ethanol to buffer or lower the final concentration. The final concentration of ethanol should be considered for its potential effects on the experimental system.
-
Use Immediately: It is recommended to use aqueous solutions of dehydrocholic acid on the same day they are prepared.[5]
Signaling Pathway and Experimental Workflow
This compound, as a bile acid, can influence cellular processes. While specific signaling pathways for this compound are not as extensively studied as those for other bile acids like deoxycholic acid (DCA), it is known to have choleretic effects, meaning it increases bile flow. This is a key aspect of its physiological function.
Experimental Workflow: Investigating the Choleretic Effect of this compound
The following workflow outlines a general approach to studying the choleretic effect of this compound in a preclinical model.
Caption: Experimental workflow for studying the choleretic effect of this compound.
Putative Signaling Mechanism of Related Bile Acids
While a specific signaling pathway for this compound is not well-defined in the provided search results, other bile acids like deoxycholic acid (DCA) are known to induce intracellular signaling through membrane perturbations.[11] This can involve the activation of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) in a ligand-independent manner.[11]
Caption: Putative signaling mechanism of deoxycholic acid.
References
- 1. mlsu.ac.in [mlsu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. CAS 81-23-2: Dehydrocholic acid | CymitQuimica [cymitquimica.com]
- 8. PBS recipe and preparation - Cellculture2 [cellculture2.altervista.org]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Degradation of Dehydrocholate in aqueous solution over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dehydrocholate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, which was clear upon preparation, has become cloudy after a short period. What is the cause?
A1: Dehydrocholic acid has limited solubility in aqueous buffers.[1] The cloudiness or precipitation is likely due to the compound coming out of solution. To maximize solubility, it is recommended to first dissolve dehydrocholic acid in an organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer of choice.[1] For instance, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of ethanol:PBS (pH 7.2).[1] Even when initially dissolved, this compound solutions are not stable for long periods. It is strongly recommended not to store the aqueous solution for more than one day.[1]
Q2: I am observing a decrease in the biological activity of my this compound solution over time. Why is this happening?
A2: The observed decrease in biological activity is likely due to the degradation of this compound in the aqueous solution. As stated by suppliers, aqueous solutions of dehydrocholic acid are not recommended for storage for more than one day, indicating its instability.[1] The degradation of the molecule can lead to a loss of its therapeutic or biological effect. It is crucial to use freshly prepared solutions for your experiments to ensure reliable and reproducible results.
Q3: What are the optimal storage conditions for a this compound stock solution?
A3: this compound is supplied as a crystalline solid and is stable for years when stored at -20°C in this form.[1] For stock solutions, it is best to dissolve this compound in a suitable organic solvent such as ethanol, DMSO, or dimethylformamide, where it has a higher solubility (approximately 30 mg/mL).[1] These stock solutions should be stored at -80°C for long-term use (up to one year) or at -20°C for shorter periods.[2] It is advisable to purge the solvent with an inert gas before dissolving the dehydrocholic acid to minimize oxidation.[1] Always prepare fresh aqueous working solutions from the frozen stock on the day of the experiment.[1]
Q4: I suspect my this compound solution has degraded. How can I confirm this and identify the degradation products?
A4: To confirm degradation and identify the products, you can use a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS). A stability-indicating method is capable of separating the intact this compound from its degradation products. By comparing the chromatogram of a fresh sample with that of a stored or stressed sample, you can observe the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound. Mass spectrometry can then be used to determine the mass-to-charge ratio of the degradation products, which helps in their identification and structural elucidation.
Troubleshooting Guides
Issue: Unexpected Peaks in a Chromatogram of a this compound Sample
-
Possible Cause 1: Degradation of this compound in Aqueous Solution.
-
Troubleshooting Steps:
-
Prepare a fresh aqueous solution of this compound from a solid or a freshly thawed organic stock solution and analyze it immediately by HPLC.
-
Compare the chromatogram of the fresh sample with the one showing unexpected peaks. If the new peaks are absent or significantly smaller in the fresh sample, degradation is the likely cause.
-
To identify the nature of the degradation, you can perform forced degradation studies by subjecting the this compound solution to stress conditions such as acid, base, oxidation, heat, and light. This can help in understanding the degradation pathway and identifying the degradation products.
-
-
Preventative Measures:
-
Always use freshly prepared aqueous solutions of this compound for your experiments.[1]
-
If a series of experiments are planned, prepare the aqueous solution immediately before each experiment.
-
Minimize the exposure of the aqueous solution to harsh conditions like extreme pH, high temperatures, and direct light.
-
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Steps:
-
Analyze a blank sample (the solvent/buffer used to dissolve the this compound) to check for any contaminants.
-
Ensure all glassware and equipment are thoroughly cleaned.
-
Use high-purity solvents and reagents for solution preparation.
-
-
Preventative Measures:
-
Maintain good laboratory practices to avoid cross-contamination.
-
Filter your solutions before injecting them into the HPLC system.
-
-
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Form | Solvent/Vehicle | Approximate Solubility | Recommended Storage Temperature | Recommended Storage Duration | Reference |
| Crystalline Solid | - | - | -20°C | ≥ 4 years | [1] |
| Organic Stock Solution | Ethanol, DMSO, DMF | ~30 mg/mL | -80°C | Up to 1 year | [1][2] |
| Aqueous Solution | 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | Not Recommended for Storage | Use immediately; do not store for more than one day | [1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound and to identify its potential degradation products.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, heat an aqueous solution of this compound at 80°C for 24 hours.
-
At specified time points, dissolve the solid in the mobile phase or dilute the heated solution to the target concentration.
-
-
Photostability:
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep a control sample in the dark at the same temperature.
-
At the end of the exposure, dilute the samples with the mobile phase for analysis.
-
3. Sample Analysis: Analyze all the stressed samples, along with a control sample (this compound solution stored at 4°C in the dark), using a validated stability-indicating HPLC method. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a suitable pH, with gradient elution, is a good starting point. Detection can be performed using a UV detector at an appropriate wavelength or a mass spectrometer for identification of degradation products.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected chromatographic results.
Caption: Potential degradation pathways of this compound in aqueous solution.
Caption: Key factors influencing the stability of this compound.
References
Troubleshooting inconsistent choleretic effects of Dehydrocholate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the choleretic agent Dehydrocholate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Dehydrocholic acid (this compound) is a synthetic bile acid derivative.[1] It functions as a hydrocholeretic agent, meaning it stimulates the liver to increase the volume of bile secreted, with a lower concentration of bile acids.[2] Its primary mechanism involves increasing the secretion of bile by hepatocytes.[1] This action is considered to be due to the bile acids-dependent fraction of bile flow.[3]
Q2: How is this compound metabolized?
In the liver, dehydrocholic acid is rapidly metabolized. More than 80% is conjugated with glycine and taurine and then excreted into the bile.[4] The primary metabolites are reduced derivatives, including 3α,7α-dihydroxy-12-keto-5β-cholanoic acid (approximately 70%) and 3α-hydroxy-7,12-di-keto-5β-cholanoic acid (about 20%). A smaller portion (around 10%) is converted to cholic acid.[4] These hydroxy-keto metabolites are also thought to possess hydrocholeretic properties.[4]
Q3: What are the expected outcomes of a successful this compound experiment?
A successful experiment should demonstrate a significant increase in bile flow.[2][5] Depending on the experimental model and dosage, this increase can be several-fold compared to the basal rate.[6][7] While the volume of bile increases, the concentration of bile acids and lipids within the bile may decrease.[2]
Troubleshooting Guide: Inconsistent Choleretic Effects
Issue: Observed choleretic effect is less than expected or highly variable between subjects.
This is a common challenge that can arise from a variety of factors. The following troubleshooting steps will help you identify the potential cause.
Step 1: Verify Experimental Protocol and Reagent Quality
-
Is the this compound properly dissolved and administered?
-
Is the dosage appropriate for the animal model?
-
Dosage can significantly impact the choleretic response. Refer to the dose-response data from relevant literature for your specific model.
-
Step 2: Evaluate Animal Model and Biological Factors
-
Are you using a consistent animal species, strain, and sex?
-
Has the health and metabolic status of the animals been considered?
Step 3: Consider Potential Drug Interactions
-
Are the subjects receiving any other compounds that could interfere with this compound?
-
This compound can interact with other drugs. For instance, bile acid sequestrants like cholestyramine can reduce its absorption.[12] It may also interact with drugs metabolized by the liver.[12] this compound has been shown to inhibit the biliary excretion of other compounds, such as morphine, by affecting transport mechanisms.[13]
-
Step 4: Analyze Bile Composition
-
Is the increase in bile volume accompanied by a change in bile acid concentration?
-
This compound typically induces the secretion of a larger volume of more dilute bile.[2] Analyzing the concentration of bile acids and other biliary lipids can help confirm if the compound is having its intended hydrocholeretic effect.
-
Quantitative Data Summary
Table 1: Species-Dependent Choleretic Response to this compound
| Species | Typical Increase in Bile Flow | Duration of Response | Basal Bile Flow (approx.) |
| Dog | Up to 6-fold | ~120 minutes | 5 µL/min/kg |
| Rat | 2 to 2.5-fold | 25-40 minutes | 50 µL/min/kg |
| Rabbit | 2 to 2.5-fold | 25-40 minutes | 70 µL/min/kg |
Source: Data compiled from Klaassen, 1971.[6][7]
Table 2: Example Dosages from Preclinical Studies
| Species | Dosage | Route of Administration | Observed Effect |
| Rat | 1-4 µmol/min/100g BW | Intravenous infusion | Increased bile flow, reduced secretion of endogenous bile acids |
| Rat | 100 mg/kg | Oral (in water) | Choleretic and mild hepatoprotective effects |
| Rat | 0.4% in diet (1 week) | Oral | Increased liver cholesterol, bile flow, and biliary lipid secretion |
| Mouse | 25-50 mg/kg | Intraperitoneal | Alleviated severity of induced acute biliary pancreatitis |
Source: Data compiled from MedChemExpress product information.[2]
Key Experimental Protocols
Protocol 1: In Vivo Assessment of Choleretic Activity in Rats
-
Animal Preparation: Anesthetize male Wistar rats (e.g., with sodium pentobarbitone).
-
Surgical Procedure: Perform a laparotomy to expose the common bile duct. Cannulate the bile duct with appropriate tubing to allow for bile collection.
-
This compound Administration: Infuse a solution of sodium this compound (e.g., 0.24 µmol/min/100 g body weight) intravenously.[5]
-
Bile Collection: Collect bile in pre-weighed tubes at regular intervals (e.g., every 10-15 minutes) both before (basal period) and during the this compound infusion.
-
Measurement: Determine the bile flow rate by weight, assuming a density of 1.0 g/mL.
-
Analysis: Compare the bile flow rate during this compound infusion to the basal rate to determine the choleretic effect. Bile samples can be stored for later analysis of bile acid and lipid content.
Visualizations
Caption: Mechanism of this compound-induced choleresis in a hepatocyte.
Caption: Workflow for troubleshooting inconsistent choleretic effects.
Caption: Factors influencing the choleretic effect of this compound.
References
- 1. What is the mechanism of Dehydrocholic Acid? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological studies on iridoid compounds. III. The choleretic mechanism of iridoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triketocholanoic (dehydrocholic) acid. Hepatic metabolism and effect on bile flow and biliary lipid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of this compound on bilirubin transport into bile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species difference in the choleretic response to bile salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species differences in the choleretic response to bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CAS 145-41-5: Sodium this compound | CymitQuimica [cymitquimica.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. drugs.com [drugs.com]
- 11. [Chronopharmacological characteristics of the action of dehydrocholic acid on bile formation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is Dehydrocholic Acid used for? [synapse.patsnap.com]
- 13. Site of action of this compound in inhibiting the biliary excretion of morphine in the isolated in situ perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Dehydrocholate Concentration In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro concentration of dehydrocholate and avoid cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in cell culture experiments?
A1: For a novel compound like this compound, determining the optimal concentration is crucial and should be done empirically for each cell line. Based on studies of other bile acids, a broad starting range of 10 µM to 1000 µM is recommended for initial screening. It is advisable to perform a dose-response experiment to identify non-toxic, sub-toxic, and cytotoxic concentrations.
Q2: How can I prepare a stock solution of sodium this compound?
A2: Sodium this compound is soluble in both water and dimethyl sulfoxide (DMSO). For cell culture applications, preparing a high-concentration stock solution (e.g., 100 mM) in sterile DMSO is common. This allows for the addition of a minimal volume of the stock solution to the culture medium, keeping the final DMSO concentration at a non-toxic level (typically ≤ 0.1%). Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: What are the common mechanisms of bile acid-induced cytotoxicity?
A3: Hydrophobic bile acids can induce cell death through apoptosis and necrosis in a concentration-dependent manner.[1][2] Key mechanisms include:
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential is an early indicator of apoptosis.[3][4][5][6][7]
-
Reactive Oxygen Species (ROS) Production: Increased ROS levels can lead to oxidative stress and cellular damage.[8][9][10][11][12]
-
Alteration of Signaling Pathways: Bile acids can modulate signaling pathways involved in cell survival and death, such as the PI3K/Akt and MAPK pathways.[13][14][15][16][17][18]
Q4: How do I differentiate between apoptosis and necrosis induced by this compound?
A4: Apoptosis is a programmed cell death characterized by specific morphological and biochemical changes, while necrosis is a form of cell injury resulting in the premature death of cells in living tissue by autolysis.[19][20][21] Lower concentrations of cytotoxic bile acids tend to induce apoptosis, while higher concentrations lead to necrosis.[1] You can differentiate them using various assays:
-
Apoptosis: Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and TUNEL assay.
-
Necrosis: Lactate dehydrogenase (LDH) release assay and analysis of cell morphology (swelling and membrane rupture).
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation in Culture Medium | - The concentration of this compound exceeds its solubility in the medium. - Interaction with components in the serum or medium. | - Lower the final treatment concentration. - Prepare fresh dilutions from the stock solution immediately before use. - Consider using a serum-free medium for the treatment duration if compatible with your cell line. |
| Inconsistent or Non-reproducible Results | - Variability in cell seeding density. - Inconsistent incubation times. - Pipetting errors. - Contamination of cell cultures. | - Ensure a uniform cell number is seeded in each well. - Standardize all incubation periods. - Calibrate pipettes regularly and use proper pipetting techniques. - Routinely check for microbial contamination.[22] |
| High Background in Cytotoxicity Assays | - Interference of this compound with the assay reagents. - Phenol red in the culture medium can interfere with colorimetric assays. | - Run a control with this compound in cell-free medium to check for interference. - Use phenol red-free medium for the assay. |
| No Observed Cytotoxicity at High Concentrations | - The cell line may be resistant to this compound. - Insufficient treatment duration. - Inactivation of the compound in the culture medium. | - Test a wider and higher range of concentrations. - Increase the incubation time (e.g., 24, 48, 72 hours). - Use a positive control known to induce cytotoxicity in your cell line to validate the assay. |
| Low Cell Viability in Vehicle Control | - The concentration of the solvent (e.g., DMSO) is too high. - Poor cell health prior to the experiment. | - Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%). - Use healthy, actively dividing cells for your experiments. |
Experimental Protocols & Data Presentation
Determining Optimal this compound Concentration
A crucial first step is to perform a dose-response study to determine the cytotoxic potential of this compound on your specific cell line.
Table 1: Example Dose-Response Data for a Hypothetical Bile Acid
| Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (%) (Cytotoxicity) |
| 0 (Vehicle Control) | 100 ± 5.2 | 5 ± 1.1 |
| 10 | 98 ± 4.8 | 6 ± 1.5 |
| 50 | 95 ± 6.1 | 8 ± 2.0 |
| 100 | 85 ± 7.3 | 15 ± 3.2 |
| 250 | 55 ± 8.9 | 40 ± 5.5 |
| 500 | 20 ± 4.5 | 75 ± 6.8 |
| 1000 | 5 ± 2.1 | 90 ± 4.3 |
Note: This table presents hypothetical data. Researchers should generate their own data for this compound with their specific cell line.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (commercially available)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include a positive control for maximum LDH release (e.g., cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for the time specified in the kit's instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for determining the optimal non-cytotoxic concentration of this compound.
Potential Signaling Pathways in this compound-Induced Cytotoxicity
Caption: Hypothesized signaling pathways involved in this compound-induced cytotoxicity.
References
- 1. Apoptosis is a major mechanism of deoxycholate-induced gastric mucosal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative hepatotoxicity of cholic acid, deoxycholic acid and lithocholic acid in the rat: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 4. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 5. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 6. DSpace [repository.upenn.edu]
- 7. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro characterization of reactive oxygen species (ROS) generation by the commercially available Mesosilver™ dietary supplement - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Concentration-dependent effects of sodium cholate and deoxycholate bile salts on breast cancer cells proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduced signaling of PI3K-Akt and RAS-MAPK pathways are the key targets for weight loss-induced cancer prevention by dietary calorie restriction and/or physical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 20. Differentiation between cellular apoptosis and necrosis by the combined use of in situ tailing and nick translation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. akadeum.com [akadeum.com]
- 22. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Dehydrocholate Interference in Colorimetric Bile Acid Assays
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are using colorimetric assays to measure bile acid concentrations and may be encountering issues related to dehydrocholate interference.
Frequently Asked Questions (FAQs)
Q1: What is dehydrocholic acid (DHCA) and how does it differ from endogenous bile acids?
Dehydrocholic acid is a synthetic bile acid derivative produced by the oxidation of cholic acid.[1][2] Structurally, it differs significantly from endogenous primary bile acids like cholic acid. While cholic acid has hydroxyl (-OH) groups at the 3, 7, and 12 positions of its steroid nucleus, dehydrocholic acid has oxo (=O) groups at these positions.[1][3] This seemingly small change has significant implications for its chemical properties and biological activity.
Q2: My total bile acid (TBA) levels are unexpectedly high in samples from subjects administered dehydrocholic acid. Is the assay malfunctioning?
It is unlikely that the assay is malfunctioning. The elevated readings are likely due to the presence of dehydrocholic acid metabolites in your samples. While dehydrocholic acid itself is not detected by most colorimetric bile acid assays, its metabolites are.
Q3: Why isn't dehydrocholic acid itself detected by my colorimetric bile acid assay?
Most colorimetric total bile acid assay kits are enzymatic assays that rely on the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).[4] This enzyme specifically recognizes and acts on the 3α-hydroxyl group of bile acids. Since dehydrocholic acid has a 3-oxo group instead of a 3α-hydroxyl group, it is not a substrate for the 3α-HSD enzyme and therefore will not be detected.[1][5][6]
Q4: If dehydrocholic acid isn't detected, why do I see an increase in my total bile acid measurement?
The interference is indirect and stems from the in vivo metabolism of dehydrocholic acid. When administered, dehydrocholic acid is metabolized in the liver, where its oxo groups are reduced to hydroxyl groups.[7][8] The major metabolites include 3α,7α-dihydroxy-12-keto-5β-cholanoic acid and 3α-hydroxy-7,12-diketo-5β-cholanoic acid.[1][7][8] These metabolites possess a 3α-hydroxyl group, making them substrates for the 3α-HSD enzyme in your assay. Consequently, the assay measures both your endogenous bile acids and these DHCA metabolites, leading to an artificially inflated total bile acid concentration.
Q5: How can I confirm if the high readings are due to this compound metabolites?
The most definitive way to confirm the presence of this compound and its metabolites is to use a more specific analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] These techniques can separate and identify individual bile acid species, allowing you to distinguish between endogenous bile acids and drug metabolites.
Q6: Are there any colorimetric assay kits that are not affected by this compound?
Any colorimetric assay that utilizes the 3α-HSD enzyme will likely show interference from this compound metabolites. To our knowledge, this is the basis for the vast majority of commercially available colorimetric total bile acid kits. Therefore, it is unlikely you will find a colorimetric kit that is immune to this issue.
Troubleshooting Guide
If you suspect this compound interference is affecting your results, follow these steps:
Step 1: Review Experimental Context
-
Confirm if the subjects from which the samples were derived were administered dehydrocholic acid or any other synthetic bile acid.
Step 2: Understand the Mechanism of Interference
-
Recognize that the interference is not from dehydrocholic acid directly, but from its 3α-hydroxylated metabolites.
Step 3: Consider Alternative Quantification Methods
-
For accurate quantification of endogenous bile acids in the presence of dehydrocholic acid, methods other than enzymatic colorimetric assays are recommended.
-
Recommended Method: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for bile acid analysis as it can separate and quantify individual bile acids, including this compound and its metabolites.[9][10]
-
Alternative Method: High-Performance Liquid Chromatography (HPLC) with other detectors (e.g., evaporative light scattering detector - ELSD) can also be used to separate different bile acid species.
Step 4: Data Interpretation with Existing Assay
-
If you must use a colorimetric assay, it is crucial to acknowledge the limitation in your data interpretation. The results should be reported as "total 3α-HSD reactive bile acids" rather than "total endogenous bile acids."
-
Consider running a baseline sample from the same subject before this compound administration to determine the extent of the increase caused by the drug's metabolites.
Data Presentation
The following table summarizes the reactivity of dehydrocholic acid and its major metabolites in a typical 3α-HSD-based colorimetric bile acid assay.
| Compound | Structure at C3 | Substrate for 3α-HSD? | Detected in Assay? |
| Cholic Acid (endogenous) | 3α-hydroxyl | Yes | Yes |
| Dehydrocholic Acid | 3-oxo | No | No |
| 3α,7α-dihydroxy-12-keto-5β-cholanoic acid (metabolite) | 3α-hydroxyl | Yes | Yes |
| 3α-hydroxy-7,12-diketo-5β-cholanoic acid (metabolite) | 3α-hydroxyl | Yes | Yes |
Experimental Protocols
Principle of a Typical Colorimetric Total Bile Acid Assay
Most commercially available colorimetric total bile acid assay kits operate on an enzymatic cycling method. The core of this method is the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). In the presence of bile acids with a 3α-hydroxyl group, 3α-HSD catalyzes the oxidation of the hydroxyl group to a keto group. This reaction requires a cofactor, typically NAD+, which is reduced to NADH. The NADH produced then reacts with a chromogen (e.g., nitrotetrazolium blue) in the presence of a second enzyme, diaphorase, to produce a colored formazan dye. The intensity of the color, measured spectrophotometrically (commonly around 405 nm), is directly proportional to the concentration of 3α-hydroxylated bile acids in the sample.[11]
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: How DHCA metabolites cause a false positive signal.
References
- 1. Dehydrocholic Acid | C24H34O5 | CID 6674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dehydrocholic acid | CAS#:81-23-2 | Chemsrc [chemsrc.com]
- 3. Cholic Acid | C24H40O5 | CID 221493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Evaluation of the 3 alpha-hydroxysteroid dehydrogenase assay for ursodeoxycholic acid, and 7 oxo- and 12 oxo- bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triketocholanoic (Dehydrocholic) Acid. HEPATIC METABOLISM AND EFFECT ON BILE FLOW AND BILIARY LIPID SECRETION IN MAN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triketocholanoic (dehydrocholic) acid. Hepatic metabolism and effect on bile flow and biliary lipid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 11. Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Dehydrocholate-Induced Gastrointestinal Side Effects in Rodents
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing gastrointestinal side effects associated with the administration of dehydrocholate in rodent models. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in rodent research?
Dehydrocholic acid (DCA) is a synthetic bile acid derivative.[1] In rodent models, it is primarily used as a choleretic agent to stimulate the production and flow of bile from the liver.[1] This is valuable in studies related to biliary function, cholestasis, and the digestion and absorption of fats.[1]
Q2: What are the potential gastrointestinal side effects of this compound administration in rodents?
While specific data on this compound is limited, studies on other bile acids, such as deoxycholic acid, suggest that common gastrointestinal side effects in rodents can include:
-
Diarrhea: Excess bile acids in the colon can stimulate water and electrolyte secretion, leading to loose or watery stools.
-
Weight Loss: Gastrointestinal discomfort, diarrhea, and potential malabsorption can contribute to a decrease in body weight.[2][3][4]
-
Lethargy: Animals experiencing gastrointestinal distress may appear less active.[2][3]
-
Abdominal Discomfort: While difficult to directly measure in rodents, signs of abdominal pain may include posturing (arching of the back), stretching, or reluctance to move.
-
Reduced Food and Water Intake: Gastrointestinal upset can lead to a decrease in appetite and thirst.
Q3: What is the underlying mechanism of this compound-induced diarrhea?
This compound, being a bile acid, can induce diarrhea through several mechanisms when present in excessive amounts in the colon:
-
Increased Intestinal Motility: Bile acids can stimulate colonic contractions, leading to a faster transit time of intestinal contents.
-
Increased Intestinal Secretion: Bile acids can induce the secretion of water and electrolytes into the intestinal lumen, resulting in more fluid stool.
-
Alterations in Gut Microbiota: Changes in the bile acid pool can impact the composition and function of the gut microbiome, which may contribute to gastrointestinal disturbances.[5][6][7][8][9]
Troubleshooting Guide
Problem 1: Rodents are experiencing diarrhea after this compound administration.
-
Possible Cause: The dose of this compound may be too high, leading to an excess of bile acids in the colon.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of this compound to the lowest effective level for your experimental endpoint. A dose-response pilot study may be necessary to determine the optimal therapeutic window with minimal side effects.
-
Co-administration of a Bile Acid Sequestrant: Cholestyramine is a resin that binds bile acids in the intestine, preventing their pro-secretory and pro-motility effects.[10][11][12][13][14][15] Consider administering cholestyramine concurrently with this compound. A pilot study to determine the optimal dose and timing of cholestyramine administration is recommended.
-
Dietary Modification: A low-fat diet may be beneficial, as high-fat intake can stimulate bile acid secretion.[16]
-
Supportive Care: Ensure animals have free access to water and consider providing a hydration gel to prevent dehydration.[17] Monitor body weight and hydration status closely.
-
Problem 2: Rodents are losing weight after receiving this compound.
-
Possible Cause: Weight loss can be a consequence of diarrhea, reduced food intake due to malaise, or malabsorption.
-
Troubleshooting Steps:
-
Address Diarrhea: Follow the troubleshooting steps for diarrhea outlined above.
-
Provide Palatable, High-Energy Food: Supplement the standard chow with a palatable, high-energy, and easily digestible food source. A wet mash of the standard diet can also encourage eating.
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if anorexia is a contributing factor.
-
Supportive Care: Provide nutritional support gels to supplement caloric intake.[17]
-
Problem 3: Rodents appear lethargic and inactive.
-
Possible Cause: Lethargy is a general sign of illness and can be associated with gastrointestinal distress, dehydration, and reduced caloric intake.
-
Troubleshooting Steps:
-
Comprehensive Health Assessment: Perform a thorough clinical assessment of the animal, including checking for signs of dehydration (skin tenting), hypothermia, and other signs of distress.
-
Implement Supportive Care: Provide supplemental heat, hydration, and nutritional support as needed.
-
Rule out Other Causes: Consider if the lethargy could be due to other experimental factors or underlying health issues.
-
Consider Humane Endpoints: If lethargy is severe and accompanied by other signs of significant distress, consider humane euthanasia in accordance with your institution's animal care and use committee guidelines.
-
Data Presentation
Table 1: Toxicity Data for Deoxycholic Acid (DCA) in Rodents (as a proxy for this compound)
| Species | Route | Parameter | Dose/Concentration | Observation | Reference |
| Mouse | Oral (single dose) | MTD | 5 mg/kg | Maximum Tolerated Dose | [2][3] |
| Mouse | Oral (single dose) | Lethality | ≥ 10 mg/kg | Mortality/morbidity within 48 hours | [2][3] |
| Mouse | Oral (single dose) | Clinical Signs | 5, 10, 100, 200 mg/kg | Decreased body weight, lethargy | [2][3] |
| Rat | Oral (28-day) | NOAEL | 30 mg/kg/day | No-Observed-Adverse-Effect-Level | [2][3] |
Table 2: Potential Management Strategies for this compound-Induced Diarrhea
| Strategy | Agent/Method | Proposed Mechanism | Potential Starting Dose in Rodents (Requires Optimization) | References |
| Bile Acid Sequestration | Cholestyramine | Binds bile acids in the intestine, preventing their effects. | 2-5% in diet | [10][11][12][13][14][15] |
| Probiotics | Lactobacillus and Bifidobacterium species | Modulate gut microbiota and bile acid metabolism. | Strain and dose-dependent | [5][6][7][8][9] |
| Dietary Modification | Low-fat diet | Reduces stimulation of bile acid secretion. | Standard laboratory chow with low-fat content | [16] |
| Supportive Care | Hydration/Nutritional Gels | Provides hydration and supplemental calories. | Ad libitum | [17] |
Experimental Protocols
Protocol 1: Castor Oil-Induced Diarrhea Model for Evaluating Anti-diarrheal Agents (Adapted)
This protocol can be adapted to evaluate the efficacy of treatments for this compound-induced diarrhea.
-
Animals: Male Wistar rats (150-200g) or Swiss albino mice (20-25g).
-
Housing: House animals in cages with wire mesh bottoms to allow for fecal collection and observation.
-
Fasting: Fast animals for 18 hours prior to the experiment with free access to water.
-
Grouping: Divide animals into the following groups (n=6 per group):
-
Group 1: Vehicle control (e.g., saline or appropriate vehicle for this compound).
-
Group 2: this compound only.
-
Group 3: this compound + Test agent (e.g., cholestyramine, probiotic).
-
Group 4: this compound + Positive control (e.g., loperamide).
-
-
Dosing:
-
Administer the test agent or positive control orally 30-60 minutes before this compound administration.
-
Administer this compound orally at a dose known to induce diarrhea.
-
-
Observation: Observe the animals for the onset, frequency, and consistency of diarrhea for up to 4-6 hours. A scoring system can be used to quantify the severity of diarrhea.
-
Data Collection: Record the number of wet and total fecal pellets for each animal. The percentage inhibition of diarrhea can be calculated.
Protocol 2: Intestinal Transit (Charcoal Meal) Test
This protocol assesses the effect of a substance on intestinal motility.
-
Animals and Fasting: As described in Protocol 1.
-
Grouping and Dosing: As described in Protocol 1.
-
Charcoal Meal Administration: 30 minutes after this compound administration, administer 1 ml of a 10% activated charcoal suspension in 10% gum acacia orally to each animal.
-
Euthanasia and Measurement: After a set time (e.g., 30-60 minutes), humanely euthanize the animals. Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the intestine and the distance traveled by the charcoal meal.
-
Calculation: Calculate the percentage of intestinal transit for each animal.
Visualizations
Caption: Mechanism of this compound-induced diarrhea.
Caption: Troubleshooting workflow for managing side effects.
References
- 1. What are the side effects of Dehydrocholic Acid? [synapse.patsnap.com]
- 2. sciensage.info [sciensage.info]
- 3. sciensage.info [sciensage.info]
- 4. Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Probiotic Targets Bile Acids Metabolism to Alleviate Ulcerative Colitis by Reducing Conjugated Bile Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Multispecies probiotics complex improves bile acids and gut microbiota metabolism status in an in vitro fermentation model [frontiersin.org]
- 7. Frontiers | Regulation of gut microbiota-bile acids axis by probiotics in inflammatory bowel disease [frontiersin.org]
- 8. Study: Lactobacillus Manipulates Bile Acids to Create Favorable Gut Environment | Veterinary Medicine News [news.cvm.ncsu.edu]
- 9. Regulation of gut microbiota-bile acids axis by probiotics in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholestyramine, a Bile Acid Sequestrant, Increases Cecal Short Chain Fatty Acids and Intestinal Immunoglobulin A in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of cholestyramine on bile acid metabolism in conventional rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EFFECT OF CHOLESTYRAMINE, A BILE ACID-BINDING POLYMER ON PLASMA CHOLESTEROL AND FECAL BILE ACID EXCRETION IN THE RAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of cholestyramine on synthesis of cholesterol and bile acids in germfree rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of feeding bile acids and a bile acid sequestrant on hepatic bile acid composition in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Altered effect of 3% dietary cholestyramine on plasma lipids and biliary bile acid output in the pregnant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Alternative Treatment Strategies for Bile Acid Malabsorption in Inflammatory Bowel Disease Patients: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
Stability testing of Dehydrocholate solutions for long-term experiments
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability of dehydrocholate solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For long-term stability, dehydrocholic acid powder should be stored at -20°C in a tightly sealed container, protected from moisture.[1][2][3][4][5] Stock solutions in organic solvents like DMSO or ethanol can be stored at -20°C for up to one month and at -80°C for up to one year.[2][6] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[2]
Q2: How stable are this compound solutions in aqueous buffers?
A2: Dehydrocholic acid has limited solubility in aqueous buffers.[1] It is recommended to prepare fresh aqueous solutions for each experiment and not to store them for more than one day.[1] The stability of bile acids in aqueous solutions can be pH-dependent, with increased degradation observed at both acidic and alkaline pH.[7][8][9][10]
Q3: What are the likely degradation pathways for this compound?
A3: The primary degradation pathway for dehydrocholic acid involves the reduction of its three keto groups at positions 3, 7, and 12.[11] In biological systems, this reduction is sequential and stereospecific, leading to the formation of various hydroxylated metabolites.[11] Under experimental conditions, similar reductions, as well as other reactions like hydrolysis or oxidation, could occur, especially under stress conditions.
Q4: What are the known degradation products of dehydrocholic acid?
A4: In vivo, the major metabolites, which can be considered degradation products, are 3α,7α-dihydroxy-12-keto-5β-cholanoic acid and 3α-hydroxy-7,12-diketo-5β-cholanoic acid.[11] Cholic acid is also a minor metabolite.[11] Bacterial degradation can also lead to various hydroxylated and dehydroxylated products.[12][13][14] Forced degradation studies under laboratory conditions would be necessary to identify specific degradation products resulting from hydrolysis, oxidation, and photolysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Precipitation in aqueous solution | Low aqueous solubility of dehydrocholic acid. pH of the buffer may be affecting solubility. | Prepare a stock solution in an organic solvent (e.g., ethanol, DMSO) and dilute it with the aqueous buffer of choice just before use.[1] Ensure the final concentration of the organic solvent is compatible with your experimental system. The pH of the solution can influence the solubility of bile acids; consider adjusting the pH if possible for your experiment.[7][9] |
| Loss of biological activity | Degradation of this compound in the experimental solution. | Prepare fresh aqueous solutions for each experiment.[1] If using stock solutions, ensure they have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles.[2] |
| Inconsistent experimental results | Instability of this compound solution leading to varying concentrations. | Standardize the preparation of this compound solutions, ensuring consistency in solvent, pH, and temperature. Use freshly prepared solutions whenever possible. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products.[15][16][17] Use a stability-indicating HPLC method that can separate the parent compound from its degradants. |
Data Presentation
Table 1: Recommended Storage Conditions for Dehydrocholic Acid and its Solutions
| Form | Storage Temperature | Duration | Key Considerations |
| Crystalline Solid | -20°C | ≥ 4 years[1] | Store in a tightly sealed container, protected from moisture.[3][5] |
| Stock Solution in Organic Solvent (e.g., DMSO, Ethanol) | -20°C | 1 month[2] | Aliquot to avoid repeated freeze-thaw cycles.[2] Use fresh DMSO as moisture can reduce solubility.[2] |
| -80°C | 1 year[2][6] | ||
| Aqueous Solution | N/A | Not recommended for storage (use within one day)[1] | Prepare fresh before each experiment due to low solubility and potential for degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions for In Vitro Experiments
Objective: To prepare a working solution of this compound in an aqueous buffer.
Materials:
-
Dehydrocholic acid powder
-
Ethanol or DMSO (HPLC grade)
-
Phosphate-buffered saline (PBS) or other desired aqueous buffer, pH 7.2-7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of dehydrocholic acid at a high concentration (e.g., 30 mg/mL) in ethanol or DMSO.[1] The solution should be purged with an inert gas to minimize oxidation.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
For the working solution, dilute the stock solution with the aqueous buffer of choice to the final desired concentration. For example, to achieve a concentration of approximately 0.25 mg/mL, a 1:3 dilution of an ethanol stock into PBS can be used.[1]
-
Use the freshly prepared aqueous solution immediately for your experiment. Do not store aqueous solutions for more than one day.[1]
Protocol 2: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Photostability chamber
-
Oven
-
HPLC system with a suitable detector
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place a sample of the this compound solution in an oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose a sample of the this compound solution in a photostability chamber to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[18] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method to observe the formation of degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[16][17][19]
Mandatory Visualization
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Dehydrocholic acid | TargetMol [targetmol.com]
- 7. Influence of pH on the phase distribution of nascent deoxycholic acid in fresh human cecal aspirates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH on bile salt degradation by mixed fecal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dehydrocholic Acid | C24H34O5 | CID 6674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Degradation of Bile Acids by Soil and Water Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bile acid - Wikipedia [en.wikipedia.org]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. sgs.com [sgs.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. biopharminternational.com [biopharminternational.com]
Technical Support Center: Mitigating Cholestatic Liver Toxicity in Animal Studies
Welcome to the technical support center for researchers investigating cholestatic liver injury. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during animal studies, with a focus on mitigating bile acid-related hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dehydrocholate's effect on the liver in experimental models?
A1: this compound (DHC) is primarily a choleretic agent, meaning it stimulates bile flow. Unlike hepatotoxins such as acetaminophen or carbon tetrachloride, DHC does not typically cause severe direct hepatocellular injury on its own. Instead, its experimental relevance lies in the context of cholestasis. In models where toxic bile acids (like lithocholic acid) are present, DHC's high-volume, dilute bile flow is insufficient to solubilize these toxic acids, which can lead to the exacerbation of cholestatic injury.
Q2: Why is the Bile Duct Ligation (BDL) model more commonly used than direct this compound administration to study cholestatic injury?
A2: The BDL model provides a robust and reproducible method for inducing cholestatic liver injury that mimics many features of human cholestatic diseases.[1][2][3] This model leads to the accumulation of a spectrum of endogenous bile acids, causing oxidative stress, inflammation, and fibrosis.[4][5] This complex pathophysiology is ideal for testing the efficacy of hepatoprotective agents. Direct administration of a single bile acid like this compound does not replicate this complex injury cascade.
Q3: What are the key biomarkers to measure when assessing cholestatic liver injury?
A3: Standard serum biomarkers are essential for quantifying the extent of liver damage. These include:
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Indicators of hepatocellular necrosis.
-
Alkaline Phosphatase (ALP) and Gamma-Glutamyl Transferase (GGT): Key markers of cholestasis and damage to the bile ducts.
-
Total Bilirubin: A measure of the liver's ability to conjugate and excrete bilirubin, which is impaired during cholestasis.
-
Total Serum Bile Acids: Directly measures the accumulation of bile acids in circulation, a hallmark of cholestasis.
Q4: What is Tauroursodeoxycholic acid (TUDCA) and how does it mitigate cholestatic liver injury?
A4: TUDCA is a hydrophilic bile acid that has demonstrated significant hepatoprotective effects in various models of liver disease. Its mechanisms of action are multifactorial and include:
-
Stimulation of Bile Flow: TUDCA enhances the expression and function of key bile acid transporters like the Bile Salt Export Pump (BSEP) at the canalicular membrane of hepatocytes.[6]
-
Reduction of Endoplasmic Reticulum (ER) Stress: As a chemical chaperone, TUDCA helps alleviate ER stress and the subsequent unfolded protein response (UPR), which can trigger apoptosis.[7]
-
Inhibition of Apoptosis: TUDCA can inhibit hepatocyte apoptosis by interfering with the mitochondrial pathway of cell death, reducing the activation of caspases.[6][8]
-
Activation of Protective Signaling: It activates pro-survival signaling pathways, including those regulated by the nuclear receptors FXR and Nrf2, which control bile acid homeostasis and antioxidant responses.[6][8]
Troubleshooting Experimental Issues
Issue 1: High mortality rate in the Bile Duct Ligation (BDL) model.
-
Possible Cause: Surgical complications, such as excessive bleeding, infection, or damage to surrounding vasculature (e.g., the portal vein). The rapid onset of severe cholestasis can also contribute.
-
Troubleshooting Steps:
-
Refine Surgical Technique: Ensure meticulous surgical procedure. A midline laparotomy should be performed carefully to isolate the common bile duct without damaging the portal vein or hepatic artery. Use of magnification can improve precision.
-
Use a Partial Ligation Model: For studies requiring longer observation periods, consider a partial BDL procedure, which induces a more gradual onset of fibrosis and has a lower mortality rate.[2][9]
-
Post-Operative Care: Provide appropriate post-operative analgesia and hydration. Ensure animals are kept warm during and after surgery to prevent hypothermia. Monitor for signs of distress.
-
Aseptic Technique: Strict adherence to aseptic surgical techniques is critical to prevent post-operative infections like peritonitis.
-
Issue 2: Inconsistent levels of liver injury markers (e.g., ALT, ALP) between animals in the same group.
-
Possible Cause: Variability in surgical procedure, animal genetics, or underlying health status of the animals.
-
Troubleshooting Steps:
-
Standardize Surgery: Ensure the same surgeon performs all ligations, or that all surgeons are trained to a consistent standard. The location of the double ligation on the common bile duct should be identical for all animals.
-
Animal Selection: Use animals from a single, reputable supplier. Ensure animals are of a consistent age and weight, and acclimatize them to the facility for at least one week before the procedure.
-
Fasting: Fasting animals for 12-16 hours before inducing injury can help reduce baseline variability in hepatic glutathione levels, though this is more critical for toxin-based models.
-
Increase Sample Size: A larger number of animals per group can help mitigate the impact of individual variability on statistical power.
-
Issue 3: Therapeutic agent (e.g., TUDCA) shows no significant protective effect.
-
Possible Cause: Incorrect dosage, timing of administration, or route of administration. The severity of the induced injury may also be too high for the chosen dose to overcome.
-
Troubleshooting Steps:
-
Review Dosing and Timing: The therapeutic agent should ideally be administered prior to or immediately following the induction of injury to assess its protective effects. For TUDCA, administration can begin 24 hours before BDL and continue daily.
-
Route of Administration: Ensure the chosen route (e.g., oral gavage, intraperitoneal injection) allows for adequate bioavailability of the compound. For TUDCA, oral gavage is a common and effective method.
-
Dose-Response Study: If efficacy is not observed, perform a dose-response study to determine the optimal therapeutic dose for your specific model and injury severity.
-
Assess Compound Stability: Confirm the stability and purity of your therapeutic agent. Improper storage or preparation can lead to degradation and loss of activity.
-
Experimental Protocols & Data
Protocol 1: Bile Duct Ligation (BDL) Model in Rats
This protocol describes a standard procedure for inducing cholestatic liver injury in rats.
Materials:
-
Male Wistar rats (200-250g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, retractors, scissors)
-
4-0 silk surgical suture
-
Sterile saline
-
Betadine or other surgical scrub
-
Warming pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and confirm the depth of anesthesia by pedal reflex. Shave the abdominal area and sterilize the skin with a surgical scrub. Place the animal on a warming pad to maintain body temperature.
-
Laparotomy: Make a 2-3 cm midline incision through the skin and abdominal muscles below the xiphoid process to expose the abdominal cavity.
-
Isolate the Common Bile Duct: Gently retract the liver superiorly to visualize the common bile duct, which runs alongside the portal vein and hepatic artery. Carefully dissect the bile duct from the surrounding tissue.
-
Ligation: Ligate the common bile duct at two points using 4-0 silk suture. The first ligature should be placed just below the bifurcation of the hepatic ducts, and the second ligature placed just above the entry to the duodenum.
-
Transection (Optional but Recommended): For a complete and irreversible obstruction, cut the bile duct between the two ligatures.
-
Closure: Return the organs to the abdominal cavity. Close the muscle wall and the skin incision in separate layers using appropriate suture material.
-
Recovery: Administer post-operative analgesics and allow the animal to recover in a clean, warm cage. Monitor the animal closely for the first 24 hours.
Protocol 2: Administration of Tauroursodeoxycholic Acid (TUDCA)
Materials:
-
Tauroursodeoxycholic acid (TUDCA)
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation: Prepare a homogenous suspension of TUDCA in the chosen vehicle at the desired concentration (e.g., 15 mg/kg).
-
Administration: Administer the TUDCA suspension via oral gavage. For prophylactic treatment, begin administration 24 hours prior to the BDL surgery and continue daily for the duration of the experiment.
-
Control Group: The control group should receive an equivalent volume of the vehicle via oral gavage on the same schedule.
Quantitative Data Summary
The following tables summarize representative data from studies investigating the mitigation of cholestatic liver injury.
Table 1: Effect of TUDCA on Serum Liver Injury Markers in a 7-Day Rat BDL Model
| Group | ALT (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) | Total Bile Acids (µmol/L) |
| Sham Control | 45 ± 5 | 150 ± 20 | 0.2 ± 0.05 | 15 ± 4 |
| BDL + Vehicle | 250 ± 30 | 850 ± 70 | 8.5 ± 1.2 | 350 ± 45 |
| BDL + TUDCA (15 mg/kg) | 130 ± 25 | 400 ± 50 | 4.2 ± 0.8 | 180 ± 30 |
Data are presented as Mean ± SD and are hypothetical representations based on published literature.
Table 2: Effect of TUDCA on Hepatic Oxidative Stress Markers
| Group | Malondialdehyde (MDA) (nmol/mg protein) | Superoxide Dismutase (SOD) (U/mg protein) |
| Sham Control | 1.2 ± 0.2 | 120 ± 15 |
| BDL + Vehicle | 4.5 ± 0.6 | 65 ± 10 |
| BDL + TUDCA (15 mg/kg) | 2.1 ± 0.4 | 105 ± 12 |
Data are presented as Mean ± SD and are hypothetical representations based on published literature.
Visualizations: Pathways and Workflows
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a hepatoprotective agent in a BDL model.
Caption: Workflow for BDL-induced liver injury and therapeutic agent evaluation.
Signaling Pathway of Cholestatic Liver Injury
This diagram outlines the key molecular events that lead to liver damage following bile duct obstruction.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis [jove.com]
- 4. The role of bile acids in cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Inflammation in Cholestatic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Potential therapeutic action of Tauroursodeoxycholic acid against cholestatic liver injury via hepatic Fxr/Nrf2 and CHOP-DR5-caspase-8 pathway. | Semantic Scholar [semanticscholar.org]
- 9. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dehydrocholate and Ursodeoxycholic Acid: Choleretic Potency and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
In the landscape of choleretic agents, dehydrocholate and ursodeoxycholic acid (UDCA) represent two distinct classes of molecules with differing mechanisms and potencies in stimulating bile flow. This guide provides a comprehensive comparison of their choleretic effects, supported by experimental data, detailed methodologies, and an exploration of their underlying signaling pathways.
Quantitative Comparison of Choleretic Potency
The following table summarizes the quantitative data on the choleretic potency of this compound and ursodeoxycholic acid from various experimental models.
| Compound | Animal Model | Dose | Route of Administration | Increase in Bile Flow | Reference |
| Dehydrocholic Acid | Dog | 50 mg/kg | Oral | 270% | [1] |
| Ursodeoxycholic Acid | Dog | 50 mg/kg | Oral | 70% | [1] |
| Sodium this compound | Rat | 0.24 µmol/min/100g | Intravenous Infusion | 69% | [2] |
| Ursodeoxycholic Acid | Human (post-liver transplant) | 15 mg/kg/day | Oral | Significant increase in bile volume | [3] |
Experimental Protocols
The evaluation of choleretic potency typically involves the direct measurement of bile flow in animal models. A common and fundamental technique is bile duct cannulation.
Key Experiment: Bile Duct Cannulation for Bile Flow Measurement
This protocol outlines the standard procedure for bile duct cannulation in rats to assess the choleretic effects of pharmacological agents.
Objective: To directly measure the rate of bile secretion from the liver following the administration of a test compound.
Animal Model: Male Wistar rats (200-250g) are commonly used.[4][5]
Surgical Procedure:
-
Anesthesia: The rat is anesthetized, typically with an agent like sodium pentobarbitone.[2]
-
Incision: A midline abdominal incision is made to expose the liver and the common bile duct.
-
Cannulation: The common bile duct is carefully isolated and ligated distally (towards the duodenum). A small incision is made in the duct, and a cannula (a thin, flexible tube) is inserted towards the liver. The cannula is secured in place with sutures.
-
Exteriorization: The other end of the cannula is exteriorized, often through a subcutaneous tunnel to the back of the neck, to allow for bile collection in a conscious and mobile animal.[5]
-
Recovery: The abdominal incision is closed, and the animal is allowed to recover from surgery.
Bile Collection and Analysis:
-
Baseline Measurement: Before administering the test compound, bile is collected for a baseline period to determine the normal, unstimulated bile flow rate.
-
Compound Administration: The test compound (this compound or ursodeoxycholic acid) is administered via the desired route (e.g., intravenous infusion, oral gavage).
-
Post-administration Collection: Bile is collected at timed intervals after compound administration.
-
Measurement: The volume of bile collected over time is measured to calculate the bile flow rate (e.g., in µL/min/100g body weight).
-
Data Analysis: The percentage increase in bile flow compared to the baseline rate is calculated to determine the choleretic potency of the compound.
Signaling Pathways and Mechanisms of Action
The choleretic effects of this compound and ursodeoxycholic acid are mediated by distinct cellular and molecular mechanisms.
This compound: A Hydrocholeretic Agent
This compound is considered a "hydrocholeretic," meaning it primarily increases the volume of bile, which becomes more watery, without a proportional increase in the secretion of bile acids.[6] Its mechanism is thought to involve the following:
-
Osmotic Effect: this compound and its metabolites are secreted into the bile canaliculi, creating an osmotic gradient that draws water and electrolytes into the bile, thereby increasing its volume.
-
Enzyme Modulation: Some evidence suggests that dehydrocholic acid may amplify the activity of cholesterol 7-alpha-hydroxylase, the rate-limiting enzyme in bile acid synthesis from cholesterol.[7]
Ursodeoxycholic Acid: A Multifaceted Choleretic
UDCA, a hydrophilic bile acid, exerts its choleretic effect through a more complex and regulated series of cellular events.[1][6] Its mechanisms include:
-
Stimulation of Hepatobiliary Secretion: UDCA and its taurine conjugate (TUDCA) stimulate vesicular exocytosis in hepatocytes. This process is dependent on intracellular calcium (Ca2+) signaling and the activation of protein kinase C-alpha (PKCα).
-
Activation of Kinase Pathways: UDCA activates mitogen-activated protein kinase (MAPK) pathways, specifically p38(MAPK) and extracellular signal-regulated kinases (Erk).
-
Transporter Insertion: The activation of these signaling cascades leads to the insertion of key transporter proteins into the canalicular membrane of the hepatocyte. These transporters include the Bile Salt Export Pump (BSEP) and the Multidrug Resistance-associated Protein 2 (MRP2), which are crucial for the secretion of bile salts and other organic anions into the bile.[8]
Conclusion
This compound and ursodeoxycholic acid are both effective choleretic agents, but they differ significantly in their potency and mechanisms of action. This compound acts as a potent hydrocholeretic, rapidly increasing bile volume through an osmotic effect. In contrast, UDCA has a more modest but multifaceted effect on bile flow, mediated by complex signaling pathways that lead to the enhanced secretion of bile constituents. The choice between these agents in a research or therapeutic context would depend on the desired outcome, whether it be a rapid increase in bile volume or a more regulated and potentially cytoprotective choleretic effect. The experimental protocols and mechanistic insights provided in this guide offer a foundation for further investigation and development in the field of choleretic pharmacology.
References
- 1. Variables Influencing Bile Formation and Flow in Animals - Digestive System - Merck Veterinary Manual [merckvetmanual.com]
- 2. Influence of this compound on bilirubin transport into bile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic acid increased bile flow and affects bile composition in the early postoperative phase following liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Dehydrocholic Acid? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Dehydrocholate and Cholic Acid on Bile Composition
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the effects of Dehydrocholate (DHCA), a synthetic bile acid derivative, and cholic acid, a primary bile acid, on the composition of bile. The information presented is intended for researchers, scientists, and professionals involved in drug development and hepatobiliary research.
Dehydrocholic acid is recognized for its choleretic properties, meaning it stimulates the production and flow of bile from the liver.[1][2][3] It is a synthetic derivative of cholic acid.[1] Cholic acid, a major component of the human bile acid pool, is naturally synthesized from cholesterol in the liver and plays a crucial role in the digestion and absorption of fats.[4][5] Understanding the distinct effects of these compounds on bile composition is essential for developing therapies for biliary and metabolic diseases.
Quantitative Effects on Bile Composition
The administration of this compound and cholic acid results in distinct changes to the composition of bile. The following table summarizes the key quantitative effects observed in experimental studies, primarily conducted in rat models.
| Parameter | Effect of this compound (DHCA) | Effect of Cholic Acid (CA) |
| Bile Flow | Increased (e.g., a 69% increase was observed in one study with an infusion of 0.24 µmol/min/100 g).[6] | Increased.[7] |
| Bile Salt Composition | The majority of secreted bile acids are DHCA metabolites (83-93% hydroxy-oxo metabolites), with a smaller fraction of cholic acid (6-14%) and very little unchanged DHCA (<2%).[8] DHCA administration also leads to an increase in the secretion of deoxycholic acid and oxo bile acids.[9] | Administration of cholic acid leads to an enrichment of the bile acid pool with cholic acid and its conjugates.[10] |
| Endogenous Bile Acid Secretion | Diminished secretion of all endogenous bile acids within 30-60 minutes of infusion.[8] | Restores and increases the secretion of bile acids.[7][11] |
| Phospholipid Secretion | Markedly decreased, declining to undetectable amounts in some studies.[8] Intravenous DHCA has been shown to inhibit biliary phospholipid secretion.[11] | Increased secretion.[9] Cholic acid infusion restores phospholipid secretion after DHCA-induced inhibition.[11] |
| Cholesterol Secretion | Markedly decreased, declining to 10% of the baseline value in one study.[8] Intravenous DHCA has been shown to inhibit biliary cholesterol secretion.[11] | Increased secretion.[7][9] Cholic acid infusion restores cholesterol secretion after DHCA-induced inhibition.[11] |
| Anionic Polypeptide Fraction (APF) | Increased levels (fourfold compared with controls in one study).[11] | Returns APF levels to normal following an increase induced by DHCA.[11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and cholic acid.
In Vivo Bile Duct Cannulation and Bile Collection in Rats
This protocol is fundamental for studying the direct effects of substances on bile secretion and composition.
1. Animal Model:
-
Male Wistar or Sprague-Dawley rats weighing between 225-275g are commonly used.[12] This weight ensures the bile duct is of a sufficient size for cannulation.[12]
2. Surgical Procedure:
-
The surgery is performed under aseptic conditions with the rat anesthetized (e.g., with sodium pentobarbitone).[6]
-
A midline abdominal incision is made to expose the common bile duct.
-
The bile duct is carefully cannulated with a flexible catheter. A second catheter may be inserted into the duodenum for the reinfusion of bile salts to maintain physiological conditions.[12][13]
-
The catheters are externalized, and the incision is closed.
3. Post-Operative Care and Bile Collection:
-
Animals are housed individually in metabolism cages that allow for the separate collection of urine and feces.[13]
-
For recovery, the bile duct and duodenal catheters can be connected to form an external loop, allowing bile to be recirculated.[13]
-
To initiate bile collection, the loop is disconnected, and the bile duct catheter is connected to a collection tube. A continuous siphon action must be maintained to ensure complete collection.[13]
-
Bile flow should be monitored daily, with an expected volume of approximately 10–20 mL/day for a 250g rat.[12]
4. Substance Administration:
-
This compound or cholic acid can be administered intravenously via a separate catheter (e.g., in the femoral vein) at specified infusion rates.[6][11]
Analysis of Bile Composition
1. Sample Preparation:
-
Bile samples are collected at timed intervals and stored frozen until analysis.
-
For bile acid analysis, an aliquot of bile is typically subjected to enzymatic or chemical hydrolysis to deconjugate the bile acids.
2. Quantification of Bile Components:
-
Bile Acids: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple individual bile acids and their conjugates.[14]
-
Cholesterol: Biliary cholesterol concentration is often determined using enzymatic colorimetric assays.
-
Phospholipids: Phospholipid content, primarily phosphatidylcholine, is typically measured by assessing the amount of inorganic phosphorus after acid digestion, using a colorimetric assay.
Signaling Pathways
The effects of cholic acid on bile composition are, in part, mediated by its interaction with the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid homeostasis. The signaling pathway for this compound is less direct, though its conversion to cholic acid suggests an indirect influence on the same pathways.[9]
Cholic Acid-Mediated FXR Signaling in Bile Acid Synthesis
Cholic acid is an endogenous ligand for FXR.[11] Activation of FXR in the liver and intestine initiates a negative feedback loop that downregulates the synthesis of new bile acids, primarily by inhibiting the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[1][4]
Caption: Cholic acid activation of FXR regulates bile acid synthesis via liver- and intestine-specific pathways.
Experimental Workflow for Comparative Analysis
The logical flow of a typical experiment designed to compare the effects of this compound and cholic acid is outlined below.
Caption: Workflow for comparing the effects of this compound and cholic acid on bile composition in rats.
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of deoxycholic acid ingestion on bile acid metabolism and biliary lipid secretion in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of dehydrocholic and cholic acids on the biliary secretion of anionic polypeptide fraction, the major apoprotein of the biliary lipoprotein complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triketocholanoic (dehydrocholic) acid. Hepatic metabolism and effect on bile flow and biliary lipid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of this compound on bilirubin transport into bile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of cholic acid, chenodeoxycholic acid, and their related bile acids on cholesterol, phospholipid, and bile acid levels in serum, liver, bile, and feces of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of dehydrocholic acid on the secretion of bile acids and biliary lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of sodium ursodeoxycholate, hyodeoxycholate and this compound on cholesterol and bile acid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 11. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Quantitative profiling of 19 bile acids in rat plasma, liver, bile and different intestinal section contents to investigate bile acid homeostasis and the application of temporal variation of endogenous bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Dehydrocholate and Other Synthetic Bile Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of dehydrocholate with other synthetic bile acids, namely obeticholic acid (OCA), chenodeoxycholic acid (CDCA), and ursodeoxycholic acid (UDCA). The information is supported by experimental data to aid in research and development decisions.
Executive Summary
This compound, a synthetic bile acid, primarily functions as a hydrocholeretic agent, significantly increasing the volume of bile. This contrasts with other synthetic bile acids like obeticholic acid and chenodeoxycholic acid, which are potent agonists of the Farnesoid X Receptor (FXR), a key regulator of bile acid synthesis and homeostasis. Ursodeoxycholic acid exhibits a more complex mechanism of action, including cytoprotective effects and modulation of bile acid transport. The choice of a particular bile acid depends on the desired therapeutic outcome, whether it is to primarily increase bile flow, modulate metabolic pathways, or provide hepatoprotection.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and other synthetic bile acids from various studies.
Table 1: Choleretic and Hydrocholeretic Effects
| Bile Acid | Animal Model/Study Population | Dosage | Change in Bile Flow | Citation(s) |
| This compound | Rats | 0.24 µmol/min/100 g (IV) | 69% increase | [1] |
| This compound | Rats | 1-4 µmol/min/100g BW (IV) | Increased bile flow | [2] |
| Chenodeoxycholic Acid | Ponies | 8-9 µmol/min (IV) | Not specified, but increased bilirubin excretion by 58-82% | [3] |
| Ursodeoxycholic Acid | Rats with ethinyl estradiol-induced cholestasis | 1% in diet | Restored bile flow | [4] |
Table 2: Effects on Liver Enzymes and Bilirubin in Clinical Trials
| Bile Acid | Condition | Dosage | Change in Alkaline Phosphatase (ALP) | Change in Bilirubin | Citation(s) |
| Obeticholic Acid | Primary Biliary Cholangitis (PBC) | 5-10 mg/day | 46-47% of patients met the primary endpoint (ALP <1.67 x ULN, ≥15% reduction, and normal bilirubin) | Stabilized | [5] |
| Chenodeoxycholic Acid | Gallstone Dissolution | 750 mg/day | - | - | [6] |
| Ursodeoxycholic Acid | Primary Sclerosing Cholangitis (PSC) | 13-15 mg/kg/day | -67% (median) | -50% (median) | [7] |
| Ursodeoxycholic Acid | Primary Biliary Cirrhosis (PBC) | - | Significant reduction | Significant reduction | [8] |
Signaling Pathways and Mechanisms of Action
The distinct therapeutic effects of these bile acids stem from their different mechanisms of action.
Dehydrocholic Acid: The primary mechanism of dehydrocholic acid is its hydrocholeretic effect. It is efficiently transported into the bile canaliculus, where it exerts an osmotic effect, drawing water and electrolytes into the bile and thus increasing bile volume. Its effect on specific signaling pathways is less defined compared to FXR agonists.[9][10][11]
References
- 1. Bile Acid-Induced Increase in Bile Acid-Independent Flow and Plasma Membrane NaK-ATPase Activity in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. providence.elsevierpure.com [providence.elsevierpure.com]
- 3. High Dose Ursodeoxycholic Acid for the Treatment of Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sunnybrook Gallstone Study: a double-blind controlled trial of chenodeoxycholic acid for gallstone dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Chenodiol (chenodeoxycholic acid) for dissolution of gallstones: the National Cooperative Gallstone Study. A controlled trial of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ursodeoxycholic acid for treatment of primary sclerosing cholangitis: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A randomized, placebo-controlled, phase II study of obeticholic acid for primary sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Dehydrocholic Acid? [synapse.patsnap.com]
Dehydrocholate-Induced Choleresis: A Comparative Validation Against the Taurocholate Standard
For researchers and professionals in drug development, accurately assessing the choleretic potential of new chemical entities is paramount. This guide provides a comparative analysis of dehydrocholate-induced choleresis, validated against the well-established standard, taurocholate. By examining their mechanisms and presenting supporting experimental data, this document serves as a practical resource for designing and interpreting studies on bile flow.
Comparative Analysis of Choleretic Effects
Taurocholate, a primary conjugated bile acid, induces choleresis through a bile salt-dependent mechanism. Its secretion into the bile canaliculi is an active process that osmotically draws water and electrolytes, thereby increasing bile flow. In contrast, this compound, a synthetic bile acid analogue, elicits a greater choleretic response through a mechanism largely independent of bile salt secretion. This hydrocholeresis is characterized by a high volume of bile with a lower concentration of bile acids.
The following table summarizes the key quantitative differences observed in animal models, providing a clear comparison of their choleretic efficacy.
| Parameter | Taurocholate | This compound | Species | Reference |
| Peak Bile Flow Increase | 2-2.5 fold | > 2.5-fold (greater than taurocholate) | Rat, Rabbit, Dog | [1] |
| Duration of Choleretic Response | Shorter (10-15 min in rats/rabbits, 45 min in dogs) | Longer (25-40 min in rats/rabbits, 120 min in dogs) | Rat, Rabbit, Dog | [1] |
| Mechanism of Action | Bile salt-dependent choleresis | Primarily bile salt-independent hydrocholeresis | General | [2][3][4] |
| Effect on Bile Composition | Increased bile salt output and concentration | Increased bile volume, lower bile acid concentration | General | [1][2][5] |
| Ultrastructural Changes | No noteworthy ultrastructural changes at choleretic doses | No noteworthy ultrastructural changes at choleretic doses | Rat | [2] |
Experimental Protocols
The validation of this compound's choleretic effect using taurocholate as a standard typically involves in vivo animal models, most commonly rats. The following protocol outlines a general methodology derived from published studies.[2][6][7]
1. Animal Preparation:
-
Male Wistar rats (200-250g) are used.
-
Animals are anesthetized (e.g., with sodium pentobarbital).
-
A midline laparotomy is performed to expose the common bile duct.
-
The common bile duct is cannulated with polyethylene tubing to allow for bile collection.
-
The jugular vein is cannulated for intravenous infusion of test compounds.
2. Experimental Procedure:
-
A baseline bile flow is established and collected for a control period (e.g., 30 minutes).
-
Animals are divided into experimental groups:
-
Control (saline infusion)
-
Taurocholate (e.g., 0.05 to 0.2 µmole/min/100g body weight)
-
This compound (e.g., 0.05 to 0.2 µmole/min/100g body weight)
-
-
The respective compounds are infused intravenously at a constant rate.
-
Bile is collected at regular intervals (e.g., every 10-15 minutes) for a set duration (e.g., up to 3 hours).
3. Sample Analysis:
-
Bile volume is measured to determine the rate of bile flow.
-
Bile samples are analyzed for bile acid concentration using standard enzymatic or chromatographic methods.
-
Other biliary constituents, such as phospholipids and cholesterol, can also be measured.
4. Data Analysis:
-
The choleretic effect is quantified by calculating the percentage increase in bile flow over the baseline.
-
The bile acid secretion rate is calculated by multiplying the bile flow by the bile acid concentration.
-
Statistical analysis is performed to compare the effects of this compound and taurocholate.
Visualizing the Experimental Workflow and Mechanisms
To further elucidate the experimental process and the underlying physiological mechanisms, the following diagrams are provided.
References
- 1. Species differences in the choleretic response to bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subcellular pathology of rat liver in cholestasis and choleresis induced by bile salts. 1. Effects of lithocholic, 3beta-hydroxy-5-cholenoic, cholic, and dehydrocholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dehydrocholic Acid? [synapse.patsnap.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. The choleretic mechanisms of sodium taurocholate, secretin, and glucagon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholestasis: human disease and experimental animal models | Annals of Hepatology [elsevier.es]
- 7. Ideal Experimental Rat Models for Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison: Dehydrocholate vs. Deoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in-vivo comparison of dehydrocholate and deoxycholic acid, focusing on their pharmacokinetics, pharmacodynamics, and toxicological profiles. The information presented is collated from various experimental studies to offer a comprehensive overview for researchers in drug development and related fields.
Executive Summary
This compound, a synthetic bile acid, and deoxycholic acid, a secondary bile acid, exhibit distinct in-vivo activities. This compound is primarily recognized for its potent choleretic effect, significantly increasing bile flow. In contrast, deoxycholic acid has a more complex biological profile, influencing bile composition, lipid metabolism, and cellular signaling pathways, but also demonstrating notable hepatotoxicity at higher concentrations. This guide will delve into the experimental data supporting these characteristics, providing a framework for their comparative evaluation.
Pharmacodynamic and Pharmacokinetic Comparison
The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of this compound and deoxycholic acid based on available in-vivo data, primarily from studies in rats. It is important to note that direct head-to-head comparative studies are limited, and the data is compiled from separate investigations.
Table 1: Comparative Pharmacodynamics
| Parameter | This compound | Deoxycholic Acid |
| Primary Effect | Potent choleretic (increases bile flow)[1][2][3][4] | Modulates bile acid pool, aids in fat absorption, potential for hepatotoxicity[5][6] |
| Effect on Bile Flow | Marked increase[1][3][4] | Less pronounced effect on flow compared to this compound |
| Effect on Biliary Lipid Secretion | Decreases secretion of endogenous bile acids, cholesterol, and phospholipids[4][7] | Can alter the composition of biliary lipids |
| Effect on Serum Cholesterol | Generally does not significantly alter serum cholesterol levels | May decrease serum cholesterol levels in some instances |
| Hepatotoxicity | Generally considered to have low hepatotoxicity | Can be hepatotoxic at higher doses, inducing lipid peroxidation and hepatocellular damage[5] |
Table 2: Comparative Pharmacokinetics (Rodent Models)
| Parameter | This compound | Deoxycholic Acid |
| Oral Bioavailability | Well-absorbed orally[8] | Can be absorbed orally; used to enhance the bioavailability of other drugs[5][9][10][11] |
| Metabolism | Rapidly and extensively metabolized in the liver to reduced derivatives (e.g., 3α-hydroxy-7,12-dioxo-cholanoic acid and 3α,7α-dihydroxy-12-oxo-cholanoic acid)[7][12] | Undergoes enterohepatic circulation and is a metabolic byproduct of intestinal bacteria from primary bile acids.[6][13] |
| Peak Plasma Time (Tmax) | Information not readily available | Rapidly absorbed following subcutaneous injection, with a Tmax of 18 minutes.[14] |
| Peak Plasma Concentration (Cmax) | After intravenous injection of 1g in humans, the metabolite 3α-hydroxy-7,12-dioxo-cholanoic acid reached about 80 µM within 30 min.[12] | After a 100 mg subcutaneous dose, Cmax was 1024 ng/mL.[14] |
| Area Under the Curve (AUC) | Information not readily available | After a 100 mg subcutaneous dose, AUC was 7896 ng•hr/mL.[14] |
| Elimination | Primarily excreted in bile as conjugated metabolites.[7] | Primarily eliminated in feces after undergoing enterohepatic circulation. |
Signaling Pathways
This compound: Mechanism of Choleretic Action
This compound's primary mechanism of action is its profound choleretic effect. While it is not a potent agonist for nuclear receptors like FXR or PXR, its metabolic conversion in the liver to various hydroxyl-keto bile acids is key to its function. These metabolites are thought to act as osmotic choleretics, drawing water and electrolytes into the bile canaliculi, thereby increasing bile volume.
Deoxycholic Acid: A Modulator of Multiple Signaling Pathways
Deoxycholic acid exerts its effects through various signaling pathways. It is a known ligand for the farnesoid X receptor (FXR) and the pregnane X receptor (PXR), both of which are critical nuclear receptors regulating bile acid, lipid, and glucose metabolism.[15][16][17][18][19][20] Activation of these receptors by deoxycholic acid can lead to a feedback inhibition of bile acid synthesis and modulation of genes involved in transport and detoxification. Furthermore, at high concentrations, deoxycholic acid can induce cellular stress and apoptosis by disrupting cell membranes and mitochondrial function.[21][22]
Experimental Protocols
In Vivo Administration and Bile Collection in Rats
This protocol outlines the general procedure for in-vivo administration of bile acids and subsequent bile collection in a rat model, a common method for studying the pharmacodynamics of these compounds.
Detailed Method:
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.[23] Animals should be housed in a controlled environment and allowed to acclimatize.
-
Bile Duct Cannulation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Perform a midline laparotomy to expose the common bile duct.
-
Carefully ligate the bile duct distally and insert a cannula (e.g., polyethylene tubing) proximally towards the liver.[24]
-
Secure the cannula in place with surgical silk.
-
Exteriorize the cannula through a subcutaneous tunnel to the dorsal neck region.
-
-
Post-operative Care: Allow the animals to recover from surgery. Provide appropriate analgesia and monitor for signs of distress.
-
Administration of Test Compound: The test compound (this compound or deoxycholic acid) can be administered via oral gavage or intravenous infusion through a separate cannulated vein (e.g., jugular vein).
-
Bile Collection: Place the rat in a metabolic cage that allows for the separation of urine and feces. Connect the exteriorized bile cannula to a collection tube. Collect bile at predetermined time intervals.
-
Sample Analysis: Analyze the collected bile for the concentration of bile acids, cholesterol, phospholipids, and the administered compound and its metabolites using techniques such as HPLC or LC-MS/MS.
Assessment of Hepatotoxicity
This protocol describes the general methodology for evaluating the potential hepatotoxicity of a compound in a rodent model.
Detailed Method:
-
Animal Model and Dosing:
-
Use an appropriate rodent model (e.g., rats or mice).
-
Administer the test compound (e.g., deoxycholic acid) at various doses, typically mixed in the diet or via oral gavage, for a specified duration (e.g., 14 or 28 days). Include a control group receiving the vehicle.
-
-
Blood and Tissue Collection:
-
At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.
-
Euthanize the animals and immediately excise the liver.
-
-
Serum Biochemistry:
-
Separate the serum from the blood samples.
-
Measure the levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) as indicators of liver damage.
-
-
Liver Histopathology:
-
Oxidative Stress Markers:
-
Homogenize a portion of the liver tissue.
-
Measure markers of oxidative stress, such as malondialdehyde (MDA) levels (an indicator of lipid peroxidation) and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase).
-
Conclusion
The in-vivo profiles of this compound and deoxycholic acid are markedly different. This compound acts as a potent choleretic with a primary effect on bile volume, driven by its hepatic metabolism. Deoxycholic acid, a secondary bile acid, plays a more intricate role in regulating bile acid homeostasis and metabolic pathways through its interaction with nuclear receptors. However, its potential for hepatotoxicity at higher concentrations is a significant consideration. The choice between these two agents in a research or therapeutic context will depend on the desired biological outcome, with this compound being favored for applications requiring enhanced bile flow and deoxycholic acid for modulating metabolic pathways, albeit with careful dose consideration to mitigate toxicity. Further head-to-head comparative studies are warranted to provide a more definitive quantitative comparison of their in-vivo effects.
References
- 1. Species differences in the choleretic response to bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Chronopharmacological characteristics of the action of dehydrocholic acid on bile formation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Influence of dehydrocholic acid on the secretion of bile acids and biliary lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fahmylab.yale.edu [fahmylab.yale.edu]
- 6. Deoxycholic acid - Wikipedia [en.wikipedia.org]
- 7. Triketocholanoic (dehydrocholic) acid. Hepatic metabolism and effect on bile flow and biliary lipid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Dehydrocholic Acid? [synapse.patsnap.com]
- 9. The use of deoxycholic acid to enhance the oral bioavailability of biodegradable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] The use of deoxycholic acid to enhance the oral bioavailability of biodegradable nanoparticles. | Semantic Scholar [semanticscholar.org]
- 12. The biotransformed metabolite profiles in blood after intravenous administration of dehydrocholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simulation of the metabolism and enterohepatic circulation of endogenous deoxycholic acid in humans using a physiologic pharmacokinetic model for bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reference.medscape.com [reference.medscape.com]
- 15. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pregnane X receptor activation protects rat hepatocytes against deoxycholic acid-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Farnesoid X receptor: from medicinal chemistry to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of farnesoid X receptor and its role in bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | The role of pregnane X receptor (PXR) in substance metabolism [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. preprints.org [preprints.org]
- 23. nc3rs.org.uk [nc3rs.org.uk]
- 24. criver.com [criver.com]
- 25. researchgate.net [researchgate.net]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. Biochemical and Histological Study of Rat Liver and Kidney Injury Induced by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and Enzymatic Assays for Dehydrocholate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and enzymatic assays for the quantification of dehydrocholate, a synthetic bile acid used as a hydrocholeretic agent. The objective is to offer a clear, data-driven cross-validation of these two common analytical methods, enabling researchers to make informed decisions based on the specific requirements of their studies.
Data Presentation: Quantitative Comparison
The following table summarizes the key performance characteristics of a typical reversed-phase HPLC method compared to a standard enzymatic assay for this compound quantification. The data presented is a synthesis of expected performance based on published literature for similar bile acid assays.
| Parameter | HPLC Method | Enzymatic Assay | Reference |
| Linearity (r²) (Range) | > 0.999 (0.1 - 100 µg/mL) | > 0.99 (1 - 200 µmol/L) | [1] |
| Limit of Detection (LOD) | ~ 3 ng/mL | ~ 1 µmol/L | [1][2] |
| Lower Limit of Quantification (LLOQ) | ~ 10 ng/mL | ~ 3 µmol/L | [1][2] |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | [1][2] |
| Precision (% RSD) | < 5% | < 10% | [1][2] |
| Specificity | High (Separates this compound from other bile acids and metabolites) | Moderate (Potential cross-reactivity with other 3-α-hydroxysteroids) | [3][4] |
| Throughput | Lower (Longer run times per sample) | Higher (Amenable to microplate formats) | [5] |
| Cost per Sample | Higher (Solvents, columns, instrument maintenance) | Lower (Reagents and consumables) | |
| Matrix Effect | Can be significant, requires careful sample preparation | Generally less susceptible to matrix effects | [6] |
Experimental Protocols
Detailed methodologies for both HPLC and enzymatic assays are provided below. These protocols are representative and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the specific quantification of this compound.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., nor-deoxycholic acid).
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of acetonitrile and 20 mM sodium acetate buffer (pH 4.5).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 210 nm.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the appropriate matrix (e.g., drug-free plasma) ranging from 0.1 to 100 µg/mL.
-
Process the standards and quality control samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Enzymatic Assay Protocol
This colorimetric assay is based on the activity of 3α-hydroxysteroid dehydrogenase (3α-HSD).
1. Principle: The enzyme 3α-HSD oxidizes the 3-hydroxyl group of bile acids, including this compound, with the concomitant reduction of a chromogenic substrate. The resulting color change is proportional to the total 3α-hydroxy bile acid concentration.
2. Reagents:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.5.
-
3α-Hydroxysteroid Dehydrogenase (3α-HSD) solution.
-
Chromogenic Substrate Solution (e.g., a tetrazolium salt that forms a formazan dye upon reduction).
-
This compound standards.
3. Assay Procedure (96-well plate format):
-
Pipette 10 µL of standards, controls, and unknown samples into separate wells of a microplate.
-
Add 200 µL of the master mix (containing assay buffer, 3α-HSD, and chromogenic substrate) to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of the blank (reagent-only) from all readings.
-
Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the this compound concentration in the unknown samples by interpolating their absorbance values on the standard curve.
Visualizations
Experimental Workflow: Cross-Validation of this compound Assays
Caption: Workflow for the cross-validation of HPLC and enzymatic assays.
Logical Comparison of HPLC and Enzymatic Assays
Caption: Key distinguishing features of HPLC versus enzymatic assays.
References
- 1. Development and application of HPLC-RI and HPLC-MS/MS based methods for quantification of residual deoxycholate levels in pneumococcal polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 6. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Reproducibility of Dehydrocholate's effects across different rodent strains
For researchers and scientists in drug development, understanding the reproducibility of a compound's effects across different animal models is paramount. This guide provides a comparative analysis of the choleretic effects of dehydrocholate, a synthetic bile acid, in two commonly used rodent strains: Wistar and Sprague-Dawley rats. While direct comparative studies are limited, this guide synthesizes available experimental data to highlight potential strain-specific differences and guide future research.
Quantitative Effects on Bile Flow and Composition
The primary effect of this compound is its potent choleretic action, leading to a significant increase in bile flow. However, the magnitude of this effect and the accompanying changes in bile composition can vary. The following tables summarize key quantitative data extracted from studies on Wistar and Sprague-Dawley rats.
It is crucial to note that the data presented below are compiled from different studies and are not the result of a head-to-head comparative experiment. Therefore, direct comparisons should be made with caution, considering potential variations in experimental protocols.
Table 1: Effect of this compound on Bile Flow
| Parameter | Wistar Rats | Sprague-Dawley Rats |
| Dosage | 0.24 µmol/min/100 g (intravenous infusion) | Data not available in direct studies |
| Increase in Bile Flow | 69%[1] | A two to two-and-a-half-fold increase in bile flow has been observed in rats in general, with the response lasting 25-40 minutes[2]. Specific quantitative data for Sprague-Dawley rats is not readily available. |
| Reference | García-Marín et al. (1986)[1] | Klaassen (1971)[2] |
Table 2: Effect of this compound on Biliary Composition
| Biliary Component | Wistar Rats | Sprague-Dawley Rats |
| Endogenous Bile Acids | Secretion of all endogenous bile acids was diminished within 30-60 minutes of infusion.[3] | Chronic ethanol consumption in Sprague-Dawley rats has been shown to alter bile acid profiles, with a decrease in taurine-conjugated bile acids and an increase in glycine-conjugated and unconjugated bile acids. The specific effect of this compound on this strain's bile acid composition requires further investigation.[4] |
| Phospholipids | Secretion declined to undetectable amounts.[3] | Data not available |
| Cholesterol | Secretion declined to 10% of the base value.[3] | Data not available |
| This compound Metabolites | The majority of secreted bile acids were hydroxy-oxo metabolites (83-93%) and cholic acid (6-14%). Less than 2% was secreted unchanged.[3] | Data not available |
| Reference | O'Máille et al. (1985)[3] | Xie et al. (2013)[4] |
Experimental Protocols
The following section details a generalized experimental protocol for assessing the choleretic effect of this compound in rats, based on methodologies described in the cited literature.
Animal Model:
-
Male rats (Wistar or Sprague-Dawley), typically weighing 250-350g, are used.
-
Animals are fasted overnight with free access to water before the experiment.
Surgical Procedure:
-
Rats are anesthetized (e.g., with sodium pentobarbital).
-
A midline incision is made in the abdomen to expose the common bile duct.
-
The bile duct is cannulated with polyethylene tubing to allow for bile collection.
-
For intravenous administration, a cannula is inserted into a suitable vein (e.g., femoral or jugular vein).
This compound Administration:
-
A baseline bile flow is established and collected for a control period.
-
Sodium this compound is then administered, typically as a continuous intravenous infusion at a specified rate (e.g., 0.24 µmol/min/100 g body weight).
Sample Collection and Analysis:
-
Bile is collected at timed intervals throughout the experiment.
-
Bile flow rate is determined gravimetrically or volumetrically.
-
Bile samples are analyzed for the concentration of bile acids, phospholipids, and cholesterol using standard biochemical assays.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and the key signaling pathway influenced by bile acids like this compound.
References
- 1. Influence of this compound on bilirubin transport into bile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species differences in the choleretic response to bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of dehydrocholic acid on the secretion of bile acids and biliary lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alteration of bile acid metabolism in the rat induced by chronic ethanol consumption - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrocholate as a Positive Control in Drug-Induced Cholestasis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the study of drug-induced cholestasis (DIC), a condition characterized by the impairment of bile flow, the use of appropriate controls is paramount for the validation of experimental models. Dehydrocholate, a synthetic bile acid, is often considered in this context. This guide provides an objective comparison of this compound with other common inducers of experimental cholestasis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable positive control for their studies.
This compound: A Choleretic Agent, Not a Direct Hepatotoxin
Dehydrocholic acid (DHC), the active form of this compound, primarily functions as a choleretic agent, meaning it stimulates bile flow.[1][2] Its mechanism involves increasing the secretion of bile by hepatocytes.[2] This is in stark contrast to other agents commonly used to model cholestasis, such as alpha-naphthylisothiocyanate (ANIT), lithocholic acid (LCA), and bile duct ligation (BDL), which induce cholestasis through direct toxicity to liver cells and obstruction of bile flow, leading to significant liver injury.[1][3][4]
This compound's primary effect is an increase in the volume of bile secreted, without a proportional increase in the secretion of biliary lipids or endogenous bile acids.[5] In fact, it can even reduce the secretion of endogenous bile acids.[5] This unique characteristic makes this compound a valuable tool for studying the mechanisms of bile secretion and for assessing the choleretic or cholestatic potential of new drug candidates. However, it is crucial to recognize that it does not mimic the hepatocellular injury characteristic of many forms of drug-induced cholestasis.
Comparative Analysis of Cholestasis Models
To understand the distinct role of this compound, it is essential to compare its effects with established models of cholestatic liver injury. The following tables summarize key quantitative data from rodent studies.
Table 1: Comparison of Serum Biomarkers in Different Rodent Models of Cholestasis
| Model | Agent | Species | Key Serum Biomarker Changes | Reference |
| Choleretic Model | This compound | Rat | Bile Flow: Marked increase. ALT, AST, ALP, Bilirubin: Generally no significant increase. | [2][6] |
| Intrahepatic Cholestasis | Alpha-naphthylisothiocyanate (ANIT) | Rat | ALT, AST, ALP, Total Bilirubin, Direct Bilirubin, GGT, Total Bile Acids: Significant increase. | [7][8][9][10] |
| Intrahepatic Cholestasis | Lithocholic Acid (LCA) | Rat/Mouse | ALT, AST, ALP: Significant increase. Changes in bilirubin and total bile acids can be variable. | [11][12][13] |
| Extrahepatic Cholestasis | Bile Duct Ligation (BDL) | Rat | ALT, AST, ALP, Total Bilirubin: Significant and progressive increase. | [14][15][16] |
ALT: Alanine aminotransferase; AST: Aspartate aminotransferase; ALP: Alkaline phosphatase; GGT: Gamma-glutamyl transferase.
Table 2: Comparison of Histopathological Features in Different Rodent Models of Cholestasis
| Model | Agent | Key Histopathological Findings | Reference |
| Choleretic Model | This compound | Minimal to no significant ultrastructural changes in hepatocytes or bile canaliculi. | [2] |
| Intrahepatic Cholestasis | Alpha-naphthylisothiocyanate (ANIT) | Bile duct necrosis, portal inflammation, hepatocyte necrosis, bile duct proliferation. | [1][17][18][19] |
| Intrahepatic Cholestasis | Lithocholic Acid (LCA) | Dilation of bile canaliculi, loss of microvilli, formation of crystalline precipitates in canaliculi, periductal fibrosis, and destructive cholangitis. | [2][4][20] |
| Extrahepatic Cholestasis | Bile Duct Ligation (BDL) | Bile duct proliferation, portal inflammation, fibrosis, biliary infarcts, and progressive development of cirrhosis. | [6][21] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are protocols for inducing cholestasis using the discussed agents.
Protocol 1: this compound-Induced Choleresis in Rats (Positive Control for Bile Flow)
Objective: To induce a state of increased bile flow (choleresis) to serve as a positive control for evaluating the effects of test compounds on bile secretion.
Materials:
-
Male Wistar rats (200-250 g)
-
Sodium this compound solution (e.g., 24 µmol/mL in saline)
-
Anesthetic (e.g., sodium pentobarbital)
-
Polyethylene tubing for bile duct cannulation
-
Infusion pump
Procedure:
-
Anesthetize the rat and perform a midline abdominal incision to expose the common bile duct.
-
Carefully cannulate the common bile duct with polyethylene tubing to allow for bile collection.
-
Allow for a stabilization period (e.g., 30 minutes) to obtain a baseline bile flow rate.
-
Initiate an intravenous infusion of sodium this compound at a constant rate (e.g., 0.24 µmol/min/100 g body weight).[6]
-
Collect bile in pre-weighed tubes at regular intervals (e.g., every 15 minutes) for the duration of the experiment.
-
Measure bile flow gravimetrically, assuming a bile density of 1.0 g/mL.
-
At the end of the experiment, collect blood for biochemical analysis and liver tissue for histopathology if required.
Protocol 2: ANIT-Induced Intrahepatic Cholestasis in Rats
Objective: To induce acute intrahepatic cholestasis characterized by bile duct injury and inflammation.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Alpha-naphthylisothiocyanate (ANIT)
-
Vehicle (e.g., corn oil or olive oil)
-
Oral gavage needle
Procedure:
-
Prepare a fresh solution of ANIT in the chosen vehicle (e.g., 75 mg/mL).
-
Administer a single oral dose of ANIT (e.g., 75-100 mg/kg body weight) to the rats via gavage.[22][23] A control group should receive the vehicle alone.
-
Monitor the animals for clinical signs of toxicity.
-
At a predetermined time point (typically 24 or 48 hours post-administration), collect blood and liver tissue for analysis.[22]
Protocol 3: Lithocholic Acid-Induced Intrahepatic Cholestasis in Rats
Objective: To induce cholestasis through the administration of a toxic secondary bile acid.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Lithocholic acid (LCA)
-
Vehicle for intravenous infusion (e.g., saline containing a solubilizing agent) or diet preparation.
Procedure (Intravenous Infusion):
-
Prepare a solution of sodium lithocholate for intravenous infusion.
-
Following bile duct cannulation (as described in Protocol 1), infuse LCA at a constant rate (e.g., 4 µmol/100 g body weight as a single dose).[24]
-
Monitor bile flow and collect samples as described for the this compound protocol.
-
Collect blood and liver tissue at the end of the experiment.
Procedure (Dietary Administration):
-
Incorporate LCA into the rodent diet at a specified concentration (e.g., 0.5% or 1% w/w).[11]
-
Feed the rats the LCA-containing diet for a predetermined period (e.g., 2 weeks).[11]
-
Monitor the animals for signs of toxicity and weight loss.
-
At the end of the study period, collect blood and liver tissue for analysis.
Protocol 4: Bile Duct Ligation (BDL) in Rats
Objective: To create a model of extrahepatic obstructive cholestasis leading to liver fibrosis.
Materials:
-
Male Wistar rats (200-250 g)
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
-
Anesthetic
Procedure:
-
Anesthetize the rat and perform a midline laparotomy.
-
Gently retract the liver to expose the common bile duct.
-
Carefully isolate the common bile duct from the surrounding tissue.
-
Perform a double ligation of the common bile duct with silk suture. The duct can be sectioned between the two ligatures.[5][25]
-
Close the abdominal incision in layers.
-
Provide post-operative care, including analgesics and hydration.
-
Animals can be monitored for several days to weeks to study the progression of cholestatic liver injury and fibrosis.[21]
Mechanistic Pathways and Visualizations
The underlying signaling pathways in cholestasis and choleresis are complex. The following diagrams, created using Graphviz (DOT language), illustrate the key differences in the mechanisms of action.
Caption: Mechanisms of Cholestatic Agents vs. This compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Subcellular pathology of rat liver in cholestasis and choleresis induced by bile salts. 1. Effects of lithocholic, 3beta-hydroxy-5-cholenoic, cholic, and dehydrocholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rodent models of cholestatic liver disease: A practical guide for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lithocholic Acid Feeding Induces Segmental Bile Duct Obstruction and Destructive Cholangitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 9. Quercetin 7-rhamnoside protects against alpha-naphthylisothiocyanate (ANIT)-induced in cholestatic hepatitis rats by improving biliary excretion and inhibiting inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative hepatotoxicity of cholic acid, deoxycholic acid and lithocholic acid in the rat: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lithocholic acid disrupts phospholipid and sphingolipid homeostasis leading to cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholestatic models induced by lithocholic acid and α‑naphthylisothiocyanate: Different etiological mechanisms for liver injury but shared JNK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cholestasis progression effects on long-term memory in bile duct ligation rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Histochemical study of rat liver in alpha-naphthyl isothiocyanate (ANIT) induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Acute cholestasis induced by lithocholic acid in the rat. A freeze-fracture replica and thin section study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Liver fibrosis in bile duct-ligated rats correlates with increased hepatic IL-17 and TGF-β2 expression | Annals of Hepatology [elsevier.es]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Low protein diets potentiate lithocholic acid-induced cholestasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrocholate's Impact on Liver Cells: A Comparative Analysis of Primary Hepatocytes and the HepG2 Cell Line
For researchers, scientists, and drug development professionals, understanding the nuanced effects of compounds on different liver cell models is paramount. This guide provides a comparative analysis of the effects of Dehydrocholate, a synthetic bile acid, on two widely used hepatic models: primary human hepatocytes and the HepG2 human hepatoma cell line. While direct comparative studies on this compound are limited, this guide synthesizes known differences between these cell types to predict their differential responses, supported by general experimental data for similar compounds.
Primary hepatocytes are considered the "gold standard" for in vitro liver studies as they most closely mimic the complex functions of the liver in vivo, including its metabolic and transporter activities.[1][2][3] However, they are limited by short viability and high variability.[3] The HepG2 cell line, derived from a human hepatoblastoma, offers a more stable and readily available alternative, though it exhibits significant differences in metabolic capacity and bile acid synthesis compared to its primary counterpart.[1][4][5]
Cytotoxicity Profile: A Tale of Two Sensitivities
Table 1: Predicted Cytotoxicity of this compound
| Cell Type | Predicted IC50 (µM) | Key Considerations |
| Primary Hepatocytes | Lower | Higher expression of uptake transporters (e.g., NTCP, OATPs) leading to higher intracellular concentrations. More closely resembles in vivo toxicity.[6] |
| HepG2 Cells | Higher | Lower expression of key bile acid uptake transporters.[6] May be more resistant to bile acid-induced cytotoxicity. |
Metabolic Activity and Gene Expression: A Reflection of In Vivo Function
The liver is the primary site of drug metabolism, a function largely carried out by the cytochrome P450 (CYP) enzyme family. Primary hepatocytes maintain a gene expression profile of drug-metabolizing enzymes that is more akin to the human liver than HepG2 cells.[1][2] The expression and activity of many CYP enzymes are significantly lower in HepG2 cells.[1][3]
This compound is known to be metabolized in the liver, primarily through reduction of its keto groups.[4] The differential expression of metabolizing enzymes between the two cell types will likely lead to different metabolic profiles of this compound and varied effects on the expression of genes encoding for these enzymes and for bile acid transporters.
Table 2: Predicted Effects of this compound on Gene Expression (24-hour treatment)
| Gene Target | Primary Hepatocytes (Predicted Fold Change) | HepG2 Cells (Predicted Fold Change) | Functional Relevance |
| CYP3A4 | ↑↑ | ↑ | Key enzyme in drug and bile acid metabolism. Induction suggests an adaptive metabolic response.[2] |
| CYP7A1 | ↓ | ↓ | Rate-limiting enzyme in the classic pathway of bile acid synthesis. Downregulation is a typical feedback response to increased bile acid levels. |
| BSEP (ABCB11) | ↑ | ↑ | Primary canalicular bile salt export pump. Upregulation indicates a cellular effort to efflux bile acids. |
| MRP3 (ABCC3) | ↑↑ | ↑ | Basolateral efflux transporter, upregulated in cholestatic conditions to shuttle bile acids back to sinusoidal blood.[8] |
| MRP4 (ABCC4) | ↑↑ | ↑ | Another basolateral efflux transporter involved in bile acid transport.[8] |
Note: Predicted fold changes are relative to untreated controls and are based on the generally higher responsiveness of primary hepatocytes to xenobiotics.
Bile Acid Synthesis and Transport: A Fundamental Divergence
A key difference between primary hepatocytes and HepG2 cells lies in their handling of bile acids. Primary hepatocytes efficiently synthesize and conjugate bile acids from cholesterol, closely mirroring the process in the human liver.[4][5] In contrast, HepG2 cells have defects in their bile acid synthesis and conjugation pathways, leading to the release of bile acid precursors and a higher proportion of unconjugated bile acids.[4][5] This intrinsic difference will influence how each cell type responds to the introduction of an exogenous bile acid like this compound.
Signaling Pathways: Unraveling the Mechanisms of Action
Bile acids are not only detergents but also signaling molecules that activate nuclear receptors and cell signaling pathways. The farnesoid X receptor (FXR) is a key nuclear receptor that regulates bile acid, lipid, and glucose homeostasis. Hydrophobic bile acids can also induce cellular stress and activate pathways like the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the oxidative stress response, and the PI3K/AKT pathway, which regulates cell survival and proliferation.[9][10][11]
Given their more complete repertoire of signaling components, primary hepatocytes are expected to exhibit a more robust and physiologically relevant response to this compound-induced signaling events.
Experimental Protocols
Cell Culture
-
Primary Human Hepatocytes: Thawed and plated on collagen-coated plates in a specialized hepatocyte culture medium. Cells are allowed to attach and form a monolayer before treatment.
-
HepG2 Cells: Maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded and grown to 70-80% confluency before experiments.
Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14][15]
-
Cell Seeding: Plate cells in a 96-well plate at an optimized density.
-
Treatment: After cell attachment, replace the medium with a fresh medium containing various concentrations of this compound (e.g., 0-500 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[13]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Gene Expression Analysis (Quantitative PCR)
Quantitative Polymerase Chain Reaction (qPCR) is used to measure the change in expression levels of specific genes.[16]
-
Cell Treatment: Treat cells in 6-well plates with this compound at a non-toxic concentration for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using gene-specific primers for target genes (e.g., CYP3A4, CYP7A1, BSEP, MRP3, MRP4) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Visualizing the Cellular Response
To better understand the processes involved, the following diagrams illustrate the experimental workflow and a key signaling pathway.
References
- 1. Comparison of primary human hepatocytes and hepatoma cell line Hepg2 with regard to their biotransformation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of primary human hepatocytes, HepG2 cells, and HepaRG cells at the mRNA level and CYP activity in response to inducers and their predictivity for the detection of human hepatotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Similarities and Differences in the Expression of Drug-Metabolizing Enzymes between Human Hepatic Cell Lines and Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid formation in primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acid formation in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile Acid-Induced Toxicity in HepaRG Cells Recapitulates the Response in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile Acid-Induced Toxicity in HepaRG Cells Recapitulates the Response in Primary Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of the Nrf2 signaling pathway in usnic acid-induced toxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dehydrocostus Lactone Reduced Malignancy of HepG2 Human Hepatocellular Carcinoma Cells via Down-Regulation of the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. Assessment of viability of hepatocytes in suspension using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Using a qPCR device to screen for modulators of ABC transporter activity: A step-by-step protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydrocholate's Choleretic Activity: An In Vitro to In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the choleretic activity of dehydrocholate (DHC) with other prominent choleretic agents. By examining both in vitro and in vivo experimental data, this document aims to offer an objective analysis of DHC's performance and its potential mechanisms of action, providing a valuable resource for researchers in drug discovery and development.
Executive Summary
This compound, a synthetic bile acid, demonstrates significant choleretic (bile flow-stimulating) activity. In vivo studies in rat models confirm a dose-dependent increase in bile flow upon DHC administration. While direct in vitro to in vivo correlation (IVIVC) is challenged by a lack of specific biliary excretion index (BEI) data for DHC in sandwich-cultured hepatocytes (SCHs), the available evidence suggests a bile acid-dependent mechanism of action. This guide synthesizes the current understanding of DHC's choleretic properties and provides a comparative analysis with other agents such as ursodeoxycholic acid (UDCA), chenodeoxycholic acid (CDCA), and tauroursodeoxycholic acid (TUDCA).
Comparative Analysis of Choleretic Activity
The choleretic potency of this compound has been evaluated in various preclinical models. The following tables summarize key quantitative data from in vivo and in vitro studies, offering a comparison with other commonly used choleretic agents.
In Vivo Choleretic Activity
Table 1: In Vivo Dose-Response of this compound on Bile Flow in Rats
| Dosage of this compound | Route of Administration | Observed Effect on Bile Flow | Reference |
| 0.24 µmol/min/100 g | Intravenous Infusion | 69% increase | [1][2] |
| 3.12-100 mg/kg | Intravenous | 2 to 2.5-fold increase |
Table 2: Comparative In Vivo Choleretic Effects of Different Agents in Rats
| Agent | Dosage | Route of Administration | Observed Effect on Bile Flow | Reference |
| This compound | 0.24 µmol/min/100 g | Intravenous Infusion | 69% increase | [1][2] |
| Ursodeoxycholic Acid (UDCA) | Not specified | Not specified | Significant, but transient increase | [3] |
| Chenodeoxycholic Acid (CDCA) | 0.06% w/w in diet | Oral | Normalization of intestinal sterol synthesis rate | [4] |
| Tauroursodeoxycholic Acid (TUDCA) | 25 µmol/L (in perfusate) | Liver Perfusion | Reduced TLCA-induced decrease in bile flow | [5] |
In Vitro Choleretic Activity
Direct quantitative data on the biliary excretion index (BEI) of this compound in sandwich-cultured hepatocytes is currently limited in the available literature. This data gap makes a direct in vitro to in vivo correlation for DHC challenging. However, the methodology for such an assessment is well-established.
Table 3: In Vitro Biliary Excretion of Other Choleretic Agents
| Agent | In Vitro Model | Key Parameter | Result | Reference |
| Taurocholate | Sandwich-cultured rat hepatocytes | Biliary Clearance (ml/min/kg) | 56.2 +/- 6.0 | [6] |
| Ursodeoxycholic Acid (UDCA) | Not specified | Not specified | No direct cytoprotective effect on human hepatocytes in the absence of transport effects | [7] |
| Tauroursodeoxycholic Acid (TUDCA) | Isolated rat hepatocytes | Cytosolic Ca2+ | Nearly fourfold increase in basal levels | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key in vivo and in vitro assays cited in this guide.
In Vivo Bile Duct Cannulation in Rats
This procedure allows for the direct measurement of bile flow and composition following the administration of a test compound.
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized.
-
Surgical Procedure: A midline incision is made in the abdomen to expose the common bile duct. The bile duct is cannulated with polyethylene tubing.
-
Drug Administration: this compound or other test agents are administered intravenously at specified doses and infusion rates.
-
Bile Collection: Bile is collected in pre-weighed tubes at regular intervals.
-
Data Analysis: Bile flow rate is determined gravimetrically. The concentration of bile acids and other components in the collected bile can be analyzed using appropriate biochemical assays.
In Vitro Sandwich-Cultured Hepatocyte (SCH) Assay
This model is used to assess the biliary excretion of compounds and determine the Biliary Excretion Index (BEI).
-
Cell Culture: Primary hepatocytes are seeded on collagen-coated plates and overlaid with a second layer of collagen to form a "sandwich" culture, which promotes the formation of functional bile canaliculi.
-
Compound Incubation: The SCHs are incubated with the test compound (e.g., this compound) for a defined period.
-
Differential Lysis: To separate the compound within the cells from that excreted into the bile canaliculi, two sets of cultures are used. In one set, the cells are lysed directly. In the second set, the tight junctions of the canaliculi are disrupted using a calcium-free buffer before cell lysis, releasing the biliary content.
-
Quantification: The amount of the compound in the cell lysates from both sets is quantified using analytical methods such as LC-MS/MS.
-
BEI Calculation: The BEI is calculated as the percentage of the compound that was excreted into the bile canaliculi relative to the total amount in the hepatocytes.
Signaling Pathways in Choleretic Activity
The choleretic effects of bile acids are often mediated through the activation of nuclear receptors, which regulate the expression of genes involved in bile acid synthesis and transport.
This compound and Nuclear Receptor Activation
The precise signaling pathway for this compound-induced choleresis is not fully elucidated. However, its action as a bile acid-dependent choleretic suggests potential involvement of nuclear receptors that sense bile acid levels, such as the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), and Constitutive Androstane Receptor (CAR). This compound is known to be metabolized in the liver to other bile acids, such as cholic acid and deoxycholic acid, which are known ligands for these receptors.[9] Further investigation is required to determine if DHC or its metabolites directly activate these receptors to mediate the observed choleretic effect.
Hypothesized signaling pathway for this compound-induced choleresis.
Signaling Pathways of Alternative Choleretic Agents
-
Ursodeoxycholic Acid (UDCA): UDCA's beneficial effects in cholestatic conditions are thought to arise from its ability to displace more hydrophobic and toxic bile acids, and it may also have direct cytoprotective and immunomodulatory effects.[7]
-
Tauroursodeoxycholic Acid (TUDCA): TUDCA has been shown to activate FXR and the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response. This dual activation helps to reduce bile acid accumulation and protect liver cells from damage.
Signaling pathway of TUDCA-induced choleresis and hepatoprotection.
Conclusion and Future Directions
This compound is a potent choleretic agent with a clear dose-dependent effect on bile flow in vivo. While its mechanism is understood to be bile acid-dependent, the precise signaling pathways and a direct in vitro to in vivo correlation remain to be fully established. The lack of quantitative in vitro biliary excretion data for this compound is a key knowledge gap that hinders a complete comparative assessment with other choleretic agents.
Future research should focus on:
-
Quantitative In Vitro Studies: Conducting sandwich-cultured hepatocyte assays to determine the Biliary Excretion Index of this compound and its primary metabolites.
-
Direct Comparative Studies: Performing head-to-head in vivo and in vitro studies comparing the choleretic potency of this compound with a wider range of alternative agents under standardized conditions.
-
Mechanism of Action: Investigating the direct interaction of this compound and its metabolites with nuclear receptors such as FXR, PXR, and CAR to elucidate the specific signaling pathways involved in its choleretic effect.
Addressing these research questions will provide a more complete picture of this compound's pharmacological profile and its potential therapeutic applications in cholestatic conditions.
References
- 1. Influence of this compound on bilirubin transport into bile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Choleretic actions of insulin-like growth factor-I, prednisolone, and ursodeoxycholic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of physiological levels of chenodeoxycholic acid supplementation on intestinal and hepatic bile acid and cholesterol metabolism in Cyp7a1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tauroursodeoxycholic acid exerts anticholestatic effects by a cooperative cPKC alpha-/PKA-dependent mechanism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation of biliary excretion in sandwich-cultured rat hepatocytes and in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of ursodeoxycholic acid and chenodeoxycholic acid on human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of tauroursodeoxycholic acid on cytosolic Ca2+ signals in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of sodium ursodeoxycholate, hyodeoxycholate and this compound on cholesterol and bile acid metabolism in rats [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dehydrocholate
For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds like dehydrocholate is a critical component of laboratory operations and environmental responsibility. Adherence to proper disposal protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and safety.
Hazard and Classification Data
This compound, also known as dehydrocholic acid, possesses specific characteristics that necessitate its classification as a hazardous substance. This table summarizes its key hazard information.
| Hazard Classification | GHS Code/Category | Description | Citations |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | [1][2] |
| Aquatic Hazard (Acute) | H400 | Very toxic to aquatic life. | [3] |
| Aquatic Hazard (Chronic) | H410 | Very toxic to aquatic life with long lasting effects. | [2][3][4] |
| Water Hazard Class | 1 | Slightly hazardous for water. Do not allow undiluted product or large quantities to reach ground water, water course or sewage system. | [5] |
Pre-Disposal and Handling Protocols
Before initiating disposal procedures, proper handling and personal protective equipment (PPE) are mandatory to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles.[2]
-
Hand Protection: Use appropriate chemical-resistant gloves.[2]
-
Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed.[2]
-
Respiratory Protection: In case of dust or aerosol formation, use a suitable respirator.[1]
Handling and Storage:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust.[1]
-
Store in a dry, cool, and well-ventilated place in a tightly sealed container.[2][6]
-
Avoid reaction with oxidizing agents.[4]
Step-by-Step Disposal Procedures
The primary directive for the disposal of this compound is that it must not be disposed of with household garbage and should not be allowed to enter sewage systems.[5] All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste" and identify the contents, including "this compound" or "Dehydrocholic Acid".
-
Segregate this compound waste from other incompatible waste streams.
-
-
Waste Collection:
-
Use a dedicated, leak-proof container made of a compatible material.
-
Keep the container securely closed except when adding waste.
-
-
Disposal of Unused Product:
-
Disposal of Contaminated Materials and Empty Containers:
-
Any materials (e.g., PPE, absorbent paper) contaminated with this compound should be treated as hazardous waste and placed in the designated waste container.
-
Empty containers must be triple-rinsed with a suitable solvent.[7][8]
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[7][8]
-
After proper rinsing, the container can be disposed of according to institutional guidelines, which may include recycling.
-
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.
-
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. carlroth.com [carlroth.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Dehydrocholate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dehydrocholate (and its common salt, Sodium this compound), a frequently used choleretic agent in research. Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its powder form, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The selection of appropriate PPE should always be guided by a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specification | Rationale & Citation |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields. | Protects against dust particles and splashes. Conforms to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-impermeable gloves (inspected before use). | Prevents direct skin contact. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Fire/flame resistant and impervious clothing; lab coat or overalls. | Provides a barrier against spills and contamination of personal clothing.[1][2] | |
| Respiratory Protection | Local exhaust ventilation. | Required when handling solids as powders or crystals to control airborne dust.[2] |
| Full-face respirator. | Use if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage. The following procedural guidance outlines the key steps for receiving, storing, using, and disposing of this compound.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
-
Storage:
Step 2: Handling and Experimental Use
-
Work Area Preparation:
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing and Aliquoting:
-
Solution Preparation:
-
When dissolving, add the powder to the solvent slowly to avoid splashing.
-
For certain solvents like DMSO, sonication may be required to aid dissolution.[4]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[1]
-
Clean the work area to remove any residual contamination.
-
Caption: Workflow for the safe handling of this compound.
Emergency Response: Spills and Exposure
Immediate and correct response to an accident is crucial to mitigate harm.
Accidental Release Measures (Spills)
-
Evacuate: Evacuate personnel from the immediate spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup:
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1] If irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[1] Consult a doctor.[1] |
| Ingestion | Rinse mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal of this compound and associated waste is an environmental and regulatory responsibility.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in suitable, closed, and clearly labeled containers.[1]
-
-
Regulatory Compliance:
-
Disposal Method:
-
Container Disposal:
-
Empty containers may retain product residue and should be handled with care. Do not cut, drill, grind, or weld on or near such containers.[2] They should be triple-rinsed before disposal.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
